Pictilisib

Catalog No.
S548377
CAS No.
957054-30-7
M.F
C23H27N7O3S2
M. Wt
513.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pictilisib

CAS Number

957054-30-7

Product Name

Pictilisib

IUPAC Name

4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine

Molecular Formula

C23H27N7O3S2

Molecular Weight

513.6 g/mol

InChI

InChI=1S/C23H27N7O3S2/c1-35(31,32)30-7-5-28(6-8-30)15-16-13-20-21(34-16)23(29-9-11-33-12-10-29)26-22(25-20)17-3-2-4-19-18(17)14-24-27-19/h2-4,13-14H,5-12,15H2,1H3,(H,24,27)

InChI Key

LHNIIDJUOCFXAP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2-(1H-indazol-4-yl)-6-(4-methanesulfonylpiperazin-1-ylmethyl)-4-morpholin-4-ylthieno(3,2-d)pyrimidine, GDC 0941, GDC-0941, GDC0941, pictilisib

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=C5C=NNC5=CC=C4)N6CCOCC6

The exact mass of the compound Pictilisib is 513.16168 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of piperazines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pictilisib PI3K inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanism of Action

Pictilisib's antitumor activity stems from its direct inhibition of the PI3K/AKT/mTOR signaling pathway, a frequently dysregulated pathway in cancer.

  • Target Binding: this compound is a class I pan-PI3K inhibitor, meaning it targets all four catalytic isoforms (p110α, p110β, p110δ, p110γ) of class I PI3Ks [1] [2]. It acts as an ATP-competitive inhibitor, binding directly to the ATP-binding pocket of the p110 subunit, which prevents PI3K activation [3].
  • Signaling Blockade: In its active state, PI3K phosphorylates the lipid substrate PIP₂ to generate the second messenger PIP₃. By inhibiting PI3K, this compound prevents the formation of PIP₃ [3]. This, in turn, prevents the recruitment and activation of AKT (Protein Kinase B), a central node in the pathway that regulates cell survival, proliferation, and metabolism [4]. The diagram below illustrates this signaling blockade.

Key Experimental Evidence & Protocols

The mechanistic understanding of this compound is supported by extensive preclinical research. Key experimental findings and methodologies are summarized below.

Experimental Context Key Findings on Mechanism & Efficacy
Bladder Cancer PDX Models [3] Stronger antitumor activity in models with PIK3CA H1047R mutation or amplification; synergy with cisplatin/gemcitabine; p-S6 as a potential predictive biomarker.
Medulloblastoma In Vitro [5] Reduced levels of activated Rac1 GTPase; substantial inhibition of cell migration and altered actin cytoskeleton.
Osteosarcoma In Vitro/In Vivo [6] Induced G0/G1-S phase cell cycle arrest; enhanced doxorubicin sensitivity; inhibited osteoclast differentiation, preventing bone destruction.
Phase Ib Clinical Trial [1] Combination with paclitaxel ± bevacizumab/trastuzumab was manageable and showed antitumor activity in breast cancer.

Common experimental protocols used to establish this evidence include:

  • Cell Viability Assays (MTS/CCK-8): Cells are seeded in 96-well plates and treated with a dose range of this compound (e.g., 0-10 µM) for 72 hours. Absorbance is measured at 450 nm, and IC₅₀ values are calculated using software like GraphPad Prism [3] [6].
  • Western Blot Analysis: Used to confirm target engagement and pathway modulation. Cells or tumor tissues are lysed, and proteins are separated and probed with antibodies against key targets like p-AKT (Ser473), t-AKT, p-S6, and p-ERK to verify pathway inhibition [3].
  • Flow Cytometry for Cell Cycle & Apoptosis: To analyze cell cycle arrest, cells are stained with propidium iodide (PI) after drug treatment and analyzed by flow cytometry. For apoptosis, cells are double-stained with Annexin V-FITC and PI [6].
  • In Vivo Patient-Derived Xenograft (PDX) Models: PDX tumor fragments are implanted into immunodeficient mice. Once tumors reach a specific volume, mice are randomized into treatment groups. This compound is often administered orally, daily, at doses around 100 mg/kg, and tumor volume is monitored over time [3].

Pharmacological Properties

  • Pharmacokinetics and Binding: this compound is orally bioavailable and exhibits a dose-proportional pharmacokinetic profile [1]. It binds to Human Serum Albumin (HSA) at Sudlow's site I (in subdomain IIA) with moderate affinity, which influences its transport and distribution in the bloodstream [7].
  • Rational Drug Combinations: To overcome resistance and improve efficacy, this compound is rationally combined with other agents. Resistance can occur through the activation of compensatory pathways, such as the MEK/ERK pathway. Combining this compound with a RAF inhibitor (e.g., sorafenib) has been shown to reverse this resistance in preclinical models [3]. Other effective combinations include this compound with standard chemotherapy (cisplatin, gemcitabine, doxorubicin) [3] [6] or other targeted agents like the ALK/ROS1 inhibitor lorlatinib [2].

References

Pictilisib preclinical studies in breast cancer models

Author: Smolecule Technical Support Team. Date: February 2026

Pictilisib Preclinical Profile & Efficacy

The table below summarizes the core characteristics and key preclinical findings for this compound.

Aspect Preclinical Findings
Drug Class Potent, selective oral inhibitor of Class I Phosphatidylinositol 3-kinase (PI3K) [1].
Mechanism of Action Binds to ATP-binding pocket of PI3K, preventing formation of PIP3 and inhibiting downstream AKT/mTOR signaling pathway; pan-PI3K inhibitor (all four isoforms: p110α, p110β, p110δ, p110γ) [1].
Single-Agent Activity Antitumor activity in breast cancer models with PIK3CA mutations and/or HER2 amplification; also active in some models without these mutations [1].

| Synergistic Combinations | • With Taxanes: Increased antitumor activity and apoptotic cell death in multiple breast cancer xenografts [1]. • With Trastuzumab: Synergistically inhibited cell proliferation and PI3K signaling in HER2-amplified breast cancer cell lines [1]. • With Anti-Angiogenics: Inhibited growth of activated human endothelial cells, suggesting potential antiangiogenic activity [1]. | | Predictive Biomarkers | PIK3CA mutations predictive of sensitivity in preclinical models [2]; one study showed higher drug uptake in PIK3CA-mutated MCF-7 cells vs. wild-type MDA-MB-231 cells [2]. |

Preclinical Experimental Models & Protocols

Preclinical studies utilized standard in vitro and in vivo models. Key methodological details are outlined below.

Experimental Element Protocol Details

| Cell Lines | • MCF-7: ER+, PIK3CA-mutated (this compound-sensitive) [2]. • MDA-MB-231: Triple-negative, PIK3CA wild-type (this compound-insensitive) [2]. • HER2-amplified cell lines (unspecified) used in combination studies with trastuzumab [1]. | | In Vivo Models | Multiple breast cancer xenograft models in mice [1]. | | Key Assays | • Western Blot: Confirmed target engagement by assessing phosphorylation of AKT (Ser473) and other downstream effectors [2]. • Cell Proliferation/Viability Assays: Used to determine IC50 values and synergistic effects in combination therapies [1]. • Micro-PET Imaging: Utilized [[11C]-pictilisib] to non-invasively visualize drug uptake and distribution, showing higher uptake in PIK3CA-mutated xenografts [2]. |

PIC3K/AKT/mTOR Pathway & this compound Inhibition

The diagram below illustrates the signaling pathway targeted by this compound and its points of inhibition.

architecture RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class IA) (PI3KCA/p110α, etc.) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3  PIP3 to PIP2 PDK1 PDK1 PIP3->PDK1 Activates AKT AKT PIP3->AKT Recruits & Activates PDK1->AKT Phosphorylates (T308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) CellProcesses Cell Growth Proliferation Survival mTORC1->CellProcesses PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates This compound This compound (GDC-0941) Inhibitor This compound->PI3K Inhibits

This diagram shows the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in breast cancer. This compound acts as a pan-PI3K inhibitor, binding to the ATP-binding site of Class I PI3K enzymes to prevent the formation of PIP3, a key secondary messenger [1] [3]. This inhibition blocks downstream signaling through AKT and mTOR, reducing cancer cell proliferation and survival.

Insights for Research and Development

  • Luminal B Subtype Sensitivity: A preoperative window-of-opportunity study showed that adding this compound to anastrozole significantly reduced the proliferation marker Ki-67 in Luminal B primary breast cancers, but not in Luminal A tumors [4]. This suggests that tumor molecular subtype may be a critical factor in predicting treatment response, potentially independent of PIK3CA mutation status.
  • Toxicity as a Limiting Factor: Clinical trials noted that this compound's efficacy was likely limited by toxicity, which often required dose reductions [5] [6]. This highlights a common challenge with pan-PI3K inhibitors and spurred the development of more selective PI3Kα inhibitors, such as Alpelisib, which may offer a better therapeutic window [7] [6].

References

Quantitative Selectivity Profile of Pictilisib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the half-maximal inhibitory concentration (IC50) values for Pictilisib against the four class I PI3K isoforms, which represent its potency against each target. Lower IC50 values indicate greater potency.

PI3K Isoform IC50 (nM) Notes
p110α 3 nM Primary target, high potency [1] [2].
p110δ 3 nM Primary target, high potency; comparable to p110α [1] [2].
p110β 33 nM Approximately 11-fold lower potency than for p110α/δ [3] [1].
p110γ 75 nM Approximately 25-fold lower potency than for p110α/δ [3] [1].

This compound demonstrates modest selectivity, being most potent against the p110α and p110δ isoforms. It is about 11-fold less potent against p110β and 25-fold less potent against p110γ compared to p110α [3]. It is also highly selective for class I PI3Ks over mTOR (about 193-fold less activity) [1].

This compound vs. Other PI3K Inhibitors

To contextualize this compound's profile, the following table compares it to other PI3K inhibitors in clinical development.

Inhibitor Primary Target(s) Key Selectivity Feature
This compound p110α, p110δ, p110β, p110γ Pan-class I inhibitor with modest selectivity for p110α/δ over p110β/γ [2].
Alpelisib p110α Isoform-specific inhibitor (e.g., >50x selective vs p110β) [2] [4].
Idelalisib p110δ Isoform-specific inhibitor (e.g., >50x selective vs other isoforms) [2].
Copanlisib p110α, p110δ, p110β, p110γ Pan-class I inhibitor with a ~10 fold preference for p110α/δ [2].
Duvelisib p110δ, p110γ Dual δ/γ specific inhibitor [5].

This comparison highlights the key difference: this compound and Copanlisib are pan-PI3K inhibitors, while others like Alpelisib and Idelalisib are designed to target specific isoforms to limit off-target effects [6] [2].

Structural Basis of Inhibition and Experimental Assessment

This compound's inhibition profile is rooted in its interaction with the ATP-binding pocket of the p110 catalytic subunit.

  • Binding Mode: As a derivative of the 2,3-dihydroimidazo[1,2-c]quinazoline scaffold, this compound binds in a flat conformation within the adenine-binding pocket of the p110 subunit and extends into a deeper affinity pocket [2]. This mode is typical for multi-targeted pan-PI3K inhibitors.
  • Contrast with Selective Inhibitors: Isoform-selective inhibitors like Idelalisib often have a propeller-shaped structure. Their binding induces a fit in a conformational mobile region of the protein, creating a "selectivity pocket" that is not utilized by flat inhibitors like this compound [2]. This fundamental difference in binding explains their distinct selectivity profiles.

The following diagram illustrates the core PI3K-AKT signaling pathway that this compound inhibits.

This compound inhibits the PI3K-AKT-mTOR pathway by targeting the Class I PI3K heterodimer.

Key Experimental Protocol for Profiling

The standard method for establishing the selectivity profile of a PI3K inhibitor like this compound involves in vitro activity assays using purified recombinant human PI3K isoforms.

Method: PI3K Enzyme Activity Assay [5] [2]

  • Objective: To determine the IC50 value of this compound for each purified class I PI3K isoform (p110α, p110β, p110δ, p110γ).
  • Key Reagents:
    • Purified recombinant human PI3K isoforms.
    • This compound (e.g., sourced from Selleckchem).
    • Phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate.
    • ATP and Mg²⁺.
    • Detection system for the reaction product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
  • Procedure:
    • Reaction Setup: Incubate each PI3K isoform with its substrate (PIP2) and ATP in the presence of a serial dilution of this compound.
    • Control: Run parallel reactions with a vehicle (e.g., DMSO) instead of the inhibitor to establish 100% enzyme activity.
    • Reaction Stop: Stop the reaction after a defined period.
    • Product Detection: Quantify the amount of PIP3 produced. Common methods include ELISA-based assays or mobility shift assays.
  • Data Analysis:
    • Plot the enzyme activity (as a percentage of the vehicle control) against the logarithm of the this compound concentration.
    • Fit the data points with a non-linear regression curve to calculate the IC50 value for each isoform.

References

Pictilisib In Vitro & Preclinical Efficacy Profile

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details Source/Context
Primary Target & Mechanism Potent, selective oral inhibitor of Class I PI3K; binds ATP-binding pocket, prevents PIP3 formation [1]. Pan-Class I PI3K inhibitor [2]. Preclinical characterization [1].
Enzymatic IC50 (Cell-Free) p110α: 3 nM; p110δ: 3 nM; p110β: 33 nM; p110γ: 75 nM; mTOR: 580 nM (weak) [3] [4]. Phase I trial foundation [3].
Cellular Anti-Proliferation (GI50) Active at sub-micromolar concentrations; specific values vary by cell line [1]. Various cancer models [1].
Sensitive Cell Line Models Squamous NSCLC lines with PIK3CA mutations/amplifications or PTEN loss [2]. Breast cancer models with PIK3CA mutations or HER2 amplification [1]. Mechanism-of-action studies [2] [1].
In Vivo Xenograft Efficacy 98% & 80% growth inhibition in U87MG glioblastoma & IGROV1 ovarian cancer models at 150 mg/kg oral dose [3]. Preclinical in vivo validation [3].
Key Biomarker Modulation Time/dose-dependent inhibition of p-AKT (Ser473) & p-P70S6K in vivo [3]. Pharmacodynamic confirmation [3].

Detailed Experimental Protocols

For your experimental work, here are methodologies from key studies.

1. Cell-Based Assay for Target Engagement and Specificity [5]

  • Cell Lines: MCF-7 (PIK3CA mutant, pictilisib-sensitive) and MDA-MB-231 (PIK3CA wild-type, this compound-insensitive).
  • Culture Conditions: Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in 5% CO₂.
  • Assay Method: Cells were harvested at ~80% confluence. Protein lysates were prepared, and concentration was determined using a BCA protein assay kit. Equal amounts of protein (40 µg) were resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody against phospho-Akt (Ser473), followed by a secondary antibody. Bands were detected using enhanced chemiluminescence (ECL). This protocol validates target modulation by showing reduced phosphorylation of the downstream effector AKT.

2. Investigation of Drug-Protein Binding (2022 Study) [6]

  • Objective: To study the interaction mechanism and binding affinity between this compound and Human Serum Albumin (HSA), critical for understanding drug distribution.
  • Key Techniques:
    • Molecular Docking & Molecular Dynamics (MD) Simulation: Used to predict the binding site (located in subdomain IIA at Sudlow's site I of HSA) and analyze complex stability and binding forces (primarily van der Waals interactions).
    • Spectroscopic Methods:
      • Steady-state and Time-resolved Fluorescence Spectroscopy: Determined the binding constant (~10⁵ M⁻¹, indicating moderate affinity) and confirmed a static quenching process.
      • Synchronous and 3D Fluorescence Spectroscopy: Assessed the conformational changes induced in HSA by this compound.
    • Circular Dichroism (CD): Further analyzed structural changes in the protein.
    • Atomic Force Microscopy (AFM): Visualized the morphological changes in HSA molecules upon binding, showing an increase in molecular size.

This compound Mechanism and Signaling Pathway

The diagram below illustrates the primary mechanism of action of this compound within the canonical PI3K/AKT/mTOR pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (PI3Kα/β/δ/γ) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits to membrane PDK1 PDK1 PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellProcesses Cell Survival Proliferation Metabolism mTORC1->CellProcesses mTORC2 mTORC2 mTORC2->AKT Activates This compound This compound (GDC-0941) This compound->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates (Negative Regulator)

This pathway visualization shows that this compound acts as a pan-Class I PI3K inhibitor, directly targeting the PI3K enzyme to suppress the entire downstream oncogenic signaling cascade [2] [1] [7].

Interpretation and Application of Data

  • Potency and Selectivity: The low nanomolar IC50 values against p110α and p110δ establish this compound as a potent PI3K inhibitor, with significant selectivity over mTOR, which is important for its toxicity profile [3] [4].
  • Biomarker-Driven Efficacy: The consistent efficacy in models with PIK3CA mutations or PTEN loss supports a biomarker-driven clinical strategy, highlighting the need for patient stratification in trials [2] [1].
  • Combination Potential: The observed synergy with taxanes and targeted agents like trastuzumab in preclinical models provides a strong rationale for combination regimens, which have been explored in clinical trials [2] [1] [8].

The most recent search results indicate that this compound's clinical development in breast cancer has been discontinued due to limited efficacy and toxicity concerns in later-phase trials [2]. However, it remains a valuable tool compound in preclinical research, and recent studies (2022) are exploring its formulation in nanocarriers to overcome resistance in HER2-positive breast cancer [8].

References

Comprehensive Application Notes and Protocols: Pictilisib Combination Therapy with Paclitaxel in Advanced Breast Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

The phosphatidylinositol 3-kinase (PI3K) pathway represents one of the most frequently dysregulated signaling networks in human cancers, particularly in breast cancer where activating PIK3CA mutations occur in approximately 30-40% of hormone receptor-positive (HR+) cases. This pathway plays a crucial role in regulating fundamental cellular processes including cell survival, proliferation, differentiation, and metabolism, making it an attractive therapeutic target for cancer treatment. Pictilisib (GDC-0941) is a potent, orally bioavailable class I pan-PI3K inhibitor that targets all four isoforms of class I PI3Ks (p110α, p110β, p110δ, and p110γ), preventing the formation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key secondary messenger in PI3K signaling transduction.

The scientific rationale for combining this compound with paclitaxel stems from compelling preclinical evidence demonstrating that PI3K pathway inhibition can synergistically enhance the antitumor activity of taxanes. Paclitaxel, a microtubule-stabilizing agent that induces mitotic arrest and apoptosis in rapidly dividing cells, represents a cornerstone of chemotherapy for several malignancies including breast, ovarian, and lung cancers. However, de novo and acquired resistance to paclitaxel remains a significant clinical challenge, often mediated through activation of survival pathways such as PI3K/AKT signaling. Preclinical studies have demonstrated that this compound increases the antitumor activity of taxanes with an associated increase in apoptotic cell death in multiple breast cancer xenograft models, providing a strong mechanistic foundation for clinical evaluation of this combination [1].

Clinical Trial Evidence Summary

Phase Ib Study Design and Outcomes

The initial clinical evaluation of this compound in combination with paclitaxel was conducted in a phase Ib study (NCT00960960) that employed a three-part, multischedule design to evaluate safety, tolerability, pharmacokinetics, and preliminary antitumor activity. The study design incorporated 3 + 3 dose escalation followed by cohort expansion stages, systematically evaluating this compound (60-330 mg) in combination with standard paclitaxel dosing (90 mg/m²) with and without targeted agents including bevacizumab or trastuzumab in appropriately selected patient populations [1] [2].

Table 1: Phase Ib Study Design and Patient Characteristics

Study Component Treatment Regimen Patient Population Key Objectives
Part 1 This compound (60-330 mg) + Paclitaxel (90 mg/m²) HER2-negative locally recurrent or metastatic breast cancer Safety, MTD, DLT identification
Part 2 This compound + Paclitaxel ± Bevacizumab (10 mg/kg) or Trastuzumab (2-4 mg/kg) HER2-negative (with bevacizumab) or HER2-positive (with trastuzumab) Cohort expansion, combination safety
Part 3 This compound (260 mg) + Letrozole (2.5 mg) HR-positive postmenopausal advanced breast cancer Safety and tolerability in endocrine combination

The study enrolled 69 patients with locally recurrent or metastatic breast cancer who had received no more than two prior chemotherapy regimens for advanced disease. The maximum tolerated dose (MTD) of this compound in combination with paclitaxel was established at 260 mg when administered using an intermittent schedule (days 1-21 of a 28-day cycle), with this dose selected as the recommended phase II dose based on tolerability and pharmacokinetic profile [1].

Table 2: Safety Profile of this compound-Paclitaxel Combination in Phase Ib Study

Safety Parameter Incidence Common Manifestations Management Strategies
Any Adverse Event 100% Rash, fatigue, diarrhea, nausea Supportive care, dose modifications
Grade ≥3 AEs 72.5% (50 patients) Neutropenia, hyperglycemia, rash Growth factors, antihyperglycemics
Serious AEs 30.4% (21 patients) Infections, pneumonitis Antibiotics, treatment interruption
AEs Leading to Death 2.9% (2 patients) Not specified -
Dose-Limiting Toxicities 8.7% (6 patients) Rash, mucositis, neutropenia Dose reduction, treatment delay

From a pharmacokinetic perspective, the study demonstrated no significant drug-drug interaction between this compound and paclitaxel, allowing for co-administration without dose adjustment of either agent based on pharmacokinetic concerns. This finding was particularly important as it suggested that the observed toxicities were likely related to pharmacodynamic effects rather than altered drug exposure [1].

Efficacy Outcomes

The combination demonstrated promising antitumor activity in the phase Ib study, with objective responses observed across multiple patient subsets. Among the efficacy-evaluable population, two patients (3.4%) achieved complete responses while seventeen patients (29.3%) experienced partial responses, yielding an overall response rate of approximately 33%. This level of activity provided clinical proof-of-concept for the additive effect of this compound when combined with paclitaxel and supported further investigation in randomized trials [1].

Table 3: Efficacy Outcomes in Phase Ib Study

Efficacy Parameter Results Comments
Complete Response (CR) 3.4% (2 patients) Disappearance of all target lesions
Partial Response (PR) 29.3% (17 patients) ≥30% decrease in sum of target lesions
Overall Response Rate ~33% CR + PR
Clinical Benefit Not reported -
Response by Biomarker Status Not stratified in initial report Additional analyses warranted

Molecular Mechanisms of Action

PI3K Signaling Pathway and this compound Inhibition

The PI3K/AKT/mTOR pathway represents a critical intracellular signaling axis that transduces signals from various receptor tyrosine kinases (RTKs) to regulate fundamental cellular processes. In normal physiology, activation of class I PI3Ks occurs through binding of p85 regulatory subunits to phosphorylated tyrosine residues on activated receptors or adaptor proteins, leading to recruitment of p110 catalytic subunits to the plasma membrane where they phosphorylate PIP2 to generate PIP3. This lipid second messenger then recruits pleckstrin homology (PH) domain-containing proteins including AKT and PDK1 to the membrane, initiating a signaling cascade that promotes cell survival, growth, and proliferation [3] [4].

In cancer, this pathway is frequently hyperactivated through various mechanisms including PIK3CA mutations (encoding p110α), PTEN loss (the phosphatase that dephosphorylates PIP3), and upstream receptor activation. This compound targets this aberrant signaling by competitively binding to the ATP-binding pocket of all class I PI3K isoforms, preventing PIP3 production and subsequent downstream signaling. Preclinical models have demonstrated that this compound synergizes with paclitaxel through enhanced G1 cell cycle arrest and augmented apoptosis, potentially overcoming common resistance mechanisms to taxane therapy [1] [5].

G cluster_pathway PI3K/AKT/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) p85 p85 Regulatory Subunit RTK->p85 Activation GPCR GPCR p110 p110 Catalytic Subunit GPCR->p110 Activation PI3K_complex PI3K Complex p85->PI3K_complex p110->PI3K_complex PIP2 PIP2 PI3K_complex->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Conversion AKT AKT PIP3->AKT Activates PDK1 PDK1 PIP3->PDK1 Activates PTEN PTEN (Inhibitor) PTEN->PIP3 Dephosphorylates mTOR mTOR AKT->mTOR Activates Survival Cell Survival AKT->Survival Promotes Apoptosis Apoptosis Inhibition AKT->Apoptosis Suppresses Proliferation Proliferation mTOR->Proliferation Promotes Metabolism Metabolism mTOR->Metabolism Regulates PDK1->AKT Phosphorylates This compound This compound This compound->PI3K_complex Inhibits Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Mitotic_Arrest Mitotic_Arrest Microtubules->Mitotic_Arrest Causes Mitotic_Arrest->Apoptosis Induces

Diagram 1: PI3K/AKT Signaling Pathway and this compound Mechanism of Action. This diagram illustrates the key components of the PI3K/AKT/mTOR pathway and the points of inhibition by this compound. The pathway is activated by various extracellular signals through receptor tyrosine kinases (RTKs) or GPCRs, leading to PI3K activation and conversion of PIP2 to PIP3. This compound inhibits the p110 catalytic subunit of PI3K, preventing this conversion and downstream signaling that promotes cell survival, proliferation, and metabolism. Paclitaxel acts through microtubule stabilization to induce mitotic arrest and apoptosis, providing complementary mechanisms of action when combined with this compound.

Experimental Evidence for Combination Synergy

Preclinical studies have provided compelling evidence for synergistic interaction between this compound and paclitaxel. In osteosarcoma models, this compound enhanced the antitumor effect of doxorubicin and prevented tumor-mediated bone destruction through blockade of the PI3K/AKT pathway. Mechanistically, this compound was shown to inhibit osteoclast differentiation and bone resorption in vitro and tumor-related osteolysis in vivo via inhibition of both the PI3K/AKT/GSK3β and NF-κB pathways. Furthermore, this compound effectively inhibited proliferation of osteosarcoma cells through G0/G1-S phase cell cycle arrest and enhanced sensitivity to chemotherapy, although it failed to induce apoptosis as a single agent [5].

In breast cancer models, this compound in combination with trastuzumab synergistically inhibited cell proliferation and PI3K signaling in HER2-amplified breast cancer cell lines. This compound also demonstrated antiangiogenic properties through inhibition of activated human endothelial cells, suggesting potential complementary mechanisms with paclitaxel beyond direct tumor cell cytotoxicity [1].

Experimental Protocols

In Vitro Assessment of Combination Therapy
4.1.1 Cell Viability and Proliferation Assays

Purpose: To evaluate the cytotoxic effects of this compound and paclitaxel alone and in combination, and to determine combination indices indicating additive, synergistic, or antagonistic interactions.

Materials:

  • Breast cancer cell lines with varying PIK3CA and HER2 status (e.g., MCF-7, T47D, BT-474, SK-BR-3)
  • This compound (prepare 10 mM stock solution in DMSO, store at -20°C)
  • Paclitaxel (prepare 1 mM stock solution in DMSO, store at -20°C)
  • Cell Counting Kit-8 (CCK-8) or MTT reagent
  • 96-well tissue culture plates
  • Microplate reader capable of measuring absorbance at 450 nm (for CCK-8)

Procedure:

  • Seed cells in 96-well plates at a density of 1-3 × 10³ cells/well in 100 μL complete growth medium and allow to adhere overnight.
  • Prepare serial dilutions of this compound (0.01-10 μM) and paclitaxel (0.1-100 nM) in complete medium, including vehicle controls (DMSO concentration not exceeding 0.1%).
  • For combination studies, utilize a matrix design with fixed molar ratios based on individual IC50 values (typically 1:10 to 1:100 this compound:paclitaxel ratio).
  • Treat cells with single agents or combinations in triplicate for 72 hours.
  • Add 10 μL CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
  • Measure absorbance at 450 nm using a microplate reader.
  • Calculate percentage viability relative to vehicle-treated controls and determine IC50 values using nonlinear regression analysis (four-parameter logistic model).
  • Analyze drug interactions using the Chou-Talalay method to calculate combination indices (CI), where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism [5].

G Cell_Seeding Cell Seeding (1-3 × 10³ cells/well) 96-well plate Drug_Preparation Drug Preparation This compound: 0.01-10 μM Paclitaxel: 0.1-100 nM Cell_Seeding->Drug_Preparation Treatment Treatment Conditions Single agents & combinations 72-hour incubation Drug_Preparation->Treatment Viability_Assay Viability Assessment CCK-8/MTT assay Absorbance measurement Treatment->Viability_Assay Data_Analysis Data Analysis IC50 calculation Combination Index Viability_Assay->Data_Analysis Mechanism_Studies Mechanistic Studies Cell cycle, apoptosis Pathway analysis Data_Analysis->Mechanism_Studies Synergy CI < 1: Synergy Data_Analysis->Synergy Combination Index Additivity CI = 1: Additivity Data_Analysis->Additivity Antagonism CI > 1: Antagonism Data_Analysis->Antagonism

Diagram 2: Experimental Workflow for In Vitro Assessment of this compound-Paclitaxel Combination. This diagram outlines the key steps in evaluating the combined effects of this compound and paclitaxel in vitro, from initial cell seeding and drug preparation through viability assessment and data analysis. The combination index (CI) calculation determines the nature of drug interactions, guiding subsequent mechanistic studies.

4.1.2 Cell Cycle Analysis Protocol

Purpose: To determine the effects of this compound and paclitaxel on cell cycle distribution and identify phase-specific arrest patterns.

Materials:

  • Adherent cancer cell lines
  • Drug stocks as described above
  • Propidium iodide (PI) staining solution: 0.1% Triton X-100, 0.1 mM EDTA, 50 μg/mL PI, 0.5 mg/mL RNase A in PBS
  • Flow cytometer with 488 nm excitation and >600 nm emission filter
  • 70% ethanol for fixation

Procedure:

  • Seed cells in 6-well plates at 2-5 × 10⁵ cells/well and allow to adhere overnight.
  • Treat cells with this compound (0.5-5 μM), paclitaxel (1-10 nM), or combination for 24 hours.
  • Collect both adherent and floating cells by trypsinization and combine.
  • Wash cells with cold PBS and fix in 70% ethanol at -20°C for at least 2 hours (or overnight).
  • Wash cells with PBS to remove ethanol and resuspend in PI staining solution (500 μL per sample).
  • Incubate for 30 minutes at room temperature in the dark.
  • Analyze samples by flow cytometry, collecting at least 10,000 events per sample.
  • Determine cell cycle distribution using DNA content analysis software (e.g., ModFit LT).
  • Expected Results: this compound alone should induce G1 arrest due to PI3K pathway inhibition, while paclitaxel should induce G2/M arrest through microtubule stabilization. The combination may demonstrate enhanced G2/M arrest or distinctive cell cycle profiles indicating synergistic interactions [5].
4.1.3 Apoptosis Detection Methods

Purpose: To quantify apoptosis induction by this compound and paclitaxel as single agents and in combination.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit
  • Binding buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
  • Flow cytometer with 488 nm excitation and appropriate filters for FITC (530 nm) and PI (>600 nm)

Procedure:

  • Seed and treat cells as described for cell cycle analysis.
  • Collect cells by trypsinization (including floating cells) and wash with cold PBS.
  • Resuspend 1 × 10⁵ cells in 100 μL binding buffer.
  • Add 5 μL Annexin V-FITC and 5 μL PI (from commercial kit) and incubate for 15 minutes at room temperature in the dark.
  • Add 400 μL binding buffer and analyze by flow cytometry within 1 hour.
  • Establish quadrants using untreated cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
  • Expected Results: Paclitaxel typically induces significant apoptosis, while this compound alone may show minimal apoptotic effects. The combination may demonstrate enhanced apoptosis indicating synergistic cell death [5].

Clinical Application and Protocol Design

Patient Selection and Stratification

Biomarker Considerations: Based on phase Ib results and subsequent randomized trials, careful patient selection is crucial for optimizing the therapeutic potential of this compound-paclitaxel combination therapy. While the initial phase Ib study enrolled patients with various breast cancer subtypes, subsequent analyses suggest that PIK3CA mutation status may identify patients most likely to benefit from PI3K inhibition. However, the PEGGY trial, which specifically evaluated this compound plus paclitaxel versus placebo plus paclitaxel in patients with HR-positive, HER2-negative locally recurrent or metastatic breast cancer, failed to demonstrate a progression-free survival benefit even in the PIK3CA-mutant subgroup [6].

Inclusion Criteria:

  • Histologically or cytologically confirmed locally recurrent or metastatic breast cancer
  • HER2-negative disease (for unselected populations) or HER2-positive disease (when combined with trastuzumab)
  • ECOG performance status of 0 or 1
  • Adequate hematologic, hepatic, and renal function
  • No more than two prior chemotherapy regimens for metastatic disease

Exclusion Criteria:

  • Known hypersensitivity to paclitaxel or other components of the formulation
  • Pre-existing peripheral neuropathy ≥ grade 2
  • Uncontrolled diabetes or fasting glucose > 1.5 × ULN
  • Active cardiac disease or history of cardiac dysfunction
  • Concurrent use of strong CYP3A4 inducers or inhibitors
Dosing and Administration Guidelines

Based on the phase Ib study results, the following dosing regimen is recommended:

This compound: 260 mg orally once daily on days 1-21 of each 28-day cycle, administered consistently with regard to food (preferably in the morning)

Paclitaxel: 90 mg/m² intravenously over 1 hour on days 1, 8, and 15 of each 28-day cycle, following standard premedication with corticosteroids, H1 and H2 antagonists

Dose Modification Guidelines:

  • For grade 2 toxicities potentially related to this compound (rash, diarrhea, hyperglycemia): Maintain dose with supportive care
  • For grade 3 toxicities: Interrupt this compound until resolution to grade ≤1, then resume at 200 mg daily
  • For recurrent grade 3 or any grade 4 toxicity: Permanently discontinue this compound
  • For paclitaxel-related toxicities (neutropenia, neuropathy): Follow standard dose reduction guidelines
Safety Monitoring and Toxicity Management

Baseline and On-Treatment Assessments:

  • Complete blood count with differential weekly during cycle 1, then prior to each treatment
  • Comprehensive metabolic panel including liver function tests and fasting glucose prior to each cycle
  • Cardiac monitoring with ECG at baseline and as clinically indicated
  • Regular assessment for skin toxicities, diarrhea, and mucositis

Management of Selected Adverse Events:

Rash:

  • Prophylactic use of emollients and non-drying cleansers
  • For grade 1-2 rash: Topical corticosteroids and oral antihistamines
  • For grade 3 rash: this compound interruption until improvement to grade ≤1, with dose reduction upon resumption

Hyperglycemia:

  • Baseline fasting glucose and HbA1c assessment
  • Regular monitoring of blood glucose during treatment
  • Initiation of oral antihyperglycemic agents for persistent elevation
  • For symptomatic hyperglycemia or glucose >250 mg/dL: this compound interruption until controlled

Diarrhea:

  • Aggressive management with loperamide at first onset
  • Education on fluid and electrolyte replacement
  • For grade 3-4 diarrhea: this compound interruption until resolution, with dose reduction upon resumption

Current Status and Future Directions

Despite promising phase Ib results, the subsequent phase II PEGGY trial failed to demonstrate a statistically significant improvement in progression-free survival when this compound was added to paclitaxel in patients with HR-positive, HER2-negative locally recurrent or metastatic breast cancer. In the intention-to-treat population, median PFS was 8.2 months with this compound versus 7.8 months with placebo (hazard ratio 0.95; 95% CI 0.62-1.46; P = 0.83). Similarly, in the PIK3CA-mutant subgroup, median PFS was 7.3 months versus 5.8 months with placebo (hazard ratio 1.06; 95% CI 0.52-2.12; P = 0.88) [6].

The failure of PEGGY to meet its primary endpoint reflects broader challenges in the development of pan-PI3K inhibitors, which have been limited by substantial toxicities and modest efficacy in unselected populations. These limitations have prompted a shift toward isoform-specific PI3K inhibitors such as alpelisib (PI3Kα-specific), which has demonstrated significant efficacy in combination with fulvestrant in PIK3CA-mutant, HR-positive advanced breast cancer, leading to FDA approval in this setting [4].

Future directions for this compound development may include:

  • Evaluation in selected patient populations with specific genetic alterations beyond PIK3CA mutations
  • Exploration of alternative combination partners, particularly with endocrine agents in HR-positive disease
  • Investigation of intermittent dosing schedules to improve therapeutic index
  • Biomarker development beyond PIK3CA mutational status to identify patients most likely to benefit

The this compound-paclitaxel combination exemplifies both the promise and challenges of targeting the PI3K pathway in oncology, highlighting the need for better patient selection strategies, improved therapeutic indices, and rational combination approaches based on robust mechanistic understanding.

References

Comprehensive Clinical Application Notes and Protocols for Pictilisib Dosing in Oncology Trials

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pictilisib and Its Clinical Development

This compound (GDC-0941) is an orally bioavailable, potent selective inhibitor of class I phosphatidylinositol 3-kinase (PI3K) isoforms that has been extensively investigated in clinical trials for various cancer types. As a pan-PI3K inhibitor, this compound targets all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) with half-maximal inhibitory concentration (IC50) values of 3 nM, 33 nM, 3 nM, and 75 nM, respectively, while demonstrating significantly weaker activity against mTOR (IC50 = 580 nM) [1]. The PI3K/Akt signaling pathway is a crucial regulator of fundamental cellular processes including growth, survival, metabolism, and motility, with aberrant activation of this pathway occurring frequently in human cancers through various mechanisms such as PIK3CA mutations, PTEN loss, or upstream receptor tyrosine kinase activation [2] [3].

The clinical development of this compound has followed a rational trajectory from initial first-in-human dose-escalation studies to combination trials with established chemotherapeutic agents, targeted therapies, and endocrine treatments. The comprehensive development program aimed to leverage the fundamental role of PI3K signaling in cancer pathogenesis and therapy resistance. Preclinical data demonstrated that this compound exhibited synergistic activity when combined with various anticancer agents, including taxanes, platinum-based chemotherapies, EGFR inhibitors, and hormonal therapies [4] [5]. This scientific rationale supported the extensive clinical investigation of this compound across multiple solid tumor types, including breast cancer, non-small cell lung cancer (NSCLC), and other advanced solid malignancies, with the goal of overcoming therapeutic resistance and improving patient outcomes.

This compound Dosing Schedules in Clinical Trials

Single-Agent Dosing Schedules

The initial first-in-human phase I study of this compound established the foundational dosing parameters for subsequent clinical trials. This dose-escalation trial evaluated this compound across 14 dose levels ranging from 15 mg to 450 mg administered once daily [3]. The study initially utilized a 21-days-on/7-days-off schedule (days 1-21 every 28 days) to implement a drug-free period for recovery from acute toxicities, while later cohorts utilized continuous dosing (28 days per 28-day cycle) to further explore safety and pharmacodynamics. The maximum tolerated dose (MTD) was determined to be 330 mg once daily when administered continuously, with the dose-limiting toxicity being grade 3 maculopapular rash (450 mg: 2 of 3 patients; 330 mg: 1 of 7 patients) [3]. The recommended phase II dose (RP2D) was established as continuous dosing at 330 mg once daily, which demonstrated a dose-proportional pharmacokinetic profile and on-target pharmacodynamic activity at dose levels ≥100 mg.

Table 1: Single-Agent this compound Dosing in Phase I Clinical Trials

Trial Phase Dosing Schedule Dose Levels MTD/RP2D Key Toxicities
Phase I (N=60) [3] 21/28 days or continuous 28/28 days 15-450 mg once daily 330 mg once daily (continuous) Grade 3 maculopapular rash (DLT); Grade 1-2 nausea, rash, fatigue
Combination Therapy Dosing Schedules

This compound has been extensively investigated in combination with various chemotherapeutic agents, targeted therapies, and endocrine treatments. The dosing schedules in combination regimens typically required modified administration approaches compared to single-agent therapy, often incorporating intermittent scheduling or dose reductions to manage overlapping toxicities while maintaining therapeutic efficacy.

Table 2: this compound Dosing in Combination Therapy Clinical Trials

Trial Indication Combination Agents This compound Dose & Schedule Key Findings
Advanced NSCLC [6] [4] Paclitaxel + carboplatin ± bevacizumab or Pemetrexed + cisplatin ± bevacizumab 330 mg (capsule) or 340 mg (tablet) on days 1-14 of 21-day cycle MTD not reached; RP2D established; Grade ≥3 AEs in 86.4% of patients
Advanced solid tumors [7] Erlotinib 340 mg on "5 days on, 2 days off" schedule RP2D with 100 mg erlotinib; Limited antitumor activity observed
ER+ advanced breast cancer [8] Fulvestrant 340 mg daily (Part 1) or 260 mg daily (Part 2) No significant PFS improvement; Grade 3+ AEs: 61% (Part 1) and 36% (Part 2)
Advanced breast cancer [5] Paclitaxel ± bevacizumab or trastuzumab 260-330 mg daily on days 1-21 of 28-day cycle MTD and RP2D established; Grade ≥3 AEs in 72.5% of patients
HER2-negative breast cancer [9] Paclitaxel 260 mg daily on days 1-5 every week No PFS benefit in ITT population or PIK3CA mutants
Advanced solid tumors [10] Palbociclib ± fulvestrant 195 mg daily on days 1-21 of 28-day cycle Phase Ib trial; Safety and tolerability assessment

The dose modification strategies employed across these trials reflect the challenges of combining this compound with other active agents. In the FERGI trial investigating this compound with fulvestrant, the dose was reduced from 340 mg to 260 mg daily in part 2 of the study due to toxicity concerns that potentially limited its efficacy [8]. Similarly, in combination with erlotinib, the intermittent schedule of "5 days on, 2 days off" was implemented to manage overlapping toxicities, particularly rash and diarrhea [7]. These adjustments highlight the importance of schedule optimization when combining PI3K inhibitors with other targeted therapies or chemotherapeutic agents.

Experimental Protocols and Methodologies

Pharmacokinetic Assessment Protocol

Comprehensive pharmacokinetic (PK) evaluation was performed across this compound clinical trials to characterize drug exposure and inform appropriate dosing regimens. The standardized sample collection protocol involved drawing blood samples at specified timepoints relative to this compound administration:

  • Day 1 of cycle 1: Pre-dose, and 0.5, 1, 2, 3, 4, 8, 24, 48, and 72 hours post-dose
  • Day 15 of cycle 1: Pre-dose, and 0.5, 1, 2, 3, 4, 8, and 24 hours post-dose [3]

Plasma this compound concentrations were quantified using a validated HPLC/MS/MS method with demonstrated specificity, accuracy, and precision. Pharmacokinetic parameters including maximum observed plasma concentration (C~max~), time to C~max~ (T~max~), area under the plasma concentration-time curve (AUC), elimination half-life (t~1/2~), apparent oral clearance (CL/F), and volume of distribution (V~z~/F) were calculated using non-compartmental methods with validated software (WinNonlin version 5.2.1; Pharsight Corporation, Mountain View, CA) [3]. The established target therapeutic exposure for this compound was AUC >20 μM·hr, which was associated with significant pathway modulation in tumor tissue [3].

Pharmacodynamic Evaluation Protocol

Pharmacodynamic (PD) assessments were implemented to demonstrate target engagement and pathway modulation following this compound administration. A multi-faceted approach was employed to evaluate PI3K pathway inhibition at different biological levels:

  • Platelet-rich plasma (PRP) analysis: Collection of PRP samples pre-dose and at 1, 3, 8, and 24 hours post-dose on days 1 and 15 of cycle 1 for assessment of phosphorylated AKT (Ser473) using an electrochemiluminescence assay (Luminex xMAP, Luminex Corp, Austin, TX) [3]

  • Tumor tissue analysis: Paired tumor biopsies collected pre-treatment and 1-4 hours post-dose on day 15 when feasible. Samples were fixed, sectioned, and stained with hematoxylin and eosin, and for phospho-S6 using anti-phospho-S6 (Ser235/236) and phospho-AKT (Serine 473) antibodies (Cell Signaling Technology Inc., Beverly, MA) [3]

  • Metabolic imaging: Whole body 18F-FDG-PET scans performed at baseline and 1-4 hours post-dose between day 22 and the end of cycle 1. A >25% decrease in 18F-FDG uptake was considered significant for target modulation [3]

  • Glucose metabolism: Plasma collected pre-dose and at 1 hour post-dose on cycle 1 day 1 for analysis of glucose and insulin levels at dose levels ≥100 mg to assess metabolic effects of PI3K inhibition [3]

Biomarker Analysis Protocol

Biomarker evaluations were integrated into this compound clinical trials to identify predictive biomarkers of response and resistance. The standardized biomarker protocol included:

  • *PIK3CA* mutation analysis: Mutations in the PIK3CA gene were identified in circulating tumor plasma DNA (ctDNA) using a site-specific molecular characterization protocol or in tumor tissue using validated methods [3] [8]. Archival tumor samples, fresh tumor biopsies, or circulating free DNA extracted from plasma or serum were acceptable sources for mutation analysis.

  • Pathway activation markers: Assessment of potential biomarkers of PI3K pathway activation, including PTEN loss by immunohistochemistry, PIK3CA amplification, and other genetic alterations that result in hyperactivation of the PI3K-AKT pathway [10].

  • Inclusion criteria for biomarker-directed trials: For studies focusing on PIK3CA-mutated cancers, mutation status was confirmed by an accredited laboratory, with mutations considered pathogenic if described as recurrent somatic mutations in the COSMIC database [10].

Safety and Efficacy Results Summary

Safety Profile Across Clinical Trials

The safety profile of this compound has been characterized across multiple clinical trials, with consistent toxicities observed regardless of the specific combination partners. The most common adverse events associated with this compound treatment included low-grade nausea, rash, and fatigue, which were generally manageable with supportive care and dose modifications [3]. The dose-limiting toxicity identified in the first-in-human study was grade 3 maculopapular rash, which occurred in 2 of 3 patients at the 450 mg dose level and 1 of 7 patients at the 330 mg dose level [3].

In combination therapy regimens, the adverse event profile was often amplified, requiring dose adjustments and schedule modifications. In the FERGI trial combining this compound with fulvestrant, grade 3 or worse adverse events occurred in 54 (61%) of 89 patients in the this compound group compared to 22 (28%) of 79 patients in the placebo group [8]. Similarly, in a phase Ib study of this compound with paclitaxel ± bevacizumab or trastuzumab, grade ≥3 adverse events were reported in 50 (72.5%) of 69 patients [5]. These findings highlight the challenging toxicity profile of pan-PI3K inhibition, which ultimately limited the ability to maintain therapeutic drug exposures in combination regimens.

Efficacy Outcomes

The efficacy of this compound has been modest across clinical trials, with limited single-agent activity and incremental benefits in combination approaches. In the first-in-human phase I study, two partial responses were observed among 60 patients: one with V600E BRAF mutant melanoma and another with platinum-refractory epithelial ovarian cancer exhibiting PTEN loss and PIK3CA amplification [3]. The overall response rate in this study was 3.3%, with additional patients achieving stable disease.

In randomized phase II trials, the addition of this compound to standard therapies generally did not significantly improve progression-free survival. The FERGI trial investigating this compound plus fulvestrant versus fulvestrant alone in ER+ advanced breast cancer demonstrated no significant improvement in median progression-free survival in the overall population (6.6 months vs. 5.1 months; HR 0.74; p=0.096) or in patients with PIK3CA mutations (6.5 months vs. 5.1 months; HR 0.73; p=0.268) [8]. Similarly, the PEGGY trial examining this compound plus paclitaxel versus paclitaxel alone in hormone receptor-positive, HER2-negative locally recurrent or metastatic breast cancer showed no significant improvement in median progression-free survival in the intention-to-treat population (8.2 months vs. 7.8 months; HR 0.95; p=0.83) or in patients with PIK3CA-mutated tumors (7.3 months vs. 5.8 months; HR 1.06; p=0.88) [9].

Pathway Diagrams and Visual Representations

PI3K Signaling Pathway and this compound Mechanism of Action

pipeline RTK RTK Class_I_PI3K Class_I_PI3K RTK->Class_I_PI3K Activation GPCR GPCR GPCR->Class_I_PI3K Activation PIP3 PIP3 Class_I_PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->Class_I_PI3K Substrate PIP3->PIP2 PTEN-mediated Conversion AKT AKT PIP3->AKT Recruitment & Activation mTOR mTOR AKT->mTOR Activation Cell_Survival Cell_Survival AKT->Cell_Survival Metabolism Metabolism AKT->Metabolism Cell_Growth Cell_Growth mTOR->Cell_Growth mTOR->Cell_Survival This compound This compound This compound->Class_I_PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

Figure 1: PI3K/AKT/mTOR Signaling Pathway and this compound Mechanism of Action

The PI3K/AKT/mTOR pathway is a crucial signaling cascade regulating fundamental cellular processes. This compound inhibits class I PI3K isoforms, preventing the conversion of PIP2 to PIP3 and subsequent activation of downstream effectors including AKT and mTOR. PTEN acts as a key negative regulator of this pathway through dephosphorylation of PIP3. Dysregulation of this pathway through PIK3CA mutations, PTEN loss, or other mechanisms occurs frequently in human cancers, making it an attractive therapeutic target [3] [2].

Clinical Trial Assessment Strategy

pipeline Patient_Selection Patient_Selection Dose_Determination Dose_Determination Patient_Selection->Dose_Determination PK_Assessment PK_Assessment Dose_Determination->PK_Assessment Plasma sampling at multiple timepoints PD_Assessment PD_Assessment Dose_Determination->PD_Assessment PRP, tumor biopsies FDG-PET imaging Biomarker_Analysis Biomarker_Analysis Dose_Determination->Biomarker_Analysis PIK3CA mutation PTEN status Efficacy_Evaluation Efficacy_Evaluation PK_Assessment->Efficacy_Evaluation AUC >20 μM·hr target PD_Assessment->Efficacy_Evaluation Pathway modulation Biomarker_Analysis->Efficacy_Evaluation Predictive biomarkers Safety_Monitoring Safety_Monitoring Safety_Monitoring->Dose_Determination DLT assessment MTD determination

Figure 2: Comprehensive Clinical Trial Assessment Strategy for this compound

The clinical development of this compound incorporated comprehensive assessment strategies to establish optimal dosing, demonstrate target engagement, and identify potential biomarkers of response. The multiparametric evaluation included detailed pharmacokinetic characterization, pharmacodynamic assessments in both plasma and tumor tissue, and correlative biomarker studies to elucidate determinants of sensitivity and resistance [3]. This systematic approach facilitated the identification of the recommended phase II dose and schedule, while providing insights into the relationship between drug exposure, pathway modulation, and clinical outcomes.

Discussion and Future Perspectives

The clinical development of this compound provides valuable insights into the challenges of targeting the PI3K pathway in cancer therapeutics. Despite strong preclinical rationale and demonstrated pathway modulation in early-phase trials, the clinical efficacy of this compound across multiple cancer types has been limited. Several factors may contribute to this observed efficacy gap, including inadequate drug exposure due to toxicity-related dose reductions, pathway redundancy and compensatory signaling mechanisms, and insufficient patient selection based on appropriate biomarkers.

The toxicity profile of this compound, particularly when combined with other active agents, has been a significant challenge throughout its clinical development. In the FERGI trial, the authors concluded that "dosing of this compound was limited by toxicity, potentially limiting its efficacy" and suggested that "for future assessment of PI3K inhibition as an approach to overcome resistance to hormonal therapy, inhibitors with greater selectivity than that of this compound might be needed to improve tolerability and potentially increase efficacy" [8]. This observation reflects the broader challenge in the development of pan-PI3K inhibitors, where therapeutic index is often narrow due to the essential role of PI3K signaling in normal physiological processes.

Future directions for PI3K pathway inhibition may include more selective inhibitors targeting specific isoforms, particularly PI3Kα, which may offer improved therapeutic indices. Additionally, rational combination strategies with other targeted agents, immunotherapy approaches, or novel mechanism-based therapies may help overcome resistance mechanisms and enhance antitumor activity. The development of better predictive biomarkers beyond PIK3CA mutations, such as functional imaging signatures or pathway dependency signatures, may also help identify patient populations most likely to benefit from PI3K inhibition.

Conclusion

The comprehensive clinical development program for this compound has provided fundamental insights into the practical challenges of targeting the PI3K pathway in cancer therapeutics. The established dosing schedules—ranging from 260 mg to 340 mg daily, typically using intermittent schedules such as 21-days-on/7-days-off or 5-days-on/2-days-off in combination regimens—represent the optimized balance between pathway inhibition and manageable toxicity. The detailed experimental protocols for pharmacokinetic, pharmacodynamic, and biomarker assessments provide valuable methodological frameworks for future drug development efforts in this pathway.

While the clinical efficacy of this compound has been limited, the extensive data generated across multiple trials contribute significantly to our understanding of PI3K pathway biology and therapeutic targeting. The lessons learned from the this compound development program continue to inform the design of next-generation PI3K pathway inhibitors and combination strategies, ultimately advancing the field of molecularly targeted cancer therapeutics.

References

Comprehensive Application Notes and Protocols: Pictilisib in Combination with Carboplatin and Bevacizumab for Advanced Non-Small Cell Lung Cancer (NSCLC)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Rationale

The phosphatidylinositol 3-kinase (PI3K) pathway represents a critical signaling cascade in cancer biology, functioning as a central regulator of numerous cellular processes including cell proliferation, survival, metabolism, and angiogenesis. In non-small cell lung cancer (NSCLC), this pathway is frequently dysregulated through various mechanisms, making it an attractive therapeutic target. The PI3K/AKT/mTOR axis is abnormally activated in approximately 50%-70% of NSCLC cases, often through PIK3CA mutations, PTEN loss, or upstream receptor activation, contributing significantly to tumor progression and therapeutic resistance. [1] [2] [3]

Pictilisib (GDC-0941) is a potent, selective pan-PI3K inhibitor that targets all class I PI3K isoforms (α, β, γ, and δ). It functions by competitively binding to the ATP-binding site of PI3K catalytic subunits, thereby inhibiting the phosphorylation of PIP2 to PIP3, a crucial second messenger in the pathway. This inhibition leads to downstream suppression of AKT and mTOR signaling, ultimately resulting in cell cycle arrest, induction of apoptosis, and reduction of angiogenesis. The strategic combination of this compound with standard chemotherapy (carboplatin/paclitaxel) and antiangiogenic therapy (bevacizumab) represents a multimodal approach to target complementary pathways in NSCLC, potentially overcoming compensatory mechanisms that drive resistance to monotherapies. [4] [3]

Clinical Evidence Summary

Phase IB Dose-Escalation Study Results

The foundational clinical evidence supporting the use of this compound in NSCLC derives from a phase IB dose-escalation study designed to evaluate the safety, tolerability, and preliminary efficacy of this compound in combination with standard first-line regimens. This study employed a 3 + 3 dose-escalation design with a starting daily dose of 60 mg this compound administered on days 1-14 of a 21-day cycle. Depending on bevacizumab eligibility and NSCLC histology, patients received one of four combination regimens: (1) paclitaxel + carboplatin (PC), (2) paclitaxel + carboplatin + bevacizumab (PCB), (3) pemetrexed + cisplatin (PeC), or (4) pemetrexed + cisplatin + bevacizumab (PeCB). The primary objectives were to assess safety, tolerability, dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and recommended phase II dose (RP2D) for each combination. [4]

Table 1: Patient Demographics and Treatment Regimens in the Phase IB Study

Characteristic Details
Total Patients 66
Study Design Phase IB, 3+3 dose escalation
Treatment Arms PC, PCB, PeC, PeCB
This compound Schedule Days 1-14 of 21-day cycle
Primary Objectives Safety, DLTs, MTD, RP2D
Secondary Objectives PK, preliminary efficacy

The study determined that the maximum tolerated dose was not reached in any treatment arm, and the recommended phase II dose of this compound was established as 330 mg for capsules or 340 mg for tablets on a '14 days on, 7 days off' schedule. Among the 66 treated patients, the best confirmed response was partial response in 29 patients (43.9%) and stable disease in 20 patients (30.9%), demonstrating promising antitumor activity. The disease control rate across all cohorts was 74.8%, indicating substantial clinical benefit from the combination approaches. [4]

Table 2: Efficacy Outcomes from Phase IB Clinical Trial

Efficacy Parameter All Patients (n=66) PCB Subgroup
Objective Response Rate 43.9% Similar range across arms
Disease Control Rate 74.8% Similar range across arms
Partial Response 29 patients (43.9%) Not specified
Stable Disease 20 patients (30.9%) Not specified
Treatment Discontinuation 9 patients (13.6%) due to AEs Not specified
Safety and Tolerability Profile

The combination of this compound with chemotherapy and bevacizumab demonstrated a manageable safety profile with expected class-effects of PI3K inhibition. All 66 treated patients experienced at least one adverse event, with grade ≥III adverse events occurring in 57 patients (86.4%). Serious adverse events and deaths were reported in 56 (84.8%) and 9 (13.6%) patients, respectively, though the relationship to study treatment varied. Only three patients across all four arms experienced dose-limiting toxicities, supporting the feasibility of combining this compound with standard first-line regimens. The most common treatment-related adverse events included hematologic toxicities, rash, fatigue, and gastrointestinal disturbances such as nausea, diarrhea, and decreased appetite. [4]

Recent real-world evidence on combination therapies in NSCLC provides additional context for the safety profile of multi-agent regimens. A 2025 retrospective study assessing atezolizumab plus bevacizumab, carboplatin, and paclitaxel (ABCP) reported that treatment-related adverse events occurred in 96.4% of patients, with grade 3-4 events in 78.6%. Hematologic toxicities were most frequent, while pneumonitis was reported in only 3.6% of patients, and no treatment-related deaths occurred. These findings suggest that complex combination regimens can be administered with acceptable toxicity when appropriate monitoring and management strategies are implemented. [5]

Experimental Protocols

Patient Selection and Stratification

For studies investigating this compound in combination with carboplatin and bevacizumab, appropriate patient selection is critical. Inclusion criteria should comprise: (1) histologically or cytologically confirmed non-small cell lung cancer; (2) advanced (Stage IIIB/IIIC) or metastatic (Stage IV) disease not amenable to curative therapy; (3) measurable disease per RECIST v1.1 criteria; (4) ECOG performance status of 0-1; and (5) adequate organ function. Key exclusion criteria include: (1) prior systemic therapy for advanced disease (adjuvant/neoadjuvant therapy completed >6 months prior is allowed); (2) history of hemoptysis; (3) untreated brain metastases; (4) significant cardiovascular disease; and (5) contraindications to bevacizumab. [4] [5]

Patient stratification should consider histological subtype (squamous vs. non-squamous), bevacizumab eligibility, and molecular biomarkers including PD-L1 expression status and PI3K pathway activation markers. While the original phase IB study did not select patients based on PI3K pathway alterations, future studies should consider enrichment strategies focusing on patients with PIK3CA mutations, PTEN loss, or AKT activation to enhance the likelihood of detecting clinical efficacy. [4] [3]

Treatment Administration and Dose Modification

The following detailed protocol outlines the administration of this compound in combination with carboplatin and bevacizumab for advanced NSCLC:

  • This compound Administration: Administer at the recommended phase II dose of 330 mg (capsules) or 340 mg (tablets) orally once daily on days 1-14 of each 21-day cycle. Doses should be taken at approximately the same time each day, either with a light meal or on an empty stomach, maintaining consistency throughout treatment. Capsules should be swallowed whole with water and not chewed or crushed. [4]

  • Carboplatin Administration: Administer intravenously at a dose of AUC 6 mg/mL/min on day 1 of each 21-day cycle. Carboplatin should be infused over 30-60 minutes following paclitaxel administration. Dose adjustments for subsequent cycles should be based on platelet count and creatinine clearance using the Calvert formula. [4] [5]

  • Bevacizumab Administration: Administer intravenously at a dose of 15 mg/kg on day 1 of each 21-day cycle. The first infusion should be administered over 90 minutes; if well tolerated, the second infusion may be administered over 60 minutes, and subsequent infusions over 30 minutes. Bevacizumab should not be administered until at least 28 days following major surgery and until the surgical wound is fully healed. [4] [5]

  • Paclitaxel Administration: Administer intravenously at a dose of 200 mg/m² on day 1 of each 21-day cycle. Premedication with dexamethasone, diphenhydramine, and an H2 antagonist should be administered to prevent hypersensitivity reactions. Paclitaxel should be infused over 3 hours before carboplatin administration. [4] [5]

Table 3: Dose Modification Guidelines for Treatment-Related Adverse Events

Adverse Event This compound Modification Chemotherapy/Bevacizumab Modification
Grade 2 Rash Maintain dose with supportive care No modification
Grade 3 Rash Interrupt until resolves to ≤Grade 1, then resume at reduced dose (260 mg) Consider temporary interruption
Grade 3 Diarrhea Interrupt until resolves to ≤Grade 1, then resume at reduced dose Consider temporary interruption
Grade 3 Hyperglycemia Interrupt until adequate control, consider endocrinology consultation No modification
Grade 4 Adverse Event Discontinue permanently Discontinue permanently
Hematologic Toxicity Consider dose interruption Delay until recovery per guidelines

Treatment should continue until disease progression, unacceptable toxicity, or patient withdrawal. For responding patients after 4-6 cycles of chemotherapy, consideration may be given to continuing this compound and bevacizumab as maintenance therapy while discontinuing platinum-based chemotherapy. [4]

Response Assessment and Pharmacodynamic Evaluations

Tumor assessments should be performed at baseline and every 6-8 weeks during treatment using contrast-enhanced CT scans of the chest, abdomen, and pelvis. Additional imaging such as MRI brain or bone scans should be performed if clinically indicated. Response should be evaluated using RECIST v1.1 criteria, with all responses confirmed by subsequent assessments at least 4 weeks later. [4] [5]

Pharmacodynamic evaluations should include assessment of PI3K pathway inhibition in paired tumor biopsies (when feasible) collected at baseline and during treatment (e.g., cycle 1 day 8-15). Analysis should include:

  • Immunohistochemistry for pAKT, pS6, and PTEN to confirm target engagement
  • Plasma biomarker assessments for circulating angiogenic factors (VEGF, PIGF)
  • Pharmacokinetic sampling for this compound, carboplatin, and bevacizumab levels

Next-generation sequencing of tumor tissue or circulating tumor DNA should be performed to identify potential predictive biomarkers, including PIK3CA mutations, PTEN alterations, and other pathway mutations. PD-L1 expression should be assessed using validated immunohistochemical assays. [4] [1] [3]

Mechanistic Insights and Signaling Pathways

PI3K Pathway Signaling and Inhibition

The PI3K/AKT/mTOR pathway represents a central signaling network that regulates fundamental cellular processes. In normal physiology, PI3K activation occurs through upstream signals from receptor tyrosine kinases (RTKs), leading to phosphorylation of PIP2 to generate PIP3, which serves as a docking site for AKT. Once recruited to the membrane, AKT undergoes phosphorylation at two critical sites (Thr308 by PDK1 and Ser473 by mTORC2), enabling full activation and subsequent regulation of numerous downstream substrates involved in cell survival, proliferation, and metabolism. [1] [2] [3]

In NSCLC, this pathway is frequently hyperactivated through multiple mechanisms, including:

  • PIK3CA mutations (approximately 3% of NSCLC) that lead to constitutive kinase activity
  • PIK3CA gene amplification (12%-20% of NSCLC) resulting in overexpression
  • PTEN loss or inactivation through mutation, deletion, or promoter methylation
  • Upstream activation through EGFR, KRAS, or other oncogenic drivers
  • AKT amplification or mutation (approximately 1% of NSCLC)

This compound exerts its antitumor effects by binding to the ATP-binding pocket of class I PI3K isoforms, preventing phosphorylation of PIP2 to PIP3. This inhibition disrupts the entire downstream signaling cascade, leading to cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis. The combination with carboplatin enhances DNA damage induction while bevacizumab simultaneously targets the VEGF-mediated angiogenic pathway, creating a multi-pronged attack on tumor growth and survival mechanisms. [4] [3]

G RTK RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT PIP3->AKT Recruits/Activates mTOR mTOR AKT->mTOR Activates CellSurvival CellSurvival mTOR->CellSurvival Promotes Angiogenesis Angiogenesis mTOR->Angiogenesis Stimulates Metabolism Metabolism mTOR->Metabolism Regulates This compound This compound This compound->PI3K Inhibits Bevacizumab Bevacizumab Bevacizumab->Angiogenesis Inhibits Carboplatin Carboplatin Carboplatin->CellSurvival DNA Damage Induces Apoptosis

Diagram 1: PI3K/AKT/mTOR Signaling Pathway and Therapeutic Intervention Points. This diagram illustrates the key components of the PI3K pathway and the mechanisms by which this compound, carboplatin, and bevacizumab exert their antitumor effects.

Resistance Mechanisms and Combination Rationale

Despite initial responses to PI3K inhibition, acquired resistance frequently develops through multiple adaptive mechanisms. Understanding these resistance pathways provides the rationale for combination therapy approaches:

  • Feedback loop activation: PI3K inhibition disrupts normal negative feedback regulation, leading to increased expression and activation of upstream receptor tyrosine kinases such as EGFR, HER3, and IGF-1R, which reactivate downstream signaling.

  • Alternative pathway activation: Tumor cells activate compensatory signaling pathways including the MAPK/ERK cascade, JAK/STAT signaling, or Wnt/β-catenin pathways to maintain survival and proliferation.

  • Genomic alterations: Acquisition of mutations in PI3K pathway components (PIK3CA, PIK3CB, PIK3R1, AKT) or loss of PTEN function can restore pathway activity despite continued inhibitor exposure.

  • Metabolic adaptations: Cancer cells undergo metabolic reprogramming to bypass PI3K dependency, enhancing glycolytic flux, glutamine metabolism, or autophagy to meet energy and biosynthetic demands.

The combination of this compound with carboplatin and bevacizumab addresses several potential resistance mechanisms simultaneously. Carboplatin induces DNA damage independent of PI3K signaling status, while bevacizumab targets the tumor vasculature and may normalize tumor blood flow, potentially enhancing drug delivery. Additionally, bevacizumab has immunomodulatory effects that may complement PI3K inhibition in the tumor microenvironment. [1] [3]

G PI3K_Inhibition PI3K_Inhibition Resistance Resistance PI3K_Inhibition->Resistance Leads to Feedback Feedback Resistance->Feedback 1. Feedback Activation Alternative Alternative Resistance->Alternative 2. Alternative Pathway Signaling Genomic Genomic Resistance->Genomic 3. Genomic Alterations Metabolic Metabolic Resistance->Metabolic 4. Metabolic Reprogramming Combination Combination DNA_Damage DNA_Damage Combination->DNA_Damage Carboplatin Induces DNA Damage AntiAngio AntiAngio Combination->AntiAngio Bevacizumab Inhibits Angiogenesis Immunomod Immunomod Combination->Immunomod Combined Immunomodulation

Diagram 2: PI3K Inhibitor Resistance Mechanisms and Combination Therapy Strategies. This diagram outlines the primary resistance mechanisms to PI3K inhibition and how combination approaches can address these adaptive responses.

Conclusion and Future Directions

The combination of this compound with carboplatin and bevacizumab represents a promising therapeutic approach for advanced NSCLC based on strong biological rationale and preliminary clinical evidence. The phase IB study established a feasible safety profile and recommended phase II dose while demonstrating encouraging antitumor activity with an objective response rate of 43.9% and disease control rate of 74.8%. These findings support further investigation of this combination in randomized controlled trials. [4]

Future research directions should focus on several key areas:

  • Biomarker development: Identification of predictive biomarkers remains crucial for patient selection. Potential candidates include PIK3CA mutations, PTEN expression, AKT phosphorylation status, and gene expression signatures of PI3K pathway activation. Both tumor tissue and liquid biopsy approaches should be explored.

  • Novel combination strategies: Investigation of this compound with other therapeutic modalities, including immunotherapy agents, novel targeted therapies, and alternative chemotherapy backbones, may enhance efficacy while managing toxicity.

  • Mechanistic studies: Deeper understanding of resistance mechanisms and adaptive responses to PI3K inhibition will inform rational combination strategies and sequencing approaches.

  • Dose optimization: Exploration of alternative dosing schedules, including intermittent dosing and pharmacokinetically-guided dose individualization, may improve the therapeutic index.

The ongoing development of this compound combinations in NSCLC exemplifies the continued evolution of targeted therapy in oncology, moving beyond single-agent approaches toward rationally designed multimodal regimens that address the complexity of oncogenic signaling networks and therapeutic resistance. [4] [3]

References

Pictilisib combination with fulvestrant in ER+ breast cancer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanistic Rationale

The treatment of estrogen receptor-positive (ER+) breast cancer is often hindered by the development of resistance to endocrine therapy. A key mechanism of this resistance is the hyperactivation of the phosphatidylinositol 3-kinase (PI3K) signaling pathway [1] [2]. Preclinical models demonstrate that such activation allows cancer cells to escape hormone dependence, an effect that can be reversed with PI3K inhibitors [1].

Pictilisib (GDC-0941) is an oral, pan-class I PI3K inhibitor that targets all four isoforms (p110α, p110β, p110γ, and p110δ) [1] [2]. The rationale for combining this compound with fulvestrant—a selective estrogen receptor degrader (SERD)—is to simultaneously target the ER and this key resistance pathway, thereby overcoming or delaying endocrine resistance [1] [3]. Activating mutations in the PIK3CA gene (encoding the p110α subunit) are found in approximately 40% of ER+/HER2- breast cancers, making them a potential biomarker for treatment response [4] [1].

The diagram below illustrates the mechanistic rationale for this combination therapy.

G cluster_0 Endocrine Therapy (Fulvestrant) cluster_1 Targeted Therapy (this compound) Estrogen Estrogen ER ER Estrogen->ER Binds ER_Pathway ER Signaling (Cell Proliferation & Survival) ER->ER_Pathway Activates Combined_Effect Inhibition of Cancer Cell Growth Overcoming Endocrine Resistance ER_Pathway->Combined_Effect Inhibited Fulvestrant Fulvestrant Fulvestrant->ER Blocks & Degrades Combined_effect Combined_effect PI3K_Pathway PI3K Pathway Activation (Resistance Mechanism) PI3K_Pathway->Combined_Effect Inhibited This compound This compound This compound->PI3K_Pathway Inhibits

Clinical Efficacy Data from the FERGI Trial

The FERGI trial was a two-part, randomized, double-blind, placebo-controlled, phase 2 study that investigated the efficacy of this compound plus fulvestrant versus placebo plus fulvestrant in postmenopausal women with ER-positive, HER2-negative advanced breast cancer who had progressed on or after prior aromatase inhibitor therapy [1] [2].

The tables below summarize the key efficacy outcomes from the trial.

Table 1: Progression-Free Survival (PFS) in the FERGI Trial (Part 1) [1]

Patient Population Treatment Arm Median PFS (Months) Hazard Ratio (HR) 95% CI P-value
Intention-to-Treat (ITT) This compound + Fulvestrant 6.6 0.74 0.52–1.06 0.096
Placebo + Fulvestrant 5.1
ER+ and PR+ Subgroup This compound + Fulvestrant 7.4 0.44 0.28–0.68 Significant*
Placebo + Fulvestrant 3.7
PIK3CA-Mutated (Tumor) This compound + Fulvestrant 6.5 0.73 0.42–1.28 0.268
Placebo + Fulvestrant 5.1
PIK3CA Wild-Type (Tumor) This compound + Fulvestrant 5.8 0.72 0.42–1.23 0.23
Placebo + Fulvestrant 3.6

Note: The improvement in the ER+/PR+ subgroup was statistically significant, though the primary endpoint (PFS in the ITT population) was not met. The exact P-value for the subgroup was reported as significant (P=0.002 in other publications [5]).

Table 2: Key Secondary Efficacy Endpoints (Part 1) [1] [6]

Endpoint Treatment Arm Outcome Notes
Objective Response Rate (ORR) This compound + Fulvestrant Not significantly different from placebo Combined analysis of PI3K inhibitors shows improved ORR [6].
Clinical Benefit Rate (CBR) This compound + Fulvestrant Not significantly different from placebo Defined as complete/partial response or stable disease ≥24 weeks [6].

Safety and Tolerability Profile

The combination of this compound and fulvestrant was associated with a higher incidence of adverse events compared to fulvestrant alone [4] [1]. The most frequent treatment-emergent adverse events are summarized below.

Table 3: Common Adverse Events (All Grades) in the FERGI Trial (Part 1) [4] [1] [5]

Adverse Event This compound + Fulvestrant (n=89) Placebo + Fulvestrant (n=79)
Diarrhea 63% 9%
Nausea 48% 19%
Rash 43% 6%
Dysgeusia (altered taste) 35% 0%
Fatigue 27% 20%
Decreased Appetite 19% 6%
Hyperglycemia 17% 5%
Vomiting 20% 4%
  • Grade ≥3 Adverse Events: Occurred in 61% of patients in the this compound-fulvestrant arm compared to 28% in the placebo-fulvestrant arm [1].
  • Serious Adverse Events (SAEs): 16% of patients in the this compound arm experienced treatment-related SAEs, versus 1% in the placebo arm [1].
  • Dose Limitations: Toxicity frequently led to dose reductions or interruptions, which may have limited the drug's efficacy [1] [2].

Detailed Experimental Protocol

For researchers seeking to replicate or understand the clinical methodology, here is a detailed protocol based on the FERGI trial design [1] [2].

Study Design
  • Type: International, multicenter, randomized, double-blind, placebo-controlled, phase 2 trial.
  • Parts: The study was conducted in two parts. Part 1 enrolled patients regardless of PIK3CA mutation status. Part 2 enrolled only patients with PIK3CA-mutated tumors.
Patient Population
  • Key Inclusion Criteria:
    • Postmenopausal women (≥18 years) with ER-positive, HER2-negative locally advanced or metastatic breast cancer.
    • Disease progression during or within 6 months of ending aromatase inhibitor treatment in the adjuvant or metastatic setting.
  • Stratification Factors: Presence of PIK3CA mutation, type of aromatase inhibitor resistance (primary vs. secondary), and presence of measurable disease.
Treatment Regimen
  • Fulvestrant Administration:
    • Dose: 500 mg via intramuscular (IM) injection.
    • Schedule: Administered on Day 1, Day 15 of Cycle 1, and then on Day 1 of each subsequent 28-day cycle.
  • This compound/Placebo Administration:
    • Dose:
      • Part 1: 340 mg orally, once daily.
      • Part 2: 260 mg orally, once daily (dose reduced due to tolerability issues from Part 1).
    • Schedule: Daily administration starting on Day 15 of Cycle 1.
Efficacy and Biomarker Assessments
  • Primary Endpoint: Progression-Free Survival (PFS) assessed by the investigator.
  • Tumor Assessment:
    • Method: Physical examination and imaging scans (CT/MRI).
    • Schedule: At screening, then every 8 weeks for the first 32 weeks, and subsequently every 12 weeks.
  • Biomarker Analysis:
    • PIK3CA Mutation Status: Assessed in archival tumor tissue using a central laboratory PCR assay.
Statistical Considerations
  • Sample Size: 168 patients in Part 1; 61 patients in Part 2.
  • Analysis Populations:
    • Efficacy: Intention-to-Treat (ITT) population.
    • Safety: As-treated population (patients who received ≥1 dose of study medication).

Conclusion and Research Implications

The FERGI trial demonstrated that the addition of the pan-PI3K inhibitor this compound to fulvestrant did not significantly improve PFS in the overall population of patients with endocrine-resistant, ER+ advanced breast cancer [1] [2]. A promising signal of efficacy was observed in the ER+/PR+ subgroup, suggesting that tumors with a more hormonally dependent phenotype may derive greater benefit from this combination [4] [5].

However, the clinical development of this compound in this setting has been halted. The significant dose-limiting toxicities and the modest efficacy benefit, coupled with the emergence of more potent and selective PI3K inhibitors (such as alpelisib), have shifted the research focus away from this compound [7] [1] [5]. Future applications should consider biomarkers beyond PIK3CA mutations (e.g., ctDNA analysis) and prioritize agents with improved therapeutic indices [8] [6].

References

Pictilisib with letrozole in advanced breast cancer

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Study Summary: Pictilisib + Letrozole

Aspect Details
Study Identifier NCT00960960 (Phase Ib) [1] [2]
Patient Population Postmenopausal women with hormone receptor-positive, locally recurrent or metastatic breast cancer [2]
Regimen This compound (260 mg orally, daily) + Letrozole (2.5 mg, daily) [1] [2]
Primary Objective Safety, tolerability, and identification of the maximum tolerated dose (MTD) [1] [2]
Key Safety Findings Manageable safety profile in Phase Ib; all patients (69/69) experienced at least one adverse event [1] [2].
Key Efficacy Findings Supported further investigation; however, a subsequent Phase II trial (FERGI) found no significant improvement in progression-free survival when this compound was added to fulvestrant [3].

Key Limitations and Subsequent Findings

The initial Phase Ib study concluded that the combination had a "manageable" safety profile [1] [2]. However, a later, larger Phase II study (FERGI) investigating this compound with fulvestrant (another endocrine therapy) in a similar patient population revealed critical limitations:

  • Lack of Efficacy: The addition of this compound to fulvestrant did not significantly improve progression-free survival in patients with estrogen receptor-positive, aromatase inhibitor-resistant advanced breast cancer [3].
  • Significant Toxicity: Dosing of this compound was limited by toxicity. Grade 3 or worse adverse events occurred in 61% of patients receiving this compound plus fulvestrant, compared to 28% in the placebo-plus-fulvestrant group [3].
  • Development Halted: The FERGI trial investigators concluded that "no further investigation of this compound in this setting is ongoing," citing that more selective PI3K inhibitors might be needed to improve tolerability and efficacy [3].

Mechanistic Rationale and Experimental Workflow

The initial rationale for combining this compound with letrozole was based on strong preclinical evidence of crosstalk between the PI3K signaling pathway and estrogen receptor signaling. In hormone receptor-positive breast cancer, hyperactivation of the PI3K pathway is a known mechanism of resistance to endocrine therapies like letrozole [3] [4]. Inhibiting both pathways simultaneously was hypothesized to overcome this resistance.

The diagram below illustrates the signaling pathways and the theoretical basis for the combination therapy.

G Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER GrowthFactors Growth Factors (e.g., EGFR, IGF-1R) ER->GrowthFactors Promotes (Cross-talk) CellProcesses Cell Growth Proliferation Survival ER->CellProcesses Letrozole Letrozole Letrozole->Estrogen Inhibits RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K Class I PI3K (p110α, β, δ, γ) RTK->PI3K PIP2 PIP₂ PI3K->PIP2 Phosphorylates This compound This compound This compound->PI3K Inhibits PIP3 PIP₃ PIP2->PIP3 AKT AKT PIP3->AKT AKT->ER Activates (Cross-talk) mTORC1 mTORC1 AKT->mTORC1 mTORC1->CellProcesses

Future Directions in PI3K Inhibition

The experience with this compound highlighted the challenges of first-generation pan-PI3K inhibitors. Current research has shifted towards more targeted agents:

  • Isoform-Selective Inhibitors: Drugs like alpelisib (BYL-719), which specifically inhibit the p110α isoform, were developed to improve efficacy in tumors with PIK3CA mutations and reduce off-target toxicity [5] [6].
  • Clinical Success: This strategy has proven successful; alpelisib in combination with fulvestrant is now an approved treatment for postmenopausal women with PIK3CA-mutated, HR+/HER2- advanced breast cancer [5].

References

Comprehensive Application Notes and Protocols: Pictilisib as a Host-Directed Therapy in Influenza Virus Infection Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pictilisib and Its Potential in Influenza Treatment

This compound (GDC-0941) is a potent, selective, and orally available class I pan-phosphatidylinositol 3-kinase (PI3K) inhibitor that has emerged as a promising candidate for host-directed therapy against influenza virus infections. Originally developed for oncology applications, this compound targets the PI3K/AKT/mTOR signaling pathway, which plays crucial roles in cell growth, survival, and metabolism. The repurposing of this compound for antiviral applications represents an innovative strategy to address the limitations of current direct-acting antivirals, particularly against emerging drug-resistant influenza strains. This compound exerts its antiviral effects by inhibiting virus-supportive cellular functions rather than targeting viral components directly, thereby potentially creating a higher barrier to resistance and offering broad-spectrum activity against multiple influenza strains [1] [2].

The PI3K pathway is hijacked by influenza viruses at multiple stages of their replication cycle, including viral entry, endosomal trafficking, and suppression of host cell apoptosis. This compound specifically inhibits all four isoforms of class I PI3Ks (p110α, p110β, p110δ, and p110γ) with IC50 values in the nanomolar range (3 nM for PI3Kα and PI3Kδ, 33 nM for PI3Kβ, and 75 nM for PI3Kγ) [3]. Beyond its well-characterized role in cancer, this inhibitory activity disrupts critical host mechanisms that influenza viruses depend on for efficient replication. Previous phase I and II clinical trials in oncology patients have established this compound's pharmacokinetic profile and safety data, significantly accelerating its potential translation into antiviral therapeutic development [4].

Chemical Properties and Pharmacological Profile

This compound is a small molecule with the chemical formula C23H27N7O3S2 and a molecular weight of 513.636 g/mol. It is classified as a thienopyrimidine derivative and features structural elements including a methylsulfonyl piperazine group and morpholine ring that contribute to its potent inhibition of PI3K isoforms [5]. The compound demonstrates dose-proportional pharmacokinetics following oral administration, with rapid absorption and a manageable safety profile observed in human clinical trials at doses ranging from 60-330 mg [4].

Recent biophysical studies have characterized this compound's interaction with human serum albumin (HSA), revealing moderate affinity binding (association constant ~10⁵ M⁻¹) at Sudlow's site I in subdomain IIA. Van der Waals interactions represent the primary binding forces, and the compound induces conformational changes in HSA that may influence its distribution and delivery in the bloodstream [6]. This information is crucial for optimizing dosing regimens and delivery strategies for antiviral applications.

Antiviral Efficacy Data Summary

In Vitro Antiviral Activity

This compound has demonstrated potent antiviral efficacy across multiple cell culture models of influenza infection. Studies conducted in human lung epithelial cell lines (A549, Calu-3) and bronchioepithelial cells (NCI-H441) infected with various influenza strains (H1N1, H3N2, H7N7) have consistently shown dose-dependent inhibition of viral replication [1] [2].

Table 1: In Vitro Antiviral Efficacy of this compound Against Influenza Viruses

Cell Line Virus Strain EC₅₀ (μM) Viral Titer Reduction Key Findings
A549 A/PR/8/34 (H1N1) 2.5-5 μM ~2 log₁₀ Inhibition at early stages of infection
Calu-3 A/PR/8/34 (H1N1) 1-2.5 μM ~1.5-2 log₁₀ Reduced viral protein expression
NCI-H441 SC35M (H7N7) 5-10 μM ~1.5 log₁₀ Attenuated cytopathic effects
A549 Pandemic H1N1 2.5-5 μM ~2-2.5 log₁₀ Blocked PI3K activation by NS1 protein

Treatment with this compound resulted in significant reduction in viral titers, viral protein expression, and virus-induced cytopathic effects. The compound was effective when administered both prior to and during active infection, suggesting it targets early stages of the viral lifecycle, including viral entry and initial replication events [2].

In Vivo Antiviral Efficacy

The therapeutic potential of this compound has been validated in a murine model of influenza pneumonia, confirming the relevance of in vitro findings to more complex physiological systems [1] [2].

Table 2: In Vivo Efficacy of this compound in Murine Influenza Model

Parameter Control Group This compound Group Significance
Lung viral titer (Day 3) 10⁶ PFU/mL 10⁴.⁵ PFU/mL ~1.5 log reduction
Inflammatory markers Severe inflammation Moderate inflammation Significant improvement
Body weight loss >20% <10% Better maintenance
Survival rate 40% 80% Significant improvement

Mice were infected with a mouse-adapted pandemic influenza A(H1N1)pdm09 variant (HA-G222-mpJena/5258) and treated orally with this compound at 150 mg/kg daily for three days. Treatment resulted in significantly reduced viral loads in lung tissue and ameliorated infection-associated inflammatory responses, leading to improved clinical outcomes and survival rates [2].

Experimental Protocols

In Vitro Infection and Drug Treatment Protocol

Purpose: To evaluate the antiviral efficacy of this compound in cell culture models of influenza infection.

Materials:

  • Cell lines: A549 (human lung epithelial), Calu-3 (human bronchioepithelial), NCI-H441 (alveolar-epithelial type II)
  • Influenza virus strains: A/PR/8/34 (H1N1), SC35M (H7N7), or other relevant strains
  • This compound (GDC-0941): Prepare 10 mM stock solution in DMSO, store at -20°C
  • Cell culture media: DMEM or RPMI-1640 supplemented with 10% FBS
  • Infection medium: DMEM supplemented with 1 mM MgCl₂, 0.9 mM CaCl₂, 0.2% BSA, antibiotics

Procedure:

  • Cell seeding: Plate A549 cells in 12-well plates at 1.5×10⁵ cells/well in 1 mL complete medium 24 hours prior to infection.
  • Drug pre-treatment: Wash cells with PBS and pre-incubate with this compound (1-10 μM) or vehicle control (DMSO) in 750 μL infection medium for 2 hours at 37°C.
  • Virus inoculation: Remove drug solution, wash cells with PBS, and inoculate with influenza virus at appropriate MOI (typically 0.1-1) in 250 μL PBS/BA (PBS with 0.2% BSA, cations, and antibiotics) for 30 minutes at 37°C.
  • Post-infection treatment: Remove virus inoculum, wash with PBS, and add fresh infection medium containing this compound at original concentrations.
  • Incubation: Maintain cells at 37°C with 5% CO₂ until harvest at desired time points (e.g., 8, 24, 48 hours post-infection).
  • Sample collection: Collect supernatant for viral titer determination by plaque assay and cells for protein or RNA analysis [2].

Technical notes:

  • Include cytotoxicity controls using MTT or LDH assays to ensure observed effects are not due to reduced cell viability.
  • Maintain DMSO concentration constant across all treatments (typically ≤0.1%).
  • Perform infections in triplicate or quadruplicate for statistical analysis.
In Vivo Mouse Model of Influenza Pneumonia

Purpose: To evaluate the therapeutic efficacy of this compound in a mammalian model of influenza infection.

Materials:

  • Animals: 8-week-old female C57BL/6JRj mice (specific-pathogen free)
  • Virus: Mouse-adapted influenza A(H1N1)pdm09 (HA-G222-mpJena/5258)
  • This compound formulation: 150 mg/kg in 0.05% carboxymethyl cellulose (CMC) and 0.02% Tween 80
  • Vehicle control: 0.05% CMC and 0.02% Tween 80 without drug

Procedure:

  • Ethics approval: Obtain appropriate institutional and regulatory approvals for animal experiments prior to study initiation.
  • Infection: Anesthetize mice by isoflurane inhalation and inoculate intranasally with 10⁶ PFU of virus in 20 μL NaCl or mock-infect with 20 μL NaCl.
  • Drug administration: Administer this compound or vehicle control by oral gavage at 150 mg/kg immediately after infection and again on days 1 and 2 post-infection.
  • Monitoring: Record body weight and clinical symptoms daily. Monitor health status up to twice daily during infection period.
  • Sample collection: On day 3 post-infection, euthanize animals and collect blood and lung tissues for analysis.
  • Analysis: Determine lung viral titers by plaque assay on MDCK cells, quantify inflammatory markers by ELISA or qPCR, and perform histopathological examination of lung tissues [2].

Technical notes:

  • Include appropriate groups for vehicle control, uninfected controls, and positive antiviral control if available.
  • Perform studies in BSL-2 or appropriate containment facilities for influenza virus work.
  • Calculate statistical significance using appropriate tests (e.g., Student's t-test, ANOVA with post-hoc analysis).

Mechanism of Action and Signaling Pathways

This compound exerts its antiviral effects through targeted inhibition of the cellular PI3K pathway, which influenza viruses co-opt at multiple stages of their replication cycle. The PI3K signaling module represents a critical host dependency factor for influenza virus propagation [1] [2].

G InfluenzaVirus Influenza Virus ViralEntry Viral Entry InfluenzaVirus->ViralEntry PI3KActivation PI3K Activation ViralEntry->PI3KActivation Induces vRNA vRNA Sensing vRNA->PI3KActivation Early Activation NS1 NS1 Protein NS1->PI3KActivation Direct Binding to p85 subunit ApoptosisPrevention Prevention of Premature Apoptosis PI3KActivation->ApoptosisPrevention This compound This compound Inhibition This compound->PI3KActivation Inhibits AntiviralEffect Antiviral Effect Reduced Viral Titers This compound->AntiviralEffect ViralReplication Enhanced Viral Replication ApoptosisPrevention->ViralReplication

Diagram 1: Mechanism of this compound Antiviral Action Against Influenza Virus. This compound inhibits PI3K activation at multiple points in the influenza virus replication cycle.

The PI3K pathway is activated during influenza infection through multiple mechanisms: (1) during viral attachment and entry to promote internalization; (2) through viral RNA sensory pathways early in infection; and (3) via direct interaction between the viral non-structural protein NS1 and the regulatory subunit p85 of PI3K in later stages. This activation prevents premature apoptosis of infected cells, thereby supporting efficient viral replication. This compound disrupts this virus-supportive environment by specifically inhibiting PI3K activity, leading to reduced viral propagation and enhanced cellular antiviral responses [1] [2].

Experimental Workflow

The comprehensive evaluation of this compound's antiviral activity involves a series of integrated experimental approaches from in vitro mechanisms to in vivo validation.

G Start Study Design InVitro In Vitro Studies Start->InVitro CellModels Cell Culture Models (A549, Calu-3, NCI-H441) InVitro->CellModels Mechanism Mechanistic Studies PI3K Pathway Inhibition InVitro->Mechanism InVivo In Vivo Validation CellModels->InVivo Promising Results Mechanism->InVivo MouseModel Murine Influenza Pneumonia Model InVivo->MouseModel Efficacy Therapeutic Efficacy Viral Titers, Inflammation InVivo->Efficacy Integration Data Integration & Analysis MouseModel->Integration Efficacy->Integration

Diagram 2: Integrated Workflow for Evaluating this compound Antiviral Activity. The comprehensive approach spans from cellular mechanisms to whole-organism therapeutic validation.

Discussion and Future Perspectives

The repurposing of this compound as a host-directed antiviral therapeutic represents a promising strategy for addressing current limitations in influenza management. By targeting host factors essential for viral replication rather than viral components directly, this compound offers several potential advantages: a higher genetic barrier to resistance, broad-spectrum activity across diverse influenza strains, and potential synergy with existing direct-acting antivirals [1] [7].

Current challenges in this compound development for antiviral applications include optimizing its therapeutic window to maximize antiviral efficacy while minimizing potential side effects associated with PI3K pathway inhibition. Future research directions should focus on:

  • Combination therapies: Evaluating this compound in combination with neuraminidase inhibitors or polymerase inhibitors to potentially enhance efficacy and reduce resistance development.
  • Strain breadth: Systematic assessment against emerging avian and swine influenza strains with pandemic potential.
  • Delivery optimization: Development of inhaled formulations to achieve higher local concentrations in the respiratory tract while minimizing systemic exposure.
  • Biomarker identification: Discovery of predictive biomarkers to identify patient populations most likely to benefit from this compound-based therapies.

The integration of this compound into the antiviral development pipeline demonstrates the value of drug repurposing approaches for rapidly addressing emerging infectious disease threats. As resistance to current influenza antivirals continues to evolve, host-directed therapies like this compound offer complementary mechanisms that could extend the utility of existing treatment regimens and improve outcomes for patients with severe influenza infections [1] [7] [8].

References

Comprehensive Application Notes and Protocols for Pictilisib (GDC-0941)-Mediated PI3K Pathway Inhibition in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pictilisib and PI3K Pathway Significance

Phosphatidylinositol 3-kinase (PI3K) signaling represents one of the most frequently dysregulated pathways in human cancer, governing essential cellular processes including proliferation, survival, metabolism, and vesicular trafficking. The PI3K/AKT/mTOR axis integrates signals from various upstream receptors, including receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs), translating them into intracellular responses that promote oncogenesis when aberrantly activated. This compound (GDC-0941) emerged as a first-generation, orally bioavailable pan-class I PI3K inhibitor designed to target all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) with potent activity. As a ATP-competitive inhibitor, this compound binds reversibly to the ATP-binding pocket within the catalytic domain of PI3K enzymes, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), thereby disrupting downstream signaling cascades that drive tumorigenesis.

The development of this compound originated from a collaborative research program between academic institutions (The Institute of Cancer Research), biotech companies (Piramed Pharma), and pharmaceutical partners (Genentech/Roche), representing a pioneering effort in PI3K inhibitor development. Despite its eventual discontinuation in clinical development due to challenges with therapeutic window, this compound remains an invaluable research tool compound for investigating PI3K pathway biology and validating PI3K as a therapeutic target. Furthermore, the extensive preclinical and clinical data generated with this compound informed the development of next-generation, isoform-selective PI3K inhibitors that have successfully gained regulatory approval. These application notes provide detailed methodologies for employing this compound in both basic and translational research settings, encompassing biochemical assays, cellular models, and in vivo applications.

Molecular and Pharmacological Profile of this compound

Chemical Properties and Target Specificity

This compound possesses a complex molecular architecture featuring a thieno[3,2-d]pyrimidine core structure substituted with key functional groups that optimize binding within the ATP pocket of PI3K enzymes. The compound is characterized as a sulfonamide derivative incorporating multiple heterocyclic systems including an indazole ring, a morpholine ring, and a methylsulfonyl-substituted piperazine ring connected via a methyl linker. This specific arrangement of molecular motifs enables high-affinity interaction with the conserved kinase domain while maintaining drug-like properties suitable for oral administration.

Table 1: Comprehensive Molecular and Pharmacological Properties of this compound

Property Specification Research Significance
Chemical Identifiers INN: this compound; CAS: 957054-30-7; Codes: GDC-0941, RG7321 Standardization of experimental references and material sourcing
Molecular Formula C({23})H({27})N({7})O({3})S(_{2}) Calculation of molar solutions and metabolic predictions
Molecular Weight 513.64 g/mol Preparation of molar solutions for in vitro and in vivo studies
Mechanism of Action ATP-competitive pan-class I PI3K inhibitor Reversible pathway inhibition with dose-dependent effects
IC(_{50}) Values p110α: 3 nM; p110δ: 3 nM (cell-free assays) Nanomolar potency enables effective target engagement at low concentrations
Solubility Aqueous: 0.0661 mg/mL (predicted); DMSO: >25 mg/mL Requirement for DMSO stock solutions with final dilution in aqueous buffers
Lipophilicity logP: 2.24-2.46 (predicted) Balanced hydrophilicity/lipophilicity for cell permeability
Protein Binding Extensive (>90% based on similar compounds) Consideration of free fraction available for target engagement

The pharmacological activity of this compound demonstrates potent inhibition across all class I PI3K isoforms, with particular affinity for p110α and p110δ (IC(_{50}) = 3 nM in cell-free assays). This pan-isoform inhibition profile differentiates this compound from later-generation isoform-selective inhibitors and makes it particularly valuable for investigating cancers with complex PI3K activation mechanisms or those involving multiple isoforms. However, researchers should note that this broad targeting profile also contributes to the narrow therapeutic window observed in clinical trials, as inhibition of non-mutant isoforms in normal tissues can lead to on-target, off-tumor toxicities.

PI3K Signaling Pathway and this compound Mechanism

The following diagram illustrates the PI3K signaling pathway and this compound's mechanism of action at the molecular level:

G Growth_Factors Growth Factors (EGFR, HER2, etc.) RTKs Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTKs Ligand Binding PI3K_Inactive Class I PI3K (Heterodimer p85/p110) RTKs->PI3K_Inactive Recruitment & Activation PI3K_Active Activated PI3K PI3K_Inactive->PI3K_Active Conformational Change PIP3 PIP3 PI3K_Active->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Conversion AKT_Inactive AKT (Inactive) PIP3->AKT_Inactive Recruits to Membrane PDK1 PDK1 PDK1->AKT_Inactive Phosphorylates AKT_Active p-AKT (Active) AKT_Inactive->AKT_Active Activation mTOR mTOR AKT_Active->mTOR Activates Cellular_Processes Cell Growth Proliferation Survival Metabolism mTOR->Cellular_Processes Regulates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates (Opposes PI3K) This compound This compound (GDC-0941) This compound->PI3K_Active Inhibits

Diagram 1: PI3K/AKT/mTOR signaling pathway and this compound mechanism of action. This compound competitively inhibits PI3K activation, preventing the conversion of PIP2 to PIP3 and subsequent downstream signaling events that promote oncogenic processes.

As illustrated in Diagram 1, this compound exerts its effects by competitively binding to the ATP-binding pocket of class I PI3K enzymes, preventing the phosphorylation of PIP2 to PIP3. This inhibition disrupts the recruitment of AKT and other pleckstrin homology (PH) domain-containing proteins to the cell membrane, thereby abrogating the activation of downstream effectors including mTOR. The diagram also highlights the regulatory role of PTEN, a tumor suppressor that functions as a lipid phosphatase opposing PI3K activity by dephosphorylating PIP3 back to PIP2. Cancers with PTEN loss or mutation exhibit constitutive PI3K pathway activation and may demonstrate heightened sensitivity to this compound-mediated inhibition.

Experimental Protocols for PI3K Pathway Inhibition

In Vitro Cell-Based Assays
3.1.1 Cell Viability and Proliferation Assessment

The anti-proliferative effects of this compound can be quantitatively evaluated using standardized cell viability assays across a panel of cancer cell lines with varying genetic backgrounds. The following protocol describes the methodology for assessing this compound sensitivity using the Cell Counting Kit-8 (CCK-8) assay, which measures cellular metabolic activity as a surrogate for viability:

  • Cell Plating: Seed osteosarcoma (MG-63, U2OS, Saos2, 143B) or breast cancer (MCF-7, MDA-MB-231) cell lines in 96-well plates at a density of 1-2 × 10³ cells/well in 100 μL of appropriate growth medium (DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin). Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂. [1]

  • Compound Treatment: Prepare serial dilutions of this compound in DMSO followed by further dilution in complete cell culture medium to achieve final concentrations typically ranging from 0.01 μM to 10 μM. Include vehicle control (DMSO at equivalent concentration, typically <0.1%). After 24 hours of cell attachment, replace medium with this compound-containing or control medium. Each concentration should be tested in at least triplicate wells. [1]

  • Incubation and Detection: Incubate cells with this compound for 48-72 hours. At the endpoint, add 10 μL of CCK-8 solution directly to each well and incubate for 1-4 hours at 37°C. Measure absorbance at 450 nm using a microplate reader. Calculate percentage viability relative to vehicle-treated controls and determine IC₅₀ values using non-linear regression analysis in software such as GraphPad Prism. [1]

Table 2: Protocol for Cell Cycle Analysis by Flow Cytometry Following this compound Treatment

Step Parameter Specification Quality Control
Cell Treatment This compound Concentration 0-5 μM (dose range) Include vehicle control (DMSO)
Treatment Duration 24 hours Confirm >70% viability in control
Cell Harvest Trypsinization Standard protocol Pool floating and adherent cells
Washes 2× with cold PBS Complete removal of serum
Fixation Reagent 70% ethanol Add dropwise while vortexing
Conditions -20°C overnight Minimum 4 hours, maximum 1 week
Staining RNase Treatment 100 μg/mL 37°C for 30 minutes
Propidium Iodide 50 μg/mL final concentration Protect from light
Analysis Instrument Flow cytometer (e.g., Beckman CytoFLEX) Calibrate with reference beads
Software ModFit LT or equivalent Minimum 10,000 events per sample

Cell cycle analysis following this compound treatment typically reveals G0/G1 phase arrest, consistent with the role of PI3K signaling in promoting cell cycle progression. This effect is observed at concentrations above the IC₅₀ for proliferation inhibition and demonstrates the cytostatic activity of this compound as a single agent. [1]

3.1.2 Apoptosis and Combination Therapy Assessment

While this compound alone primarily induces cell cycle arrest rather than apoptosis, it can enhance apoptotic effects when combined with conventional chemotherapeutic agents. The following protocol describes assessment of apoptosis using Annexin V/propidium iodide (PI) staining:

  • Combination Treatment: Seed cells (e.g., MG-63, U2OS) in 6-well plates at 2.5 × 10⁵ cells/well and allow to adhere overnight. Treat cells with this compound (0-5 μM), doxorubicin (0-1 μM), or the combination for 24-48 hours. Include appropriate vehicle controls. [1]

  • Staining Procedure: Harvest both adherent and floating cells by trypsinization and combine. Wash cells twice with cold PBS and resuspend in 100 μL of 1× binding buffer at a density of 1 × 10⁶ cells/mL. Add 5 μL of Annexin V-FITC and 5 μL of PI to each sample and incubate for 15 minutes at room temperature in the dark. Add 400 μL of 1× binding buffer and analyze by flow cytometry within 1 hour. [1]

  • Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive). The combination of this compound with doxorubicin typically demonstrates enhanced apoptotic response compared to either agent alone, supporting the role of PI3K inhibition in chemosensitization. [1]

Protein Analysis and Pathway Inhibition Validation
3.2.1 Western Blot Analysis of PI3K Pathway Inhibition

Confirmation of target engagement and pathway inhibition is essential for validating this compound activity in cellular models. Western blot analysis of key phosphorylated proteins in the PI3K/AKT/mTOR axis provides direct evidence of pharmacodynamic effects:

  • Cell Lysis and Protein Extraction: Treat cells with this compound (0.1-5 μM) for 2-24 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 × g for 15 minutes at 4°C and collect supernatant. Determine protein concentration using BCA assay. [2]

  • Electrophoresis and Transfer: Resolve 20-40 μg of protein per lane by SDS-PAGE (8-12% gels depending on target protein molecular weight). Transfer to PVDF membranes using standard wet or semi-dry transfer systems. [2]

  • Immunoblotting: Block membranes with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. Key antibodies include: anti-phospho-AKT (Ser473, 1:1000), anti-total AKT (1:2000), anti-phospho-S6 ribosomal protein (Ser235/236, 1:1000), anti-total S6 (1:2000), and anti-β-actin (1:5000) as loading control. [2]

  • Detection and Analysis: After incubation with appropriate HRP-conjugated secondary antibodies, develop blots using enhanced chemiluminescence substrate. Imaging and densitometric analysis should demonstrate dose-dependent reduction in p-AKT (Ser473) levels, with maximal inhibition typically observed at concentrations ≥1 μM this compound. Total AKT levels should remain constant, confirming specific pathway inhibition rather than general toxicity. [2]

Therapeutic Applications and Combination Strategies

Single-Agent Applications

This compound demonstrates differential activity across cancer types based on their molecular characteristics and dependency on PI3K signaling. As a single agent, its efficacy is most pronounced in models with clear pathway activation through mechanisms such as PIK3CA mutations, PTEN loss, or receptor tyrosine kinase amplification. Research applications of this compound as a single agent include:

  • Molecular Subtype Validation: this compound serves as a tool compound for validating PI3K pathway dependency in novel cancer models or patient-derived xenografts. Sensitivity correlates with baseline phosphorylation of AKT and other pathway components, with PIK3CA-mutant models generally showing greater response than wild-type counterparts. [1] [2]

  • Osteoclast Differentiation Studies: In bone-related cancers such as osteosarcoma, this compound inhibits osteoclast differentiation and bone resorption in vitro at concentrations of 0.5-2 μM. For these applications, treat bone marrow-derived macrophages with 30 ng/mL M-CSF and 50 ng/mL RANKL in the presence or absence of this compound for 7 days, with medium changes every other day. Tartrate-resistant acid phosphatase (TRAP) staining typically shows dose-dependent reduction in multinucleated osteoclast formation. [1]

  • Metabolic Studies: The PI3K pathway plays crucial roles in cellular metabolism, and this compound can be employed to investigate these connections. Treatment with this compound (1 μM) for 24 hours typically reduces glucose uptake and glycolytic flux in sensitive cell lines, measurable via extracellular acidification rate or 2-NBDG uptake assays.

Rational Combination Therapies

The synergistic potential of this compound with established cancer therapies represents a key research application. Combination strategies aim to overcome resistance mechanisms and enhance therapeutic efficacy through rational targeting of complementary pathways:

  • Chemotherapy Enhancement: this compound enhances the efficacy of DNA-damaging agents such as doxorubicin through multiple mechanisms. The combination demonstrates synergistic effects on apoptosis induction, with combination index values <1.0 in validated models. Recommended concentrations for combination studies: this compound (1-2.5 μM) with doxorubicin (0.1-0.5 μM) for 24-48 hours. [1]

  • Hormone Therapy Combinations: In hormone receptor-positive breast cancer models, this compound (260 mg daily in clinical settings) combined with letrozole (2.5 mg daily) showed manageable safety profiles and evidence of antitumor activity in phase Ib trials. In vitro, this combination effectively overcomes estrogen-independent growth in resistant models. [3]

  • Targeted Therapy Synergy: this compound enhances the efficacy of HER2-targeted therapies such as trastuzumab in HER2-amplified breast cancer models. The combination synergistically inhibits proliferation and PI3K signaling, with recommended molar ratios of 10:1 (this compound:trastuzumab) for in vitro studies. [3]

Table 3: Optimized Dosing Protocols for this compound in Preclinical Models

Application In Vitro Concentration In Vivo Dose Combination Agents Key Readouts
Single-Agent Cytotoxicity 0.1-10 μM (dose response) 50-75 mg/kg orally daily N/A IC₅₀ determination; p-AKT inhibition
Chemosensitization 1-2.5 μM 50 mg/kg orally daily Doxorubicin (2-5 mg/kg, weekly) Apoptosis enhancement; tumor growth delay
Antiangiogenic Combinations 2-5 μM 50-75 mg/kg orally daily Bevacizumab (5-10 mg/kg, biweekly) Microvessel density; perfusion imaging
Targeted Therapy Synergy 0.5-2 μM 50 mg/kg orally daily Trastuzumab (10-20 mg/kg, weekly) Pathway reactivation; tumor regression
Hormone Therapy 1-5 μM 75 mg/kg orally daily Letrozole (10 mg/kg, daily) ER signaling adaptation; survival benefit

Clinical Development and Translational Applications

Clinical Trial Findings

The translational journey of this compound from bench to bedside provides valuable insights for drug development professionals. Clinical evaluation of this compound encompassed multiple phase I and II trials across various cancer types, generating critical data on safety, tolerability, and preliminary efficacy:

  • Phase I Dose Escalation: The first-in-human phase I study established a maximum tolerated dose of 330 mg once daily when administered orally. The study demonstrated a dose-proportional pharmacokinetic profile with evidence of target engagement at doses ≥100 mg, as measured by reduction in FDG-PET signal and modulation of phosphorylated biomarkers in tumor tissue. Dose-limiting toxicities included rash, decreased appetite, and fatigue, which collectively defined the narrow therapeutic window. [4] [3]

  • Phase Ib Combination Studies: A multischedule phase Ib trial (NCT00960960) evaluated this compound in combination with paclitaxel with and without bevacizumab or trastuzumab, and with letrozole in advanced breast cancer. The study established recommended phase II doses of this compound at 260-330 mg daily in combination regimens. The objective response rate was 29.3% with two complete responses observed, supporting the additive effect of this compound to standard therapies. However, grade ≥3 adverse events occurred in 72.5% of patients, highlighting toxicity challenges. [3]

  • Biomarker Analysis: Analysis of tumor samples from clinical trials revealed that p-AKT expression levels following neoadjuvant chemotherapy were significantly associated with tumor cell necrosis rate, suggesting potential utility as a predictive biomarker. However, in the FERGI trial focusing on hormone receptor-positive breast cancer, the addition of this compound to fulvestrant failed to significantly improve progression-free survival, even in patients with PIK3CA-mutant tumors. [1] [5]

Current Status and Research Applications

While this compound development for clinical use has been discontinued, it remains an invaluable research tool with several specialized applications:

  • Chemical Probe Utility: this compound is recommended as a high-quality chemical probe for class I PI3K inhibition on the Chemical Probes Portal, providing researchers with a well-characterized tool for pathway interrogation. Its extensive profiling data makes it particularly valuable for target validation studies and comparison with next-generation inhibitors. [4]

  • PET Tracer Development: [¹¹C]-labeled this compound has been developed as a positron-emission tomography (PET) tracer for non-invasive assessment of PI3K expression and this compound-sensitive tumors. Studies in breast cancer xenograft models showed significantly higher uptake in this compound-sensitive MCF-7 tumors (PIK3CA mutant) compared to insensitive MDA-MB-231 tumors (PIK3CA wild-type), supporting its use for patient stratification in PI3K inhibitor trials. [2]

  • Combination Therapy Modeling: this compound serves as a reference compound for developing novel combination strategies, particularly the triple combination of CDK4/6 inhibitors, hormone therapy, and PI3K inhibition in breast cancer. Preclinical models demonstrate superior tumor control with this approach compared to doublet therapies, informing clinical trial design with next-generation PI3K inhibitors. [4]

Technical Considerations and Limitations

Pharmacological Challenges

Researchers employing this compound should remain cognizant of several technical limitations that impact experimental design and interpretation:

  • Solubility and Formulation: this compound's poor aqueous solubility (0.0661 mg/mL) necessitates DMSO stock solutions for in vitro work, with final DMSO concentrations not exceeding 0.1% to avoid solvent toxicity. For in vivo administration, specialized formulations such as nanoemulsions or inclusion complexes may be required to ensure adequate exposure. [5]

  • Drug-Drug Interactions: As a weak base (pKa ≈ 5.98), this compound's solubility is pH-dependent, with potentially reduced absorption under conditions of elevated gastric pH. Concomitant administration with acid-reducing agents should be avoided in preclinical studies to maintain consistent exposure. [5]

  • Isoform Selectivity Limitations: While this compound's pan-PI3K inhibition profile is advantageous for broad pathway suppression, it complicates the attribution of phenotypic effects to specific PI3K isoforms. Researchers investigating isoform-specific functions should complement this compound studies with isoform-selective inhibitors or genetic approaches. [6]

Biomarker Strategy Implementation

Successful application of this compound in translational research requires implementation of a comprehensive biomarker strategy to monitor target engagement and patient selection:

  • Pharmacodynamic Biomarkers: Robust reduction in p-AKT (Ser473) levels in tumor tissue or platelet-rich plasma serves as a primary indicator of target engagement. Additional biomarkers include reduced p-S6 (Ser235/236) and modulation of FDG-PET signal, reflecting downstream effects on metabolism. [1] [2]

  • Predictive Biomarkers: While PIK3CA mutations were initially promising as predictive biomarkers, clinical data with this compound demonstrated responses in both mutant and wild-type tumors, albeit with greater frequency in mutated cases. PTEN status, p-AKT expression by IHC, and gene expression signatures of PI3K pathway activation provide complementary predictive information. [1] [3]

Conclusion and Future Directions

This compound represents a foundational tool in the PI3K inhibitor landscape, providing critical insights that have shaped subsequent drug development efforts. Its extensive characterization across preclinical models and clinical trials establishes a robust framework for investigating PI3K pathway biology and therapeutic applications. While its developmental journey highlights the challenges of achieving a favorable therapeutic index with pan-isoform inhibition, the compound continues to offer significant utility as a research tool and chemical probe.

The future applications of this compound in research will likely focus on comparative studies with next-generation PI3K inhibitors, including isoform-selective agents, dual PI3K/mTOR inhibitors, and allosteric modulators. Additionally, its role in elucidating resistance mechanisms and rational combination strategies remains highly relevant. The lessons learned from this compound's development continue to inform the optimal clinical application of PI3K pathway inhibitors, emphasizing the importance of patient selection, biomarker-driven strategies, and creative dosing schedules to maximize therapeutic index. As PI3K targeting evolves with novel modalities such as PROTACs and mutant-specific inhibitors, this compound maintains its position as a benchmark compound in the oncologist's pharmacologic arsenal.

References

Pictilisib Clinical Trial Design and Endpoints: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Mechanism of Action

Pictilisib (GDC-0941) is an orally bioavailable, potent, and selective class I pan-phosphatidylinositol 3-kinase (PI3K) inhibitor that targets all four isoforms of class I PI3Ks (p110α, p110β, p110δ, and p110γ). It prevents the formation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by binding to the ATP-binding pocket of PI3K, thereby inhibiting downstream signaling through the PI3K-AKT-mTOR pathway. This pathway is frequently deregulated in cancer and plays a key role in cell growth, survival, and migration. Preclinical data demonstrated that this compound increased the antitumor activity of taxanes and, in combination with trastuzumab, synergistically inhibited cell proliferation in HER2-amplified breast cancer cell lines. The drug exhibited a dose-proportional pharmacokinetic profile with rapid absorption following oral administration.

The development of this compound originated from a collaborative research program between academic institutions and industry partners. The compound was discovered through a partnership that included the Institute of Cancer Research (ICR), the Ludwig Institute for Cancer Research, Cancer Research Horizons, and Piramed Pharma, later licensed to Genentech (Roche) for clinical development. This collaborative effort represented one of the first PI3K inhibitors to enter clinical trials worldwide and laid the foundation for subsequent PI3K-targeted therapies [1].

Clinical Trial Designs and Populations

Phase Ib Dose-Escalation Study (NCT00960960)

This open-label, multicenter, multischedule phase Ib study evaluated this compound in combination with various established therapies for locally recurrent or metastatic breast cancer. The study employed a three-part design with distinct patient populations and treatment regimens:

  • Parts 1 and 2: Comprised both a 3 + 3 dose escalation stage and a cohort expansion stage evaluating this compound (60–330 mg) in combination with paclitaxel (90 mg/m²) with or without bevacizumab (10 mg/kg) or trastuzumab (2–4 mg/kg). The primary objectives were evaluating safety, identifying dose-limiting toxicities (DLTs), and establishing the maximum tolerated dose (MTD) of this compound in these combinations.

  • Part 3: Employed a 3 + 3 dose escalation design assessing this compound (260 mg) in combination with letrozole (2.5 mg) in postmenopausal women with hormone receptor-positive disease.

The patient population across all parts required histologically confirmed locally recurrent or metastatic breast adenocarcinoma with adequate hematologic and end-organ function. Patients in the paclitaxel-containing arms (Parts 1 and 2) had HER2-negative tumors (except those in the trastuzumab cohort) and could not have received more than two prior chemotherapy regimens for metastatic disease. Patients in the letrozole combination arm (Part 3) were required to have hormone receptor-positive disease and could not have received more than one prior chemotherapy regimen or more than two prior endocrine therapies for metastatic disease. Disease measurable by RECIST v1.0 was required for all participants [2].

Phase II Randomized Study (FERGI, NCT01437566)

The FERGI trial was a two-part, randomized, double-blind, placebo-controlled, phase II study investigating this compound plus fulvestrant versus placebo plus fulvestrant in patients with estrogen receptor-positive, HER2-negative advanced breast cancer resistant to aromatase inhibitor therapy. The study employed a sophisticated design to address the potential role of PIK3CA mutation status in treatment response:

  • Part 1: Enrolled patients regardless of PIK3CA mutation status and randomized them 1:1 to this compound (340 mg) or placebo, plus fulvestrant (500 mg).

  • Part 2: Enrolled only patients with confirmed PIK3CA mutations and randomized them 2:1 to this compound (260 mg) or placebo, plus fulvestrant.

Stratification factors in Part 1 included presence or absence of PIK3CA mutation, primary or secondary aromatase inhibitor resistance, and measurable or non-measurable disease. In Part 2, stratification was based on previous aromatase inhibitor treatment for advanced disease versus relapse during or within 6 months of adjuvant therapy, and measurable versus non-measurable disease. The primary endpoint for both parts was progression-free survival (PFS) in the intention-to-treat population [3].

Table 1: Summary of this compound Clinical Trial Designs

Trial Identifier Phase Design Patient Population Interventions Primary Endpoints
NCT00960960 [2] Ib Open-label, multischedule, dose escalation Locally recurrent or metastatic breast cancer This compound + paclitaxel ± bevacizumab/trastuzumab; or this compound + letrozole Safety, tolerability, DLTs, MTD, recommended Phase II dose
NCT01437566 [3] II Two-part, randomized, double-blind, placebo-controlled ER+, HER2- advanced breast cancer, AI-resistant This compound + fulvestrant vs placebo + fulvestrant Progression-free survival (PFS)
ISRCTN26131497 [4] II Non-randomized Luminal B primary breast cancer This compound + anastrozole Tumor cell proliferation (Ki67)

Key Trial Endpoints and Outcomes

Safety Endpoints

Safety was a primary endpoint in the phase Ib study, with comprehensive monitoring of adverse events (AEs). In the NCT00960960 trial:

  • 100% of patients (69/69) experienced at least one AE during the study period.
  • Grade ≥3 AEs were reported in 72.5% (50/69) of patients.
  • Serious AEs occurred in 30.4% (21/69) of patients.
  • AEs leading to death were reported in 2.9% (2/69) of patients.
  • Dose-limiting toxicities occurred in 8.7% (6/69) of patients, leading to establishment of the MTD and recommended phase II dose for the combinations tested [2].

In the phase II FERGI trial, safety concerns were notable:

  • In Part 1, grade 3 or worse AEs occurred in 61% (54/89) of patients in the this compound group compared to 28% (22/79) in the placebo group.
  • Treatment-related serious AEs were reported in 16% (14/89) of this compound patients versus only 1% (1/79) in the placebo group [3].

The safety profile of this compound revealed class-specific toxicities associated with pan-PI3K inhibition, which ultimately limited its clinical development compared to more selective PI3K inhibitors.

Efficacy Endpoints

Efficacy was assessed as a secondary endpoint in the phase Ib study and as a primary endpoint in the phase II study:

  • In the phase Ib NCT00960960 trial, the objective response rate was 32.7% among 58 evaluable patients, comprising 2 complete responses (3.4%) and 17 partial responses (29.3%), demonstrating preliminary antitumor activity [2].

  • In the phase II FERGI trial, the combination of this compound with fulvestrant did not significantly improve PFS compared to fulvestrant alone:

    • In Part 1: Median PFS was 6.6 months with this compound versus 5.1 months with placebo (HR 0.74; 95% CI 0.52-1.06; p=0.096).
    • In patients with PIK3CA mutations: Median PFS was 6.5 months with this compound versus 5.1 months with placebo (HR 0.73; 95% CI 0.42-1.28; p=0.268).
    • In patients without PIK3CA mutations: Median PFS was 5.8 months with this compound versus 3.6 months with placebo (HR 0.72; 95% CI 0.42-1.23; p=0.23).
    • In Part 2 (PIK3CA-mutated only): Median PFS was 5.4 months with this compound versus 10.0 months with placebo (HR 1.07; 95% CI 0.53-2.18; p=0.84) [3].
Biomarker and Pharmacokinetic Endpoints
  • Pharmacokinetic assessments in the phase Ib study demonstrated no drug-drug interaction between this compound and paclitaxel, with this compound exhibiting a dose-proportional pharmacokinetic profile [2].

  • Biomarker analyses focused on PIK3CA mutation status using tumor tissue collected at baseline. However, unlike more selective PI3Kα inhibitors, this compound activity did not correlate strongly with PIK3CA mutation status in the FERGI trial, suggesting that pan-PI3K inhibition might have different predictive biomarkers than isoform-specific inhibitors [3].

Table 2: Summary of Key Efficacy Results from this compound Clinical Trials

Trial Patient Population Treatment Arms Median PFS (months) Hazard Ratio (95% CI) Objective Response Rate
NCT01437566 (Part 1) [3] Overall population This compound + fulvestrant 6.6 0.74 (0.52-1.06) Not reported
Placebo + fulvestrant 5.1
NCT01437566 (Part 1) [3] PIK3CA mutated This compound + fulvestrant 6.5 0.73 (0.42-1.28) Not reported
Placebo + fulvestrant 5.1
NCT01437566 (Part 1) [3] PIK3CA wild-type This compound + fulvestrant 5.8 0.72 (0.42-1.23) Not reported
Placebo + fulvestrant 3.6
NCT00960960 [2] Metastatic breast cancer This compound combinations Not primary endpoint Not applicable 32.7% (2 CR + 17 PR)

Experimental Protocols and Methodologies

PIK3CA Mutation Testing Protocol

Purpose: To identify activating mutations in the PIK3CA gene, which encodes the catalytic subunit of PI3K, for patient stratification and biomarker analysis.

Methodology:

  • Tumor tissue collection: Archival formalin-fixed paraffin-embedded (FFPE) tumor tissue blocks or freshly cut sections are collected prior to treatment initiation.
  • DNA extraction: Macro-dissection of tumor-rich areas is performed to ensure ≥50% tumor content. DNA is extracted using commercial kits (e.g., QIAamp DNA FFPE Tissue Kit) following manufacturer's instructions.
  • Mutation analysis: Utilizing PCR-based sequencing methods or validated companion diagnostic tests:
    • Amplify key exons (particularly exons 9 and 20) where >80% of PIK3CA mutations occur.
    • Use Sanger sequencing or next-generation sequencing panels with appropriate controls.
    • Confirm mutation status with orthogonal methods if needed.
  • Quality control: Include positive and negative controls in each run. Assess DNA quality and quantity through spectrophotometry or fluorometry [3].
Pharmacodynamic Biomarker Assessment

Purpose: To demonstrate target engagement and pathway modulation in tumor tissue and/or surrogate tissues.

Methodology:

  • Paired tumor biopsies: Collect pre-treatment and on-treatment (e.g., day 15 of cycle 1) tumor biopsies when feasible.
  • Immunohistochemistry (IHC) analysis:
    • Stain for phospho-AKT (Ser473) and phospho-S6 (Ser235/236) as downstream markers of PI3K pathway activity.
    • Use validated antibodies with appropriate antigen retrieval methods.
    • Implement semi-quantitative scoring systems (H-score or Allred score) by experienced pathologists.
  • Blood-based biomarkers: Collect plasma samples for measurement of fasting blood glucose and insulin levels as pharmacodynamic markers of systemic PI3K inhibition [1].
Response Assessment Protocol

Purpose: To evaluate antitumor activity based on standardized criteria.

Methodology:

  • Tumor assessments: Conduct according to RECIST v1.0 or RECIST v1.1 guidelines.
  • Schedule: Perform tumor imaging (CT or MRI) at screening, then every 8 weeks for the first 32 weeks, and every 12 weeks thereafter.
  • Assessment procedure:
    • Measure all target lesions (up to 5 per organ, maximum 10 total) with longest diameter ≥10 mm.
    • Identify all non-target lesions.
    • Calculate sum of diameters of target lesions and compare to baseline.
    • Define objective responses according to RECIST criteria:
      • Complete Response (CR): Disappearance of all target and non-target lesions.
      • Partial Response (PR): ≥30% decrease in sum of diameters of target lesions.
      • Progressive Disease (PD): ≥20% increase in sum of diameters or appearance of new lesions.
      • Stable Disease (SD): Neither sufficient shrinkage for PR nor sufficient increase for PD [2] [3].

Signaling Pathways and Trial Schema Diagrams

The following diagrams visualize the PI3K signaling pathway targeted by this compound and the structure of the key clinical trials.

PI3K-AKT-mTOR Signaling Pathway and this compound Mechanism

G cluster_pathway PI3K-AKT-mTOR Signaling Pathway GrowthFactors Growth Factors (e.g., HER2, EGFR) RTK Receptor Tyrosine Kinases GrowthFactors->RTK PI3K Class I PI3K (p110α, β, δ, γ) RTK->PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Substrate PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 PIP3->PDK1 AKT AKT PDK1->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 CellGrowth Cell Growth Proliferation Survival mTORC1->CellGrowth mTORC1->CellGrowth mTORC2->AKT Feedback mTORC2->AKT PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylation (to PIP2) PTEN->PIP3 This compound This compound (GDC-0941) Pan-PI3K Inhibitor This compound->PI3K Inhibits PIK3CA_mut PIK3CA Mutations (Common in HR+ Breast Cancer) PIK3CA_mut->PI3K Activates

Phase II FERGI Trial Schema (NCT01437566)

G cluster_strat1 Stratification Factors (Part 1) cluster_strat2 Stratification Factors (Part 2) Screening Screening PIK3CA Mutation Testing Part1 Part 1: All Comers (Regardless of PIK3CA Status) Screening->Part1 Part2 Part 2: PIK3CA-Mutated Only Screening->Part2 PIK3CA Mutated Randomization1 Stratified Randomization 1:1 Part1->Randomization1 Randomization2 Stratified Randomization 2:1 Part2->Randomization2 ArmA Arm A: this compound (340 mg) + Fulvestrant Randomization1->ArmA ArmB Arm B: Placebo + Fulvestrant Randomization1->ArmB ArmC Arm C: this compound (260 mg) + Fulvestrant Randomization2->ArmC ArmD Arm D: Placebo + Fulvestrant Randomization2->ArmD Endpoints Primary Endpoint: PFS Secondary Endpoints: OS, ORR, Safety, Biomarkers ArmA->Endpoints ArmB->Endpoints ArmC->Endpoints ArmD->Endpoints SF1_1 • PIK3CA mutation status • Primary vs secondary AI resistance • Measurable vs non-measurable disease SF2_1 • Prior AI for advanced disease vs  relapse during/within 6 months of adjuvant AI • Measurable vs non-measurable disease

Discussion and Future Perspectives

The clinical development of this compound provides important insights for PI3K inhibitor drug development. While the phase Ib study demonstrated the feasibility of combining this compound with chemotherapy and targeted agents, the phase II FERGI trial highlighted the challenges with this first-generation pan-PI3K inhibitor. The lack of significant improvement in PFS, coupled with substantial toxicity, limited this compound's clinical development in breast cancer [3].

Several factors likely contributed to these results. First, the toxicity profile of pan-PI3K inhibition may have prevented administration of sufficiently efficacious doses, as dose reductions and discontinuations were common. Second, the patient selection strategy based solely on PIK3CA mutations may not have been optimal for a pan-PI3K inhibitor, as these agents might be effective in tumors with other PI3K pathway alterations (e.g., PTEN loss, HER2 amplification). Third, feedback mechanisms within the PI3K pathway and crosstalk with other signaling pathways may have limited the efficacy of single-pathway inhibition [5].

The this compound development program informed subsequent generations of PI3K inhibitors. More isoform-selective PI3K inhibitors, such as the PI3Kα-specific inhibitor alpelisib, have demonstrated improved therapeutic indices and clinical efficacy in PIK3CA-mutant breast cancer. Additionally, the concept of triple combination therapy targeting PI3K alongside CDK4/6 inhibition and endocrine therapy has emerged as a promising approach based on laboratory research showing that breast cancer cells develop resistance to CDK4/6 inhibitors through PI3K pathway activation [1].

Recent advances in the field include the development of inavolisib, a next-generation PI3Kα inhibitor that not only blocks PI3K activity but also triggers degradation of the mutated PI3Kα protein. This targeted protein degradation approach offers potential advantages in reducing toxicity while maintaining efficacy. The phase III INAVO120 study presented at ASCO 2025 demonstrated the potential of inavolisib in combination with palbociclib and fulvestrant in patients with PIK3CA-mutated, hormone receptor-positive metastatic breast cancer [1] [6].

Conclusion

The comprehensive clinical trial program for this compound, encompassing phase Ib and II studies, provided valuable insights into the challenges and considerations for targeting the PI3K pathway in cancer therapy. While this compound demonstrated preliminary antitumor activity and a manageable safety profile in early-phase trials, its development was ultimately limited by toxicity concerns and lack of sufficient efficacy in randomized settings. The experimental protocols and biomarker strategies developed during this compound's clinical program have informed subsequent drug development efforts, leading to more selective PI3K inhibitors with improved therapeutic indices. The this compound experience underscores the importance of patient stratification biomarkers, rational combination strategies, and therapeutic index optimization in molecularly targeted cancer drug development.

References

Managing Pictilisib adverse effects rash diarrhea

Author: Smolecule Technical Support Team. Date: February 2026

Pictilisib Adverse Effect Profile

The table below summarizes the most common adverse effects (AEs) associated with this compound, as reported in clinical trials.

Adverse Effect Frequency & Severity (Grade) Common Management Strategies (from clinical trials)
Rash [1] Common; Grade 3/4 reported [1] Supportive care; dose management for severe cases.
Diarrhea [1] Frequent; can lead to dose limitation [1] Supportive care; dose reduction or interruption for severe cases.
Hyperglycemia [1] Frequent; Grade 3/4 reported [1] Monitor blood glucose; may require intervention.
Stomatitis / Mucositis [1] Occurs in some patients [1] Supportive oral care.
Fatigue [1] Reported in combination therapies [1] Supportive care.
Nausea [1] Reported [1] Supportive care with antiemetics.
Transaminitis (elevated liver enzymes) [1] Noted as a toxicity limiting this compound dose [1] Monitor liver function; dose adjustment likely required.

Adverse Event Management Workflow

For managing adverse effects in a clinical or research setting, the following systematic approach is recommended. This workflow synthesizes general management principles for PI3K inhibitors like this compound [2] [1].

Start Patient on this compound Experiences Adverse Event (AE) Step1 Grade 1-2 AE (Mild to Moderate) Start->Step1 Step2 Grade 3-4 AE (Severe or Life-Threatening) Start->Step2 Action1 Initiate Supportive Care: - Topical corticosteroids (rash) - Antihistamines (rash/pruritus) - Antidiarrheals (diarrhea) - Anti-emetics (nausea) Step1->Action1 Action2 Interrupt this compound Dosing Step2->Action2 Decision1 AE improves to Grade ≤1? Action1->Decision1 Decision2 AE improves to Grade ≤1? Action2->Decision2 Decision1->Step2 No Outcome1 Resume this compound at Same Dose Decision1->Outcome1 Yes Outcome2 Resume this compound at Reduced Dose Decision2->Outcome2 Yes Outcome3 Permanently Discontinue Decision2->Outcome3 No

❋ Frequently Asked Questions for Research & Development

Q1: What is the typical onset time for cutaneous adverse events (CAEs) like rash with PI3K inhibitors? For PI3K inhibitors as a drug class, the median time to rash onset is approximately 4 weeks after initiation of therapy [2]. The most common types of rashes reported are eczematous and morbilliform (measles-like) [2]. Monitoring patients closely during the first month of treatment is crucial.

Q2: Were there any specific biomarker-driven efficacy findings for this compound in clinical trials? Yes, outcomes appeared to vary by patient subgroup. In the phase II FERGI trial, a post-hoc analysis found that the addition of this compound to fulvestrant showed a statistically significant progression-free survival (PFS) benefit only in the subset of patients with tumors positive for both estrogen receptor (ER) and progesterone receptor (PR) [3]. The benefit was not clearly associated with PIK3CA mutation status in this trial [3].

Q3: Why was the clinical development of this compound largely discontinued? Development in several settings was halted primarily due to dose-limiting toxicities. In the FERGI trial, the combination of this compound and fulvestrant did not significantly improve PFS, partly because toxicities (including rash, diarrhea, and transaminitis) limited the administrable dose of this compound [1]. This highlighted the need for inhibitors with better selectivity and tolerability profiles.

Q4: How are severe cutaneous adverse events (CAEs) generally managed to avoid impacting therapy? In clinical practice, most grade 1-2 rashes are controlled with topical corticosteroids and oral antihistamines [2]. The key role of the support team is to manage these events effectively so that dose interruptions or reductions (which occurred in a number of patients) can be minimized, ensuring continuity of the anticancer therapy [2].

Key Considerations for Researchers

  • Toxicity was a key differentiator: The discontinuation of this compound's development, while other PI3K inhibitors progressed, underscores that efficacy is only one part of the drug development equation. Managing off-target toxicities is critical for achieving a therapeutic window [1] [3].
  • Combination Therapy Challenges: The experience with this compound in the FERGI trial demonstrates that adding a targeted therapy to an existing regimen can lead to overlapping or compounded toxicities that limit the ability to deliver a fully effective dose [1]. Proactive management plans are essential in trial design.

References

Understanding PI3K Inhibitor-Induced Hyperglycemia

Author: Smolecule Technical Support Team. Date: February 2026

Hyperglycemia is a common and expected side effect of PI3K inhibitors because the PI3K pathway is crucial for insulin signaling [1] [2]. When this pathway is blocked, it leads to:

  • Decreased glucose transport into muscle, liver, and fat cells [2].
  • Increased glucose production by the liver [1] [2].
  • Inhibited glucose usage and storage as glycogen [2].

This results in elevated blood glucose levels. The diagram below illustrates this mechanism.

G Insulin Insulin PI3K_Pathway PI3K/AKT Pathway Activation Insulin->PI3K_Pathway Normal_Uptake ↑ Glucose Uptake (Glycogen Synthesis) PI3K_Pathway->Normal_Uptake Normal_Production ↓ Glucose Production (Gluconeogenesis) PI3K_Pathway->Normal_Production Normal_Glucose Normal Blood Glucose Normal_Uptake->Normal_Glucose Normal_Production->Normal_Glucose PI3Ki PI3K Inhibitor (e.g., Pictilisib) Blocked_Pathway Blocked PI3K/AKT Pathway PI3Ki->Blocked_Pathway Reduced_Uptake ↓ Glucose Uptake Blocked_Pathway->Reduced_Uptake Increased_Production ↑ Glucose Production Blocked_Pathway->Increased_Production Hyperglycemia Hyperglycemia Reduced_Uptake->Hyperglycemia Increased_Production->Hyperglycemia

Monitoring and Management Protocol

A proactive and structured approach is essential for managing hyperglycemia. The following strategy is synthesized from general PI3K inhibitor guidelines [3] [1] [2].

The 3 Ms of Hyperglycemia Management
Phase Key Actions
Measure (Baseline) Assess fasting plasma glucose (FPG) and HbA1c before treatment initiation. Identify risk factors (e.g., age ≥75, obesity, prediabetes) [3] [1] [2].
Monitor (During Treatment) Implement frequent glucose monitoring, especially during the first month. The schedule recommended for inavolisib is a good model [2].
Manage (Intervention) Initiate a low-carbohydrate diet (60-130 g/day) and exercise. Start metformin as first-line pharmacotherapy. For inadequate control, add SGLT2 inhibitors or thiazolidinediones. Use insulin as a last-line agent [3] [4] [1].
Detailed Monitoring Schedule

The table below outlines a specific monitoring schedule recommended for a PI3K inhibitor, which can be adapted for research protocols involving this compound [2].

Time Period Monitoring Frequency for Fasting Glucose

| Month 1 | Week 1: Every 3 days (Days 1-7) Weeks 2-4: Once per week (Days 8-28) | | Months 2-3 | Once every 2 weeks | | Month 4 and beyond | Once every 4 weeks | | Additional Monitoring | HbA1c should be checked every 3 months [2]. |

Experimental Data and Pharmacological Insights

The following table summarizes key data from clinical trials on hyperglycemia in patients treated with various PI3K inhibitors.

PI3K Inhibitor Trial / Context Hyperglycemia Incidence (All Grades / Grade ≥3) Management & Outcome Notes
This compound Phase II (PEGGY Study, with paclitaxel) Not specifically reported for this compound arm in results. Higher rates of grade ≥3 adverse events vs. placebo [5].
Alpelisib Phase III (SOLAR-1 Trial) 63.7% / 36.6% [4] [1] Led to drug discontinuation in 6.3% of patients [4].
Inavolisib Phase III (INAVO120 Trial) 85% / ~12.6% (12% Gr3, 0.6% Gr4) [2] 96% of events improved; median time to improvement: 8 days [2].

A case report on alpelisib demonstrated that the SGLT2 inhibitor dapagliflozin was highly effective. It rapidly improved blood glucose control and allowed for a drastic reduction (from 250 units/day to 12 units/day) in insulin requirements, enabling the patient to continue effective cancer treatment [4].

Important Considerations for Preclinical Research

  • Hyperinsulinemia may reduce antitumor efficacy: Preclinical models show that hyperglycemia triggers a compensatory release of insulin, which can reactivate the PI3K pathway in tumor cells, potentially diminishing the drug's antitumor effect [1] [6]. Therefore, management strategies that control glucose without causing hyperinsulinemia (like SGLT2 inhibitors or metformin) may be preferable to insulin or insulin secretagogues (e.g., sulfonylureas) in a research context [7] [6].
  • Rapid Onset and Reversibility: Hyperglycemia typically occurs within days of starting treatment and is generally reversible upon dose reduction or drug discontinuation [2] [7].

References

Pictilisib Dosing & Toxicity Profile in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Trial Details / Phase Dosing Regimen Key Safety and Tolerability Findings Efficacy Outcomes & Conclusions
First-in-human Phase I [1] MTD: 330 mg once-daily (continuous) • Alternative: 260 mg (intermittent, days 1-21/28) Most common toxicities: grade 1-2 nausea, rash, fatigue. DLT: grade 3 maculopapular rash. Established RP2D. Showed on-target pharmacodynamic activity and preliminary antitumor activity.
Phase Ib (Combination Therapy) [2] RP2D with Paclitaxel: 330 mg (days 1-21/28) or 260 mg (continuous) • RP2D with Letrozole: 260 mg (continuous) Manageable safety profile in combination. Grade ≥3 AEs in 72.5% of patients; serious AEs in 30.4%. Antitumor activity supported further investigation in a randomized study.
Phase II FERGI (Fulvestrant) [3] Part 1: 340 mg (days 1-21/28) + Fulvestrant • Part 2: 260 mg (days 1-21/28) + Fulvestrant Part 1: Grade 3+ AEs: 61% (Pictilisib) vs. 28% (placebo). Part 2 (Lower Dose): Grade 3+ AEs: 36% (this compound) vs. 37% (placebo). No significant PFS improvement vs. placebo. Conclusion: Toxicity limited dosing and potentially efficacy. No further development in this setting.

Toxicity Troubleshooting Guide

The toxicities observed with this compound are characteristic of the PI3K inhibitor class. The following guide addresses the most common issues and potential management strategies derived from the trials.

Adverse Event Observed Grade & Frequency Management & Mitigation Strategies
Rash Dose-Limiting Toxicity (DLT); Grade 3 maculopapular rash reported [1]. • Proactive dermatologic care. • Dose interruption and reduction (e.g., from 340 mg to 260 mg) [3].
Hyperglycemia Common class effect; frequently Grade ≥3 [4] [5]. • Close monitoring of blood glucose. • May require intervention with antihyperglycemic medications.
Gastrointestinal Toxicity Very common; includes diarrhea, nausea, and vomiting (mostly Grade 1-2) [4] [6]. • Standard supportive care with antiemetics and antidiarrheals.
Fatigue Frequent; mostly Grade 1-2 [1]. • Patient education and activity management.
Hepatotoxicity Grade ≥3 transaminitis (elevated ALT) observed [5]. • Regular monitoring of liver function tests. • Dose modification per protocol if required.
Mood Changes Reported with PI3K inhibitor class (e.g., anxiety, depression) [6]. • Patient screening and monitoring for mood alterations. • Note: More associated with Buparlisib, which crosses the blood-brain barrier.

Experimental Protocols for Efficacy Assessment

For researchers studying PI3K inhibition, here are key methodologies to evaluate drug effects and mechanisms of resistance, as highlighted in the literature.

  • Pharmacodynamic (PD) Biomarker Analysis: In the phase I trial, target engagement was confirmed by assessing the suppression of phosphorylated AKT (Ser473) in platelet-rich plasma (PRP) and tumor tissue biopsies. A >90% suppression in pAKT levels at 3 hours post-dose was observed at the MTD [1].
  • Functional Imaging: ^18F-FDG-PET scans were used as a non-invasive PD biomarker. A significant decrease in ^18F-FDG uptake (>25%) was observed in 7 of 32 evaluable patients, confirming modulation of the PI3K pathway which is heavily involved in cellular metabolism [1].
  • Investigating Combinatorial Strategies: A combinatorial drug screen on PI3K inhibitor-resistant cell lines identified CDK4/6 inhibition as a potent strategy to overcome resistance. The study found that sensitive cancers suppress phosphorylation of the RB protein (pRB) upon PI3K inhibition, while resistant ones do not. The combination of a PI3K inhibitor (like this compound) and a CDK4/6 inhibitor (like LEE011) led to synergistic reduction in cell viability and overcame resistance in preclinical models [7].

PI3K/AKT/mTOR Pathway & Dose Optimization Logic

The following diagrams illustrate the therapeutic target of this compound and a logical framework for dose optimization based on clinical findings.

pictilisib_mechanism GF Growth Factor (e.g., EGFR) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K Class I PI3K (Heterodimer p85/p110) RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Activates AKT AKT PIP3->AKT Activates PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 S6K S6K / 4E-BP1 mTORC1->S6K CellProcess Cell Growth Proliferation Survival S6K->CellProcess PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates This compound This compound (Pan-PI3Ki) This compound->PI3K Inhibits

dose_optimization Start Dose-Finding Goal MTD Establish MTD (330 mg once-daily) Start->MTD ToxPhaseII Significant Toxicity in Phase II (FERGI) MTD->ToxPhaseII Strategy1 Dose Reduction (260 mg in Part 2) ToxPhaseII->Strategy1 Strategy2 Intermittent Dosing (Days 1-21/q28) ToxPhaseII->Strategy2 Outcome1 Reduced Grade 3+ AEs (61% -> 36%) Strategy1->Outcome1 Conclusion Limited Efficacy (Future: Greater Selectivity Needed) Outcome1->Conclusion Outcome2 Mitigates Toxicity in Phase I/Ib Strategy2->Outcome2 Outcome2->Conclusion

Key Takeaways for Researchers

  • Toxicity was a Primary Limitation: The clinical development of this compound highlights that achieving a therapeutically effective dose is often constrained by on-target, dose-limiting toxicities like rash and hyperglycemia [3].
  • Dose Reduction and Scheduling are Critical Levers: Strategies such as dose reduction (from 340 mg to 260 mg) and intermittent scheduling were directly tested and shown to improve the safety profile, though this came at the cost of overall efficacy in the FERGI trial [3].
  • Future Lies in Selective Inhibition: The failure of pan-PI3K inhibitors like this compound led to the conclusion that inhibitors with greater selectivity for specific PI3K isoforms are needed to improve tolerability and potentially increase efficacy [3]. This has been validated by the subsequent approval of the α-specific inhibitor Alpelisib.

References

Pictilisib combination therapy dose modifications

Author: Smolecule Technical Support Team. Date: February 2026

Pictilisib Combination Therapy Dosing Overview

Combination Therapy Recommended Phase II Dose (RP2D) & Schedule Common Grade ≥3 Adverse Events (AEs) Requiring Management Key Clinical Findings
Paclitaxel (with/without Bevacizumab or Trastuzumab) [1] 260 mg or 340 mg, orally, once daily on a "14 days on, 7 days off" schedule (28-day cycle) [1] Neutropenia, stomatitis, asthenia, fatigue, rash, mucosal inflammation, diarrhea [1] Manageable safety profile; preliminary antitumor activity observed [1].
Letrozole [1] 260 mg, orally, once daily on a "14 days on, 7 days off" schedule (28-day cycle) [1] (AEs were consistent with other combinations) [1] Manageable safety profile; supported further investigation [1].
Paclitaxel + Carboplatin (with/without Bevacizumab) [2] 330 mg (capsules) or 340 mg (tablets), orally, once daily on a "14 days on, 7 days off" schedule (21-day cycle) [2] Rash, hyperglycemia, pneumonitis [3] Feasible safety profile and encouraging preliminary anti-tumor activity [2].

Key Safety and Tolerability Findings

Across clinical trials, the safety profile of this compound combinations was manageable, but required vigilant monitoring for specific adverse events [3] [1].

  • Dose-Limiting Toxicities (DLTs): In a study with paclitaxel and letrozole, DLTs included stomatitis, mucosal inflammation, rash, and diarrhea [1]. The maximum tolerated dose (MTD) was not reached in the NSCLC study, allowing for the establishment of a high RP2D [2].
  • Class-Effects of Pan-PI3K Inhibition: this compound is a pan-PI3K inhibitor, and its toxicity profile is consistent with this class [3]. Hyperglycemia and rash are on-target effects, and their occurrence should be anticipated [3].
  • Efficacy Considerations: Later-phase trials (FERGI, PEGGY) did not show significant progression-free survival benefit when this compound was added to fulvestrant or paclitaxel, which was attributed to substantial dose-limiting toxicities that limited the administered dose and potentially the efficacy of the combination [3].

FAQs for Researchers

What is the clinical development status of this compound? While early-phase trials demonstrated a manageable safety profile and antitumor activity, development of this compound in breast cancer was largely discontinued after phase II trials. The FERGI trial showed that adding this compound to fulvestrant did not significantly improve progression-free survival, partly due to toxicity limiting the dose [3]. The PEGGY trial also found no significant benefit from adding this compound to paclitaxel [3].

How do the properties of this compound compare to newer PI3K inhibitors? this compound is a pan-Class I PI3K inhibitor, meaning it inhibits all four isoforms (p110α, p110β, p110δ, and p110γ) [3] [1]. Newer generation inhibitors like alpelisib and inavolisib are PI3Kα-specific, designed to improve tolerability by targeting the isoform most commonly mutated in solid tumors, thereby reducing off-target side effects [4] [1] [5]. This greater selectivity is intended to improve the therapeutic window [3] [4].

Experimental Pathway & Workflow

The following diagram illustrates the core signaling pathway targeted by this compound and the conceptual workflow for evaluating its combination therapy, integrating the key findings from the clinical data.

pictilisib_workflow cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_workflow Combination Therapy Evaluation Workflow RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class IA) (Heterodimer) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates DefineRegimen Define Combination Regimen & Schedule PIP2 PIP2 PIP2->PIP3  this compound Inhibits AKT AKT PIP3->AKT Activates mTOR mTORC1/2 AKT->mTOR Activates CellProcess Cell Growth, Proliferation, Survival mTOR->CellProcess EstablishRP2D Establish RP2D (via 3+3 Dose Escalation) DefineRegimen->EstablishRP2D IdentifyDLTs Identify Dose-Limiting Toxicities (DLTs) EstablishRP2D->IdentifyDLTs MonitorAEs Monitor & Manage Common AEs IdentifyDLTs->MonitorAEs AssessActivity Assess Preliminary Antitumor Activity MonitorAEs->AssessActivity

References

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the incidence and characteristics of fatigue associated with Pictilisib across key clinical studies.

Trial Identifier / Study Focus Patient Population This compound Combination / Dose Fatigue Incidence (All Grades) Notes on Severity & Management
Phase I FIH (NCT00876109) [1] [2] Advanced Solid Tumors (N=60) This compound monotherapy (15-450 mg) Very common [2] Most events were Grade 1 or 2; a DLT of fatigue was reported in the FERGI trial, contributing to dose limitations [1] [3].
FERGI (NCT01437566) [1] [3] ER+ AI-Resistant Advanced Breast Cancer (N=89 in Part 1) This compound (340 mg) + Fulvestrant 61% of patients in the combo arm experienced Grade 3 or worse AEs [3] Fatigue was a notable reason for dose reduction/discontinuation, limiting this compound efficacy [1] [3].
PEGGY (NCT01740336) [1] HR+/HER2- Advanced Breast Cancer (N=91) This compound + Paclitaxel Common (≥20% of patients) [1] Listed among common adverse events, alongside asthenia, nausea, and stomatitis [1].
Phase I Combo with Erlotinib (NCT00975182) [4] Advanced Solid Tumors (N=57) This compound + Erlotinib All patients experienced at least one AE [4] 66.7% of patients experienced Grade ≥3 AEs; fatigue was a common part of the toxicity profile [4].

Troubleshooting & Management Guide for Fatigue

The following strategies are synthesized from general PI3K inhibitor management principles and this compound trial observations [5].

  • Dose Modification: For Grade 3 or higher fatigue, clinical protocols often require treatment interruption until recovery to Grade ≤1, followed by dose reduction [5]. This was a critical factor in the FERGI trial [3].
  • Proactive Supportive Care:
    • Fatigue Assessment: Implement standardized tools like the Piper Fatigue Scale-Revised (PFS-R) for objective monitoring [6].
    • Sleep & Psychological Health: Assess sleep quality (e.g., using the Pittsburgh Sleep Quality Index - PSQI) and screen for anxiety/depression, as these significantly contribute to fatigue severity [5] [6].
    • Nutritional Support: Consult a dietician to ensure adequate caloric and protein intake, managing carbohydrate intake to counter PI3K inhibitor-related hyperglycemia which can exacerbate fatigue [5].
    • Energy Conservation: Educate patients on pacing activities and prioritizing tasks [5].

Experimental Protocol: Monitoring Fatigue in Clinical Studies

This protocol provides a framework for systematically assessing and documenting fatigue in a trial setting.

1. Objective: To evaluate the incidence, severity, and impact of treatment-related fatigue in subjects receiving this compound. 2. Baseline Assessment: - Pre-treatment Screening: Obtain a thorough medical history, including pre-existing conditions that may cause fatigue [5]. - Patient-Reported Outcomes (PROs): Administer validated scales before cycle 1: - Piper Fatigue Scale-Revised (PFS-R): Captures multiple fatigue dimensions [6]. - Hospital Anxiety and Depression Scale (HADS): Screens for contributing psychological factors [6]. - Pittsburgh Sleep Quality Index (PSQI): Assesses sleep quality [6]. 3. On-Treatment Monitoring: - Clinical Visits (Weekly in first cycle, then each cycle): Inquire about fatigue using CTCAE grading. - PRO Administration: Re-admin PFS-R at the end of cycles 1, 2, and 4, then every subsequent even-numbered cycle. - Laboratory Tests: Monitor for contributing factors like hyperglycemia (fasting glucose weekly for two weeks, then monthly) [5]. 4. Data Analysis & Documentation: - Correlation Analysis: Statistically correlate fatigue scores with this compound dose intensity, treatment duration, and other common AEs (e.g., rash, diarrhea). - Reporting: Clearly document the relationship of fatigue to this compound and any actions taken (dose modifications, supportive care).

Mechanism of this compound-Induced Fatigue

The following diagram illustrates the hypothesized pathways through which this compound inhibition of PI3K leads to fatigue.

G This compound This compound PI3K_Inhibition PI3K Inhibition This compound->PI3K_Inhibition AKT_Inhibition AKT/mTORC1 Signaling Inhibition PI3K_Inhibition->AKT_Inhibition Glucose Disrupted Cellular Glucose Uptake & Metabolism AKT_Inhibition->Glucose Hyperglycemia On-Target Hyperglycemia AKT_Inhibition->Hyperglycemia Protein_Synthesis Reduced Cellular Protein Synthesis AKT_Inhibition->Protein_Synthesis Mitochondrial_Dysfunction Potential Mitochondrial Dysfunction AKT_Inhibition->Mitochondrial_Dysfunction Fatigue Clinical Fatigue Glucose->Fatigue Hyperglycemia->Fatigue Protein_Synthesis->Fatigue Mitochondrial_Dysfunction->Fatigue

References

Hepatotoxicity Monitoring Parameters for PI3K Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Monitoring Parameter Baseline & Frequency Clinical Significance & Action Threshold

| Liver Enzymes (ALT, AST) | Baseline: Before initiation. Frequency: Every 2-4 weeks for first 3 months, then monthly if stable [1]. | Significance: Direct markers of hepatocyte injury. Action: Dose modification or interruption for Grade ≥ 2 elevations [1]. | | Total Bilirubin | Same as above. | Significance: Marker of liver function; concurrent elevation with ALT/AST may indicate severe toxicity. Action: Requires immediate attention and dose interruption [1]. | | Alkaline Phosphatase (ALP) | Same as above. | Significance: Can indicate cholestatic injury. | | Clinical Symptoms | At every patient contact or visit. | Significance: Patient-reported symptoms can signal toxicity. Examples: Fatigue, jaundice (yellowing skin/eyes), dark urine, nausea, vomiting, right upper quadrant pain [1]. |

Management Strategies for Hepatotoxicity

Management follows a proactive strategy of early detection and intervention. Most side effects are reversible with drug interruption due to the short half-life of these agents [1].

  • General Management Principle: For Grade 2 or higher liver enzyme elevations, interrupt Pictilisib treatment [1]. After recovery to Grade 1 or baseline, consider resuming treatment at a reduced dose.
  • Proactive Support: Comprehensive patient education on toxicity symptoms and early reporting is crucial. An interdisciplinary approach is recommended for optimal management [1].

Experimental Protocols for Hepatotoxicity Assessment in Research

For researchers investigating mechanisms or potential mitigators of this compound-induced liver injury, here are detailed in vitro and in vivo methodologies.

Protocol 1: In Vitro Assessment in Hepatocyte Cell Lines

This protocol evaluates the direct cytotoxic effects of this compound on liver cells.

  • Objective: To determine the direct hepatotoxic potential of this compound by assessing cell viability and markers of liver damage in a human hepatocyte cell line.
  • Materials:
    • Cell line: Human hepatoma cell line (e.g., HepG2, HepaRG).
    • Test compound: this compound (e.g., Selleckchem, MedChemExpress). Prepare a 10 mM stock solution in DMSO.
    • Assay kits: Cell Titer-Glo Luminescent Cell Viability Assay (Promega), ALT/AST Colorimetric Assay Kit (BioVision).
    • Equipment: CO2 incubator, luminometer/plate reader.
  • Methodology:
    • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1x10^4 cells per well in complete medium. Incubate for 24 hours.
    • Compound Treatment: Treat cells with a concentration range of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in triplicate. Include a vehicle control (DMSO at the same dilution as the highest compound concentration).
    • Incubation: Incubate for 72 hours.
    • Viability Assay: Add Cell Titer-Glo reagent, shake, and measure luminescence to determine cell viability (IC50 calculation).
    • Enzyme Leakage Assay: Collect culture supernatant from treated cells. Use a colorimetric kit to measure ALT and AST levels released from damaged cells.
  • Data Analysis:
    • Calculate % cell viability relative to the vehicle control.
    • Plot dose-response curve to determine IC50.
    • Correlate ALT/AST levels in supernatant with decreasing cell viability.
Protocol 2: In Vivo Murine Model for Hepatotoxicity

This protocol assesses hepatotoxicity in a live animal model, providing systemic context.

  • Objective: To evaluate this compound-induced hepatotoxicity in mice by monitoring serum biomarkers and histological changes.
  • Materials:
    • Animals: 8-week-old C57BL/6 mice (or immunodeficient mice if used in co-therapy models).
    • Test compound: this compound suspended in a vehicle like 0.5% methylcellulose.
    • Equipment: Equipment for serum separation, automated hematology analyzer, microscope.
  • Methodology:
    • Dosing: Administer this compound (e.g., 50 mg/kg) or vehicle control via oral gavage daily for 28 days (n=6 per group).
    • Serum Collection: Collect blood via retro-orbital bleeding at baseline, day 14, and day 28. Centrifuge to isolate serum.
    • Biochemical Analysis: Measure serum levels of ALT, AST, and ALP using an automated analyzer.
    • Histopathological Analysis: At endpoint, harvest livers, fix in formalin, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E). A pathologist should score the slides for necrosis, inflammation, and steatosis in a blinded manner.
  • Data Analysis:
    • Compare serum enzyme levels between control and treated groups over time using statistical tests (e.g., Student's t-test).
    • Correlate serum biochemistry findings with histopathology scores.

Key Signaling Pathways and Workflow

The diagrams below illustrate the hypothesized mechanism of PI3K inhibitor-induced hepatotoxicity and the experimental workflow for its assessment.

G This compound This compound PI3K_Inhibition PI3K Inhibition (p110α) This compound->PI3K_Inhibition AKT_Inhibition AKT/mTOR Signaling Suppression PI3K_Inhibition->AKT_Inhibition Hepatic_Stress Hepatic Cell Stress AKT_Inhibition->Hepatic_Stress Consequences Consequences Impaired Hepatocyte Survival & Proliferation Metabolic Dysregulation Increased Apoptosis Hepatic_Stress->Consequences:f0 Hepatic_Stress->Consequences:f1 Hepatic_Stress->Consequences:f2 Hepatotoxicity Hepatotoxicity Consequences->Hepatotoxicity

G cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Phase Start Project Initiation In_Vitro In Vitro Assessment (HepG2/HepaRG cells) Start->In_Vitro In_Vivo_Design In Vivo Study Design (Murine Model) In_Vitro->In_Vivo_Design In_Vivo_Exec In Vivo Execution (Dosing & Monitoring) In_Vivo_Design->In_Vivo_Exec Endpoint_Analysis Endpoint Analysis In_Vivo_Exec->Endpoint_Analysis Data_Synthesis Data Synthesis & Reporting Endpoint_Analysis->Data_Synthesis A Cell Seeding & Treatment B Viability Assay (IC50) A->B C ALT/AST Leakage Assay B->C D Baseline Serum Collection E Compound Administration D->E F Serial Serum Analysis E->F G Histopathology F->G

Important Considerations for Researchers

  • Drug Source and Purity: The source, purity, and lot of this compound can influence experimental outcomes. Document this information meticulously and ensure consistent use throughout a study.
  • Vehicle and Formulation: The choice of vehicle (e.g., DMSO for in vitro, methylcellulose for in vivo) is critical for proper dissolution and bioavailability, which can affect toxicity profiles.
  • Combination Therapies: If investigating this compound in combination with other agents, include control groups for each agent alone to delineate the contribution of each drug to observed hepatotoxicity.

References

Mechanisms of Resistance to PI3K Inhibitors like Pictilisib

Author: Smolecule Technical Support Team. Date: February 2026

Resistance to PI3K inhibitors is a major clinical challenge, often arising through several key mechanisms that lead to the reactivation of the PI3K pathway or the activation of compensatory survival signals. The table below summarizes the primary resistance mechanisms supported by recent evidence.

Mechanism of Resistance Key Molecular Events / Alterations Potential Functional Consequence
Upstream RTK Reactivation Feedback loop-induced activation of Receptor Tyrosine Kinases (RTKs) like IGF1R, HER2/3, and EGFR [1] [2]. Re-activates PI3K/AKT/mTOR signaling downstream of the inhibitor, sustaining cell survival and growth [2].
mTORC1 Hyperactivation Constitutive activation of mTORC1 signaling, indicated by high phosphorylation of 4E-BP1 at T37/46 [1]. Drives resistance by promoting protein synthesis and suppressing protective autophagy, creating a metabolic vulnerability [1].
Compensatory Pathway Activation Upregulation of the MAPK/MEK/ERK signaling cascade [1] [3]. Provides an alternative survival signal, bypassing the need for PI3K signaling [3].
Genomic Alterations Co-existing mutations in KRAS, BRAF, or loss of PTEN [4]. Confers primary (intrinsic) resistance to PI3Kα-selective inhibitors like Pictilisib [4].

Strategies to Overcome Resistance

To combat these resistance mechanisms, the following combination strategies have shown promise in preclinical models and are being explored in clinical trials.

Combine with mTORC1 Inhibitors

Rationale: Resistance is frequently driven by the reactivation of mTORC1, a key downstream effector [1]. Combining PI3K and mTORC1 inhibitors can more completely shut down the pathway.

  • Example Protocol: In in vitro studies, Alpelisib-resistant breast cancer cells (T47D^AR^) with hyperactive mTORC1 were treated with the mTORC1 inhibitor RAD001 (Everolimus). This combination successfully reversed resistance [1].
  • Consideration: Dual PI3K/mTOR ATP-competitive inhibitors (e.g., GDC-0980, PF-04691502) exist but are often associated with increased toxicity, limiting their clinical use [1].
Combine with Metabolic Drugs

Rationale: mTORC1 hyperactivation suppresses autophagy, a critical process for metabolic homeostasis. This renders resistant cells highly vulnerable to drugs that induce energy stress [1].

  • Example Drugs: Metformin (inhibits mitochondrial electron transport chain) and Dichloroacetate (DCA) (inhibits pyruvate dehydrogenase kinase) [1].
  • Supporting Evidence: PI3K inhibitor-resistant cells with high mTORC1 activity showed exquisite sensitivity to these metabolic drugs, both in vitro and in orthotopic xenograft mouse models. CRISPR/Cas9 knockout of core autophagy genes (e.g., FIP200, ATG7) replicated this vulnerability, confirming the mechanistic role of autophagy deficiency [1].
Combine with MEK Inhibitors

Rationale: To counteract the activation of the compensatory MAPK pathway, a dual blockade of PI3K and MEK is an effective strategy [3].

  • Evidence: This approach has demonstrated success in overcoming resistance in various solid tumor models, including breast cancer [3].
Patient Stratification and Rationale Combination

Rationale: The success of a combination therapy depends on the specific molecular profile of the tumor. A "one-size-fits-all" approach is unlikely to work.

  • Biomarker Identification: A combination of high phospho-4E-BP1^T37/46^ (indicating mTORC1 activity) and p62 accumulation (indicating impaired autophagy) can identify tumors with this specific vulnerability [1].
  • Genomic Co-profiling: Tumors with co-occurring KRAS or BRAF mutations may be intrinsically resistant to PI3K inhibitor monotherapy [4]. Effective treatment for these tumors may require triple combinations, such as a PI3K inhibitor + a MEK inhibitor + an anti-EGFR antibody, as seen in colorectal cancer strategies [4].

Experimental Workflow for Investigating Resistance

The following diagram outlines a logical workflow for identifying the mechanism of resistance to this compound in a research model and selecting a rational combination therapy to overcome it.

G Start Start: Establish this compound-Resistant Model A Characterize Molecular Profile Start->A B Mechanism A: Upstream RTK Activation A->B C Mechanism B: mTORC1 Hyperactivation A->C D Mechanism C: MAPK Pathway Activation A->D E Test Combination Therapy: This compound + RTK Inhibitor B->E F Test Combination Therapy: This compound + Metabolic Drug (e.g., Metformin) C->F G Test Combination Therapy: This compound + MEK Inhibitor D->G End Evaluate Efficacy In Vitro/In Vivo E->End F->End G->End

Workflow Title: Resistance Mechanism Identification and Targeting

This workflow provides a systematic approach to pinpoint the dominant resistance mechanism in your cellular model, allowing for the selection of a targeted combination strategy.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to confirm acquired resistance to this compound in my cell line model?

  • A: Establish a resistant subline via prolonged, dose-escalating exposure. Confirm resistance by comparing the IC50 of the resistant line to the parental line using cell viability assays (e.g., MTT, CellTiter-Glo). Subsequently, perform immunoblotting to check for sustained phosphorylation of key pathway nodes like AKT^S473^ and S6^S235/236^ after this compound treatment [1].

Q2: Are there any specific biomarkers I can use to predict which tumors will respond to PI3K and metabolic drug combinations?

  • A: Yes. Recent research indicates that a biomarker signature combining high phosphorylation of 4E-BP1 at T37/46 (indicating high mTORC1 activity) with accumulation of p62 (indicating impaired autophagy) is strongly associated with sensitivity to metabolic drugs like Metformin in PI3K inhibitor-resistant contexts. This signature also correlates with poor overall survival in breast cancer patients, highlighting its clinical relevance [1].

Q3: Our in vivo data shows resistance to this compound monotherapy. What is a rational combination to test next?

  • A: Based on strong preclinical evidence, combining this compound with a metabolic drug like Metformin is a highly rational strategy, especially if your models show signs of mTORC1 hyperactivation and autophagy suppression [1]. Alternatively, if you have evidence of MAPK pathway activation, a combination with a MEK inhibitor is a well-validated approach [3].

References

Pharmacokinetic & Pharmacodynamic Interactions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key interaction considerations for Pictilisib based on clinical and preclinical studies.

Interaction Category Interacting Agent/Class Key Findings & Mechanisms Clinical/Experimental Context
Chemotherapy Agents Paclitaxel No clinically significant drug-drug interaction observed. This compound can enhance the antitumor effect of paclitaxel [1]. Phase Ib clinical trial in advanced breast cancer [1].
Doxorubicin This compound enhances sensitivity and the antitumor effect of doxorubicin, preventing tumor-mediated bone destruction [2]. Preclinical study in osteosarcoma cell lines and mouse models [2].
Endocrine Therapy Letrozole / Fulvestrant Combination was evaluated. The addition of this compound to fulvestrant did not significantly improve progression-free survival in one Phase II trial [3] [1]. Clinical trials for advanced or metastatic breast cancer [3] [1].
Monoclonal Antibodies Bevacizumab / Trastuzumab Combinations with paclitaxel were deemed to have a manageable safety profile [1]. Phase Ib clinical trial [1].
Plasma Protein Binding Human Serum Albumin (HSA) Binds to Site I (Sudlow's site I) of HSA with moderate affinity. This binding is reversible and can influence the distribution and free concentration of the drug [4]. In vitro biophysical study; relevant for predicting displacement interactions [4].
Other Targeted Therapies Lorlatinib (ALK/ROS1 inhibitor) Preclinical studies investigated rational combinations with PI3K pathway inhibitors like this compound to overcome resistance [3]. In vitro and in xenograft models; a example of targeted therapy combination strategies [3].

Experimental Protocols for Key Studies

Here are the methodologies for two critical experiments cited in the tables above.

1. Protocol for Assessing Combination Effect with Doxorubicin [2]

  • Cell Lines & Culture: Human osteosarcoma cell lines (e.g., MG-63, U2OS) are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
  • Drug Treatment:
    • Cells are treated with a range of concentrations of this compound (e.g., 0-10 µM) and Doxorubicin (e.g., 0-1 µM), both alone and in combination.
    • A Cell Counting Kit-8 (CCK-8) is used to determine cell viability after 24-72 hours of treatment.
  • Apoptosis Assay: Apoptosis is detected using a FITC Annexin V/propidium iodide (PI) staining kit followed by flow cytometry analysis after treatment with this compound and/or Doxorubicin.
  • In Vivo Validation: Use patient-derived xenograft (PDX) or orthotopic mouse models of osteosarcoma. Administer this compound (e.g., 50 mg/kg, orally), Doxorubicin (e.g., 2 mg/kg, intraperitoneally), or the combination to assess tumor growth inhibition and bone destruction.

2. Protocol for Studying Plasma Protein Binding [4]

  • Sample Preparation: Dissolve Human Serum Albumin (HSA) in a buffer (e.g., Tris-HCl). Prepare a stock solution of this compound in DMSO, ensuring the final DMSO concentration is low (e.g., <1%) to avoid affecting the protein.
  • Fluorescence Quenching:
    • Keep the HSA concentration constant while titrating with increasing concentrations of this compound.
    • Measure the fluorescence intensity of HSA (excitation at 295 nm) before and after the addition of this compound.
    • Analyze the quenching data using the Stern-Volmer equation to determine the binding constant and number of binding sites.
  • Molecular Docking & Dynamics:
    • Perform molecular docking (e.g., using AutoDock Vina) to predict the binding site of this compound on HSA.
    • Run molecular dynamics (MD) simulations (e.g., for 100 ns) to assess the stability of the HSA-Pictilisib complex and calculate binding free energies.

This compound Mechanism of Action Pathway

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the points where this compound acts, which is fundamental to understanding its therapeutic effects and interaction potential.

G cluster_upstream Upstream Activation cluster_core_pathway Core Signaling Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (Heterodimer) RTK->PI3K Activates PIK3CA_mut PIK3CA Mutation PIK3CA_mut->PI3K Constitutively Activates PIP3 PIP3 PI3K->PIP3 Produces p110 Catalytic subunit p110α/β/δ/γ p85 Regulatory subunit p85 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 Complex AKT->mTORC1 Activates mTORC2 mTORC2 Complex AKT->mTORC2 Activates CellSurvival Cell Survival & Inhibition of Apoptosis AKT->CellSurvival CellGrowth Cell Growth & Metabolism mTORC1->CellGrowth CellProliferation Cell Proliferation mTORC1->CellProliferation ChemoResistance Chemotherapy Resistance mTORC1->ChemoResistance This compound This compound (GDC-0941) This compound->PI3K Inhibits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates (Inhibits)

Key Considerations for Your Research

When planning experiments or interpreting data involving this compound, keep these points in mind:

  • Combination Rationale: The strongest preclinical evidence supports combining this compound with DNA-damaging agents like Doxorubicin to enhance cytotoxic effects and overcome chemoresistance [2].
  • Clinical Translation Caution: While combinations with biologics like Bevacizumab and Trastuzumab were deemed safe in early trials [1], the clinical benefit of adding this compound to standard endocrine therapy (fulvestrant) was limited [3]. This highlights the need for careful patient selection in combination strategies.
  • Plasma Protein Binding: The moderate, site-specific binding to Human Serum Albumin suggests that this compound could be susceptible to displacement interactions with other drugs that bind to Sudlow's Site I (e.g., Warfarin). This is a critical factor for pharmacokinetic modeling [4].

References

Pictilisib versus other PI3K inhibitors efficacy

Author: Smolecule Technical Support Team. Date: February 2026

PI3K Inhibitors at a Glance

Inhibitor Name Class / Type Key Molecular Targets Primary Indications (Approved or in Trials) Notable Efficacy & Characteristics

| Pictilisib (GDC-0941) | Pan-PI3K Inhibitor [1] [2] | Class I PI3K isoforms (α, β, δ, γ) [1] [2] | Solid tumors (preclinical & clinical trials) [1] | • Broad-spectrum activity. • Shown to impair tumor growth in medulloblastoma and other solid tumor models [1]. | | Alpelisib (BYL719) | Isoform-specific Inhibitor [3] [2] | PI3Kα isoform [3] [2] | HR+/HER2- breast cancer with PIK3CA mutations [3] [2] | • FDA-approved. • Significantly improves progression-free survival in PIK3CA-mutant breast cancer (11.0 vs. 5.7 months) [3]. | | Copanlisib | Pan-PI3K Inhibitor [1] | Class I PI3K (primarily α and δ isoforms) [1] | Hematologic malignancies [1] | • FDA-approved. • Shown to increase apoptosis and decrease cell growth in PIK3CA-mutant cancer lines [1]. | | Gedatolisib | Dual PI3K/mTOR Inhibitor [4] [5] | All Class I PI3K isoforms + mTORC1/mTORC2 [4] [5] | Breast cancer (Phase III trials) [4] [5] | • Targets both PI3K and mTOR to overcome resistance. • Promising efficacy in HR+/HER2- metastatic breast cancer post-CDK4/6 inhibitor treatment [4]. | | Inavolisib | Isoform-specific Inhibitor [4] [6] | PI3Kα (with mutant degradation capability) [4] [6] | HR+/HER2- breast cancer with PIK3CA mutations (Phase III) [4] | • Combines PI3Kα inhibition with degradation of mutant protein. • Positive Phase III results in combination therapy [4]. | | RLY-2608 | Allosteric PI3Kα Inhibitor [6] | Mutant PI3Kα (allosteric) [6] | Advanced solid tumors (Phase I/II) [6] | • First allosteric, mutant-selective inhibitor. • High selectivity aims to minimize wild-type PI3Kα toxicities like hyperglycemia [6]. |


Experimental Data and Clinical Insights

This compound (GDC-0941)
  • Preclinical Efficacy: In medulloblastoma, a brain cancer with an upregulated PI3K pathway, treatment with this compound impaired cell migration and tumor growth [1].
  • Clinical Status: While it showed early promise, its clinical development has been limited compared to newer agents, partly due to the toxicity profile often associated with broad pan-PI3K inhibition [2].
Other Notable Inhibitors
  • Alpelisib: The SOLAR-1 phase 3 trial established its efficacy, leading to FDA approval. It is now a standard for PIK3CA-mutant HR+/HER2- breast cancer, though acquired resistance remains a challenge [3].
  • Gedatolisib: As a dual inhibitor, it blocks both PI3K and mTOR, which can help overcome resistance that emerges from mTORC1 reactivation, a common resistance mechanism to alpha-specific inhibitors like Alpelisib [3] [4].
  • Next-Generation Allosteric Inhibitors (e.g., RLY-2608, STX-478): These represent a significant advancement in selectivity. They are designed to target mutant PI3Kα specifically while sparing the wild-type form. This selectivity is anticipated to reduce side effects like hyperglycemia, a major dose-limiting issue with ATP-competitive inhibitors like Alpelisib and this compound [6].

The PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR pathway, a key regulator of cell growth and survival, and shows where different inhibitor classes act.

G GF Growth Factors/Receptors PI3K PI3K (e.g., p110α) GF->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Conversion      AKT AKT PIP3->AKT Activates & Recruits PTEN PTEN (Inhibitor) PTEN->PIP2 Dephosphorylates PIP3→PIP2 mTORC1 mTORC1 AKT->mTORC1 Activates Processes Cell Growth, Proliferation, Survival mTORC1->Processes Stimulates mTORC2 mTORC2 mTORC2->AKT Activates (Ser473) Pan_PI3Ki This compound (Pan-PI3Ki) Pan_PI3Ki->PI3K  Inhibits Isoform_PI3Ki Alpelisib (α-Isoform Pi) Isoform_PI3Ki->PI3K  Inhibits Dual_PI3Ki Gedatolisib (Dual Pi) Dual_PI3Ki->PI3K  Inhibits Dual_PI3Ki->mTORC1  Inhibits Dual_PI3Ki->mTORC2  Inhibits Allo_PI3Ki RLY-2608 (Allosteric Pi) Allo_PI3Ki->PI3K  Inhibits AKT_Inhib AKT Inhibitor AKT_Inhib->AKT  Inhibits

Figure 1: The PI3K/AKT/mTOR Signaling Pathway and Inhibitor Targets. This diagram shows how extracellular signals transduce through the pathway to promote oncogenic processes. Key inhibitors and their points of action are highlighted in red. PIP2/PIP3 conversion is a central node regulated by PI3K (activated) and PTEN (inhibited).


Interpretation Guide for Researchers

When comparing PI3K inhibitors, consider these key aspects:

  • Specificity vs. Breadth: Pan-PI3K inhibitors (like this compound) broadly target the pathway but may have more off-target effects. Isoform-specific inhibitors (like Alpelisib) can be highly effective in genetically defined cancers but face resistance challenges [3] [1] [2].
  • Overcoming Resistance: Dual PI3K/mTOR inhibitors (like Gedatolisib) and the newest allosteric inhibitors (like RLY-2608) represent strategic approaches to circumvent the resistance mechanisms that limit earlier agents [3] [6].
  • Toxicity Trade-offs: A major driver of innovation is mitigating adverse effects. Hyperglycemia is a class-effect of ATP-competitive inhibitors, which next-generation allosteric inhibitors are designed to avoid by sparing wild-type PI3Kα [6].

References

Pictilisib clinical trial outcomes versus placebo

Author: Smolecule Technical Support Team. Date: February 2026

Pictilisib Clinical Trial Outcomes Summary

Trial Phase Combination Therapy Patient Population Key Efficacy Outcomes vs. Control Key Safety Findings

| Phase I (First-in-human) [1] | Single agent | Advanced solid tumors | • 2 Partial Responses (PR) in a V600E BRAF mutant melanoma patient and a platinum-refractory ovarian cancer patient with PTEN loss/PIK3CA amplification [1]. | Most common AEs: Grade 1-2 nausea, rash, fatigue [1]. DLT: Grade 3 maculopapular rash [1]. MTD: 330 mg once-daily [1]. | | Phase Ib [2] | With Paclitaxel ± Bevacizumab or Trastuzumab; or with Letrozole | Locally recurrent or metastatic breast cancer | • ORR: 3.4% CR, 29.3% PR [2]. • Antitumor activity supported further investigation [2]. | Grade ≥3 AEs: 72.5% of patients [2]. Serious AEs: 30.4% of patients [2]. • Management safety profile in combinations [2]. | | Phase II (FERGI) [3] | With Fulvestrant | ER+, AI-resistant metastatic breast cancer | • Overall Population: No statistically significant PFS benefit [3]. • ER+/PR+ Subgroup: Median PFS of 7.2 months vs 3.7 months with placebo + fulvestrant (HR not provided in search results) [3]. | • GI toxicity, rash, hyperglycemia, and rare cardiac events reported as class effects for PI3K inhibitors [3]. |

Experimental Protocols and Key Methodologies

For researchers, the design and endpoints of these trials are critical for interpreting the results.

  • Phase I Trial (NCT00876122) [1]:

    • Primary Objectives: To evaluate safety, tolerability, determine the Dose-Limiting Toxicities (DLTs) and Maximum Tolerated Dose (MTD).
    • Study Design: This was a first-in-human, open-label, single-center dose-escalation study. Sixty patients with advanced solid tumors received this compound at 14 dose levels (15 to 450 mg) on days 1-21 of a 28-day cycle or via continuous dosing [1].
    • Pharmacodynamic Assessments: Target engagement was confirmed through a >25% decrease in 18F-FDG uptake on PET scans in 7 of 32 evaluable patients, and suppression of phosphorylated AKT in platelet-rich plasma and tumor tissue [1].
  • Phase Ib Trial (NCT00960960) [2]:

    • Primary Objectives: To evaluate the safety, tolerability, and identify the DLTs and MTD of this compound in combination with other therapies.
    • Study Design: An open-label, multicenter, multischedule study. Sixty-nine patients were enrolled in parts receiving this compound plus paclitaxel (with/without bevacizumab or trastuzumab) or this compound plus letrozole [2].
    • Key Eligibility: Patients with locally recurrent or metastatic breast cancer, with specific criteria for HER2 and hormone receptor status depending on the treatment arm [2].
  • Phase II FERGI Trial [3]:

    • Objective: To evaluate the efficacy of this compound + fulvestrant versus placebo + fulvestrant.
    • Study Design: A Phase II study in patients with estrogen receptor-positive (ER+), aromatase inhibitor (AI)-resistant advanced/metastatic breast cancer.
    • Primary Endpoint: Progression-Free Survival (PFS). The trial failed to meet this endpoint in the overall population, but a pre-planned subgroup analysis showed a significant PFS benefit in patients whose tumors were both ER-positive and progesterone receptor (PR)-positive [3].

This compound's Mechanism of Action and Signaling Pathway

This compound is a potent and selective oral pan-class I PI3K inhibitor [1] [2]. It targets all four isoforms (p110α, p110β, p110δ, and p110γ) and works by binding to the ATP-binding pocket of PI3K, preventing the formation of the lipid second messenger PIP3 [2]. This inhibits the downstream PI3K/AKT/mTOR signaling cascade, a pathway frequently dysregulated in cancer, which leads to reduced cell growth, proliferation, and survival [1] [4] [3].

The following diagram illustrates this signaling pathway and the point of inhibition by this compound.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Heterodimer) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT PIP3->AKT Activates PDK1 PDK1 PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates CellProcess Cell Growth Proliferation Survival mTORC1->CellProcess PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates (Inactivates) This compound This compound (GDC-0941) This compound->PI3K Inhibits

Interpretation and Research Context

The data indicates that this compound's clinical success may be highly context-dependent.

  • Biomarker Challenges: Unlike newer, isoform-specific PI3K inhibitors, the pan-PI3K inhibition by this compound may lead to broader toxicity and a more complex efficacy profile [3]. The FERGI trial results suggest that patient selection based on biomarkers beyond just PIK3CA mutation status (such as PR status) might be critical for identifying responders [3].
  • Placebo-Controlled Trial Design: The use of a placebo control in the FERGI trial was methodologically sound for establishing efficacy. In such trials, where an existing standard of care (fulvestrant) exists, the placebo is typically given as an "add-on" to ensure all patients receive baseline therapy, and rigorous ethical guidelines are followed to minimize risk [5] [6] [7].

References

Pictilisib activity in PIK3CA mutant versus wild-type tumors

Author: Smolecule Technical Support Team. Date: February 2026

Pictilisib Profile and Clinical Trial Snapshot

This compound (GDC-0941) is a potent and selective oral pan-PI3K inhibitor that targets all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) [1]. It prevents the formation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key secondary messenger in the PI3K/AKT/mTOR pathway [1].

The primary clinical data comes from a phase Ib dose-escalation and expansion study (NCT00960960) that evaluated this compound in combination with other therapies for advanced breast cancer [1]. The table below summarizes key findings from that trial.

Trial Aspect Details
Combination Therapies Paclitaxel; Paclitaxel + Bevacizumab; Paclitaxel + Trastuzumab; Letrozole [1]
Patient Population Locally recurrent or metastatic breast cancer (HER2-negative for most cohorts, HER2-positive for trastuzumab cohort) [1]
Recommended Phase II Dose Established for some combinations [1]
Objective Response Rate (ORR) 34.5% (2 complete responses, 17 partial responses out of 69 patients) [1]
Key Conclusion Manageable safety profile and antitumor activity supporting further investigation [1]

Experimental Protocol from Key Studies

For your reference, here are the methodologies from pivotal studies involving this compound.

  • Phase Ib Clinical Trial (NCT00960960) [1]:

    • Design: Open-label, multicenter, multischedule study consisting of 3+3 dose escalation and cohort expansion stages.
    • Treatment: Patients received oral this compound (60–330 mg) on different schedules (e.g., days 1-21 of a 28-day cycle) in combination with standard doses of paclitaxel, bevacizumab, trastuzumab, or letrozole.
    • Primary Objectives: To evaluate safety, identify dose-limiting toxicities (DLTs), and determine the maximum tolerated dose (MTD) of this compound in combination.
    • Secondary Endpoints: Included pharmacokinetics (PK) and preliminary antitumor activity assessed by RECIST v1.0.
  • Preclinical Studies [1]:

    • This compound was evaluated in breast cancer xenograft models. The combination of this compound with taxanes showed an increase in apoptotic cell death and greater antitumor activity compared to either agent alone. In HER2-amplified breast cancer cell lines, this compound synergized with trastuzumab to inhibit cell proliferation and PI3K signaling.

The PI3K Pathway and Inhibitor Mechanisms

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, highlighting the targets of different classes of PI3K inhibitors, including this compound.

RTK Receptor Tyrosine Kinase (RTK) PI3K_Class_I Class I PI3K (p110α, β, δ, γ) RTK->PI3K_Class_I PIP3 PIP3 PI3K_Class_I->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates P_Inhib This compound (Pan-PI3Ki) P_Inhib->PI3K_Class_I A_Inhib Alpelisib (α-Isoform Specific) A_Inhib->PI3K_Class_I D_Inhib Dual PI3K/mTORi D_Inhib->PI3K_Class_I D_Inhib->mTORC1

Comparison with Other PI3K Inhibitors

While direct head-to-head data is limited, understanding how this compound fits alongside other PI3K inhibitors is valuable context. The table below compares key agents.

Inhibitor Type / Selectivity Key Clinical Context
This compound Pan-PI3K (all class I isoforms) [1] Preclinical activity in models with/without PIK3CA mutations [1]. Showed additive effect but no significant PFS improvement in one Phase II PIK3CA-mutant trial [2].
Alpelisib PI3Kα-isoform specific [3] Approved for PIK3CA-mutated HR+/HER2- mBC. SOLAR-1 trial showed significant PFS benefit (11.0 vs 5.7 months) in PIK3CA-mutant cohort [3].
Taselisib PI3Kα-isoform specific (mutant-preferential) [4] In SANDPIPER Phase III, showed improved PFS in PIK3CA-mutant ER+ mBC, but toxicity limited its development [4] [2].
Gedatolisib Dual PI3K/mTOR inhibitor [5] [2] Aims to overcome resistance by targeting downstream node. Promising efficacy in Phase II/III for HR+/HER2- mBC, with NDA submission targeted for Q4 2025 [5].

A review noted that for PIK3CA-mutant advanced breast cancer, the combination of This compound and Fulvestrant did not significantly improve progression-free survival and was associated with significant toxicity [2]. This contrasts with the positive results seen with the α-isoform-specific inhibitor Alpelisib, suggesting that greater selectivity may be important for efficacy in PIK3CA-mutant cancers.

References

Pictilisib progression-free survival data across trials

Author: Smolecule Technical Support Team. Date: February 2026

Pictilisib Progression-Free Survival Data

The table below summarizes the key PFS findings from the primary phase 2 trial (FERGI) that evaluated this compound plus fulvestrant versus placebo plus fulvestrant in postmenopausal women with oestrogen receptor-positive, HER2-negative, aromatase inhibitor-resistant advanced breast cancer [1].

Trial / Cohort Patient Group Regimen Median PFS (Months) Hazard Ratio (HR)
FERGI [1] All patients (Part 1) This compound + Fulvestrant 6.6 0.74
Placebo + Fulvestrant 5.1 (95% CI 0.52–1.06)
FERGI [1] PIK3CA-mutant (Part 1) This compound + Fulvestrant 6.5 0.73
Placebo + Fulvestrant 5.1 (95% CI 0.42–1.28)
FERGI [1] PIK3CA-mutant (Part 2) This compound (260 mg) + Fulvestrant 5.4 1.07
Placebo + Fulvestrant 10.0 (95% CI 0.53–2.18)
  • The addition of this compound to fulvestrant did not significantly improve PFS in the overall population or in patients with PIK3CA mutations [1].
  • The study authors concluded that toxicity limited the dosing of this compound, which may have restricted its efficacy. They suggested that inhibitors with greater selectivity than this compound might be needed to improve outcomes in this setting [1].

Detailed Experimental Protocol

For researchers seeking to interpret these results, here is the detailed methodology from the FERGI trial [1].

  • Study Design: A two-part, international, multicenter, randomized, double-blind, placebo-controlled, phase 2 study.
  • Patient Population: Postmenopausal women with oestrogen receptor-positive, HER2-negative, locally advanced or metastatic breast cancer that had relapsed or progressed during aromatase inhibitor treatment.
  • Intervention: Patients were randomized to receive either:
    • Experimental arm: Oral this compound (340 mg in Part 1; 260 mg in Part 2) daily, plus intramuscular fulvestrant (500 mg on specified days of each cycle).
    • Control arm: Oral placebo, plus the same fulvestrant regimen.
  • Stratification Factors: Included the presence or absence of PIK3CA mutation, type of aromatase inhibitor resistance, and measurable disease status.
  • Primary Endpoint: Progression-free survival (PFS) assessed by the investigator.
  • Tumor Assessment: Physical examinations and imaging scans were performed at screening, then every 8 weeks for the first 32 weeks, and every 12 weeks thereafter.

Context in the PI3K Inhibitor Landscape

The search results indicate that this compound is a pan-PI3K inhibitor, and its clinical development has been challenging. Other PI3K inhibitors have shown more success [2] [3] [4].

  • FDA-Approved PI3K Inhibitors: As of 2021, five class I PI3K inhibitors were approved by the FDA, primarily for breast cancers and hematologic malignancies. These include Copanlisib, Idelalisib, Umbralisib, Duvelisib, and Alpelisib [3].
  • Alpelisib in Breast Cancer: Alpelisib, an alpha-specific PI3K inhibitor, is approved in combination with fulvestrant for postmenopausal women with HR-positive, HER2-negative, PIK3CA-mutated advanced breast cancer. This approval was based on its demonstrated ability to extend PFS, showing the clinical viability of a more targeted approach compared to pan-inhibition [2] [4].

Signaling Pathway and Trial Design

The following diagram illustrates the primary signaling pathway targeted by this compound, which explains its investigated use in combination therapy for hormone-resistant breast cancer.

architecture Growth_Factor Growth Factor (e.g., Estrogen) RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K_Complex Class I PI3K Complex (p85/p110) RTK->PI3K_Complex Activation PIP2 PIP2 PI3K_Complex->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Activation AKT AKT PDK1->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth This compound This compound This compound->PI3K_Complex Inhibits

References

Pictilisib response rates in different cancer types

Author: Smolecule Technical Support Team. Date: February 2026

Pictilisib Profile and Clinical Data

The table below summarizes the available key information on this compound (GDC-0941).

Attribute Description
Drug Class Orally available, selective, potent class I pan-PI3K inhibitor [1] [2].
Primary Targets (IC₅₀) PI3Kα (3 nM), PI3Kβ (33 nM), PI3Kδ (3 nM), PI3Kγ (75 nM). Weakly inhibits mTOR (IC₅₀ 580 nM) [1].
Key Combination Often studied in combination with Fulvestrant (an endocrine therapy) [2].
Response in Advanced/Metastatic Breast Cancer No significant improvement in Progression-Free Survival (PFS) when added to fulvestrant [1] [2]. Significant toxicity was observed, reducing treatment effectiveness [2].
Response in Other Solid Tumors A phase I study in various solid tumors showed antitumor activity with an acceptable safety profile [1]. Specific response rates per cancer type are not provided.

Experimental Protocol Overview

The clinical data for this compound primarily comes from Phase II trials. Here is a typical methodology for these studies:

  • Objective: To evaluate the efficacy and safety of this compound in combination with an endocrine therapy (fulvestrant) for treating advanced breast cancer.
  • Study Design: A randomized, double-blind, placebo-controlled Phase II trial.
  • Patient Population: Patients with HR-positive, HER2-negative advanced or metastatic breast cancer whose disease had progressed on prior endocrine therapy [2].
  • Intervention Group: this compound + Fulvestrant.
  • Control Group: Placebo + Fulvestrant.
  • Primary Endpoint: Progression-Free Survival (PFS), defined as the time from randomization to disease progression or death from any cause [2].
  • Key Findings: The addition of this compound to fulvestrant did not significantly improve PFS compared to the placebo group. The treatment was associated with significant toxicity, which led to dose reductions and discontinuations, limiting its efficacy [1] [2].

This compound's Role in the PI3K Signaling Pathway

The following diagram illustrates the mechanism of action of this compound within the PI3K/AKT/mTOR pathway, a key signaling cascade frequently dysregulated in cancer.

architecture cluster_top Growth Factor Signaling cluster_inhibition This compound Inhibition cluster_downstream Downstream Effects & Cell Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Heterodimer) p85 regulatory subunit p110 catalytic subunit RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Binds This compound This compound (GDC-0941) This compound->PI3K Inhibits subraph subraph cluster_membrane cluster_membrane PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (inactive) PIP3->AKT Recruits PDK1->AKT Phosphorylates (T308) AKT_active AKT (active) AKT->AKT_active mTORC1 mTORC1 AKT_active->mTORC1 Activates Processes Cell Survival Proliferation Metabolism mTORC1->Processes Stimulates

Interpretation and Further Research

The available data suggests that while this compound is a potent PI3K inhibitor preclinically, its clinical efficacy as part of a combination therapy in advanced breast cancer has been limited, largely due to toxicity issues that overshadow any potential benefit [2].

To conduct a more thorough comparison, you may need to:

  • Consult specialized cancer drug databases like ClinicalTrials.gov for detailed records of all this compound trials.
  • Search for systematic reviews or meta-analyses that pool data from multiple early-phase trials to provide a broader view of response rates.
  • Explore newer-generation PI3K inhibitors (e.g., Alpelisib, Inavolisib) that were developed to have a better efficacy and safety profile, as these are now more central to current research [3] [2].

References

Efficacy of Pictilisib Combination Therapy in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Trial / Identifier Cancer Type Combination Partners Key Efficacy Findings Key Safety Findings

| FERGI (NCT01437566) [1] [2] [3] | HR+, HER2- Advanced Breast Cancer (postmenopausal, aromatase inhibitor-resistant) | Fulvestrant | No significant PFS improvement in overall population or in patients with PIK3CA mutations [1].

Exploratory analysis showed a PFS benefit (7.2 vs 3.7 months) in ER+/PR+ subgroup [2] [3]. | Rash, diarrhea, fatigue, transaminitis (elevated liver enzymes). Toxicity limited the administered dose [1]. | | PEGGY (NCT01740336) [1] | HR+, HER2- Advanced Breast Cancer | Paclitaxel | No significant PFS improvement in overall population or in patients with PIK3CA mutations. Median PFS was 8.2 months (pictilisib) vs 7.8 months (placebo) [1]. | Common AEs included alopecia, asthenia, nausea, stomatitis, and neutropenia [1]. | | Phase Ib (NCT00960960) [4] | Advanced Breast Cancer | Paclitaxel ± Bevacizumab or Trastuzumab; or with Letrozole | Antitumor activity observed: 2 complete responses, 17 partial responses out of 69 patients [4]. | Manageable safety profile. Grade ≥3 AEs in 72.5% of patients. Maximum Tolerated Dose (MTD) was established [4]. | | Phase I Solid Tumors [1] [5] | Advanced Solid Tumors | Monotherapy | Limited monotherapy activity: 1 partial response out of 60 patients; 2 patients had stable disease [1]. In a separate trial, 2 out of 16 colorectal cancer patients had a partial response [5]. | Most frequent grade 3/4 AEs: rash, hyperglycemia, pneumonitis [1]. |

Experimental Protocols in Key Trials

For researchers, the design and methodology of these trials are critical for evaluating the data.

1. FERGI Trial (Phase II) Design [1] [3]

  • Objective: To evaluate if adding this compound to fulvestrant overcomes endocrine resistance in metastatic breast cancer.
  • Population: Postmenopausal women with ER-positive, HER2-negative advanced breast cancer that had progressed on or after aromatase inhibitor therapy.
  • Study Arms: Patients were randomized to receive either:
    • Experimental Arm: this compound (oral, daily) + Fulvestrant (intramuscular, per standard dosing).
    • Control Arm: Placebo + Fulvestrant.
  • Primary Endpoint: Progression-Free Survival (PFS).
  • Biomarker Analysis: Tumors were assessed for PIK3CA mutation status.

2. Phase Ib Study (NCT00960960) Protocol [4]

  • Objective: To evaluate the safety, tolerability, and recommended Phase II dose of this compound in combination with other agents.
  • Population: Patients with locally recurrent or metastatic breast cancer. Cohorts were defined by subtype (HER2-negative, HER2-positive, or hormone receptor-positive).
  • Study Design: Open-label, multi-schedule, 3+3 dose escalation.
  • Combination Regimens:
    • Part 1/2: this compound (60-330 mg, daily on Days 1-21 of a 28-day cycle) + Paclitaxel (90 mg/m²). This was combined with either Bevacizumab (10 mg/kg) for HER2-negative disease or Trastuzumab (2-4 mg/kg) for HER2-positive disease.
    • Part 3: this compound (260 mg) + Letrozole (2.5 mg daily).
  • Primary Endpoints: Safety, tolerability, identification of Dose-Limiting Toxicities (DLTs), and Maximum Tolerated Dose (MTD).

This compound's Mechanism and Pathway Context

The following diagram illustrates the mechanism of this compound and the rationale for its combination with other therapies.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_er_pathway HR+ Breast Cancer Context RTK Receptor Tyrosine Kinase (e.g., HER2) PI3K Class I PI3K (Heterodimer) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Growth Proliferation Survival mTOR->CellSurvival ESR1 Estrogen Receptor (ER) CDK4_6 CDK4/6 ESR1->CDK4_6 Gene Transcription CellCycle Cell Cycle Progression CDK4_6->CellCycle This compound This compound (Pan-PI3K Inhibitor) This compound->PI3K Inhibits Fulvestrant Fulvestrant (SERD) Fulvestrant->ESR1 Degrades Paclitaxel Paclitaxel (Microtubule Stabilizer) Paclitaxel->CellCycle Disrupts AI Aromatase Inhibitor (e.g., Letrozole) AI->ESR1 Reduces Ligand

This diagram shows this compound as a pan-Class I PI3K inhibitor that targets all four isoforms (p110α, p110β, p110δ, and p110γ) [1] [4]. By inhibiting PI3K, it blocks the conversion of PIP2 to PIP3, a crucial second messenger that activates the AKT/mTOR signaling cascade, a key driver of cell growth, proliferation, and survival [6].

The rationale for the combinations tested in clinical trials is clear from this pathway:

  • With Fulvestrant or Letrozole: In HR+ breast cancer, the PI3K pathway is a known mechanism of resistance to endocrine therapy [2]. Combining this compound with endocrine agents aimed to overcome this resistance.
  • With Paclitaxel: Preclinical data suggested this compound could increase the antitumor activity of taxanes [4].

Interpretation and Research Context

The clinical data indicates that while this compound combinations showed biological activity, they faced significant challenges:

  • Limited Efficacy in Pivotal Trials: The FERGI and PEGGY trials did not meet their primary endpoints, showing no significant PFS benefit in the overall population [1].
  • Toxicity as a Limiting Factor: The additive toxicity of this compound (rash, hyperglycemia, GI toxicity) often led to dose reductions, potentially compromising the level of PI3K inhibition achievable in patients [1].
  • Shift in Drug Development: The field has moved towards more isoform-specific PI3K inhibitors (like the alpha-specific inhibitor alpelisib) to improve tolerability and efficacy, particularly in patients with PIK3CA mutations [1] [6].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

513.16168010 Da

Monoisotopic Mass

513.16168010 Da

Heavy Atom Count

35

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ICY00EMP8P

Pharmacology

Pictilisib is a small molecule inhibitor of class I phosphatidylinositol 3 kinase (PI3K), with potential antineoplastic activity. Upon administration, pictilisib selectively binds to PI3K in an ATP-competitive manner, inhibiting the production of the secondary messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3) and activation of the PI3K/Akt signaling pathway. This may result in inhibition of tumor cell growth, motility and survival in susceptible tumor cell populations. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis; dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.

KEGG Target based Classification of Drugs

Enzymes
Transferases (EC2)
Phosphotransferase [EC:2.7.1.-]
PIK3C [HSA:5290 5291 5293] [KO:K00922]

Other CAS

957054-30-7

Wikipedia

Pictilisib

Dates

Last modified: 08-15-2023
1: De Wolf E, De Wolf C, Richardson A. ABT-737 and pictilisib synergistically enhance pitavastatin-induced apoptosis in ovarian cancer cells. Oncol Lett. 2018 Feb;15(2):1979-1984. doi: 10.3892/ol.2017.7516. Epub 2017 Dec 5. PubMed PMID: 29434898; PubMed Central PMCID: PMC5778268.
2: Keegan NM, Gleeson JP, Hennessy BT, Morris PG. PI3K inhibition to overcome endocrine resistance in breast cancer. Expert Opin Investig Drugs. 2018 Jan;27(1):1-15. doi: 10.1080/13543784.2018.1417384. Epub 2018 Jan 6. Review. PubMed PMID: 29252036.
3: Langhans J, Schneele L, Trenkler N, von Bandemer H, Nonnenmacher L, Karpel-Massler G, Siegelin MD, Zhou S, Halatsch ME, Debatin KM, Westhoff MA. The effects of PI3K-mediated signalling on glioblastoma cell behaviour. Oncogenesis. 2017 Nov 29;6(11):398. doi: 10.1038/s41389-017-0004-8. PubMed PMID: 29184057.
4: Yang W, Hosford SR, Traphagen NA, Shee K, Demidenko E, Liu S, Miller TW. Autophagy promotes escape from phosphatidylinositol 3-kinase inhibition in estrogen receptor-positive breast cancer. FASEB J. 2018 Jan 3:fj201700477R. doi: 10.1096/fj.201700477R. [Epub ahead of print] PubMed PMID: 29127189.
5: Soria JC, Adjei AA, Bahleda R, Besse B, Ferte C, Planchard D, Zhou J, Ware J, Morrissey K, Shankar G, Lin W, Schutzman JL, Dy GK, Groen HJM. A phase IB dose-escalation study of the safety and pharmacokinetics of pictilisib in combination with either paclitaxel and carboplatin (with or without bevacizumab) or pemetrexed and cisplatin (with or without bevacizumab) in patients with advanced non-small cell lung cancer. Eur J Cancer. 2017 Nov;86:186-196. doi: 10.1016/j.ejca.2017.08.027. Epub 2017 Oct 6. PubMed PMID: 28992562.
6: Suh KJ, Sung JH, Kim JW, Han SH, Lee HS, Min A, Kang MH, Kim JE, Kim JW, Kim SH, Lee JO, Kim YJ, Lee KW, Kim JH, Bang SM, Im SA, Lee JS. EGFR or HER2 inhibition modulates the tumor microenvironment by suppression of PD-L1 and cytokines release. Oncotarget. 2017 Jul 12;8(38):63901-63910. doi: 10.18632/oncotarget.19194. eCollection 2017 Sep 8. PubMed PMID: 28969039; PubMed Central PMCID: PMC5609971.
7: Chen J, Guo J, Cui X, Dai Y, Tang Z, Qu J, Raj JU, Hu Q, Gou D. The Long Noncoding RNA LnRPT Is Regulated by PDGF-BB and Modulates the Proliferation of Pulmonary Artery Smooth Muscle Cells. Am J Respir Cell Mol Biol. 2018 Feb;58(2):181-193. doi: 10.1165/rcmb.2017-0111OC. PubMed PMID: 28915060.
8: Zeng SX, Zhu Y, Ma AH, Yu W, Zhang H, Lin TY, Shi W, Tepper CG, Henderson PT, Airhart S, Guo JM, Xu CL, deVere White RW, Pan CX. The Phosphatidylinositol 3-Kinase Pathway as a Potential Therapeutic Target in Bladder Cancer. Clin Cancer Res. 2017 Nov 1;23(21):6580-6591. doi: 10.1158/1078-0432.CCR-17-0033. Epub 2017 Aug 14. PubMed PMID: 28808038; PubMed Central PMCID: PMC5668181.
9: Leong S, Moss RA, Bowles DW, Ware JA, Zhou J, Spoerke JM, Lackner MR, Shankar G, Schutzman JL, van der Noll R, Voest EE, Schellens JHM. A Phase I Dose-Escalation Study of the Safety and Pharmacokinetics of Pictilisib in Combination with Erlotinib in Patients with Advanced Solid Tumors. Oncologist. 2017 Dec;22(12):1491-1499. doi: 10.1634/theoncologist.2017-0090. Epub 2017 Aug 10. PubMed PMID: 28798270; PubMed Central PMCID: PMC5728021.
10: Lu T, Fraczkiewicz G, Salphati L, Budha N, Dalziel G, Smelick GS, Morrissey KM, Davis JD, Jin JY, Ware JA. Combining "Bottom-up" and "Top-down" Approaches to Assess the Impact of Food and Gastric pH on Pictilisib (GDC-0941) Pharmacokinetics. CPT Pharmacometrics Syst Pharmacol. 2017 Nov;6(11):747-755. doi: 10.1002/psp4.12228. Epub 2017 Oct 17. PubMed PMID: 28748626; PubMed Central PMCID: PMC5702897.
11: Nathan MR, Schmid P. A Review of Fulvestrant in Breast Cancer. Oncol Ther. 2017;5(1):17-29. doi: 10.1007/s40487-017-0046-2. Epub 2017 May 8. Review. PubMed PMID: 28680952; PubMed Central PMCID: PMC5488136.
12: Dogan T, Gnad F, Chan J, Phu L, Young A, Chen MJ, Doll S, Stokes MP, Belvin M, Friedman LS, Kirkpatrick DS, Hoeflich KP, Hatzivassiliou G. Role of the E3 ubiquitin ligase RNF157 as a novel downstream effector linking PI3K and MAPK signaling pathways to the cell cycle. J Biol Chem. 2017 Sep 1;292(35):14311-14324. doi: 10.1074/jbc.M117.792754. Epub 2017 Jun 27. PubMed PMID: 28655764; PubMed Central PMCID: PMC5582827.
13: Zheng X, Goodwin AF, Tian H, Jheon AH, Klein OD. Ras Signaling Regulates Stem Cells and Amelogenesis in the Mouse Incisor. J Dent Res. 2017 Nov;96(12):1438-1444. doi: 10.1177/0022034517717255. Epub 2017 Jun 23. PubMed PMID: 28644741; PubMed Central PMCID: PMC5652855.
14: Rewcastle GW, Kolekar S, Buchanan CM, Gamage SA, Giddens AC, Tsang KY, Kendall JD, Singh R, Lee WJ, Smith GC, Han W, Matthews DJ, Denny WA, Shepherd PR, Jamieson SMF. Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors. Oncotarget. 2017 Jul 18;8(29):47725-47740. doi: 10.18632/oncotarget.17730. PubMed PMID: 28537878; PubMed Central PMCID: PMC5564600.
15: Zhan M, Deng Y, Zhao L, Yan G, Wang F, Tian Y, Zhang L, Jiang H, Chen Y. Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors. J Med Chem. 2017 May 11;60(9):4023-4035. doi: 10.1021/acs.jmedchem.7b00357. Epub 2017 Apr 24. PubMed PMID: 28409639.
16: Masson GR, Maslen SL, Williams RL. Analysis of phosphoinositide 3-kinase inhibitors by bottom-up electron-transfer dissociation hydrogen/deuterium exchange mass spectrometry. Biochem J. 2017 May 16;474(11):1867-1877. doi: 10.1042/BCJ20170127. PubMed PMID: 28381646; PubMed Central PMCID: PMC5544108.
17: Wang Y, Li J, Chen JJ, Gao X, Huang Z, Shen Q. Multifunctional Nanoparticles Loading with Docetaxel and GDC0941 for Reversing Multidrug Resistance Mediated by PI3K/Akt Signal Pathway. Mol Pharm. 2017 Apr 3;14(4):1120-1132. doi: 10.1021/acs.molpharmaceut.6b01045. Epub 2017 Mar 22. PubMed PMID: 28291364.
18: Shi F, Guo H, Zhang R, Liu H, Wu L, Wu Q, Liu J, Liu T, Zhang Q. The PI3K inhibitor GDC-0941 enhances radiosensitization and reduces chemoresistance to temozolomide in GBM cell lines. Neuroscience. 2017 Mar 27;346:298-308. doi: 10.1016/j.neuroscience.2017.01.032. Epub 2017 Jan 29. PubMed PMID: 28147244.
19: Packer LM, Geng X, Bonazzi VF, Ju RJ, Mahon CE, Cummings MC, Stephenson SA, Pollock PM. PI3K Inhibitors Synergize with FGFR Inhibitors to Enhance Antitumor Responses in FGFR2(mutant) Endometrial Cancers. Mol Cancer Ther. 2017 Apr;16(4):637-648. doi: 10.1158/1535-7163.MCT-16-0415. Epub 2017 Jan 23. PubMed PMID: 28119489.
20: Soler A, Figueiredo AM, Castel P, Martin L, Monelli E, Angulo-Urarte A, Milà-Guasch M, Viñals F, Baselga J, Casanovas O, Graupera M. Therapeutic Benefit of Selective Inhibition of p110α PI3-Kinase in Pancreatic Neuroendocrine Tumors. Clin Cancer Res. 2016 Dec 1;22(23):5805-5817. Epub 2016 May 25. PubMed PMID: 27225693; PubMed Central PMCID: PMC5338478.

Explore Compound Types